Tiletamine
説明
This drug is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists. Tiletamine is chemically similar to another dissociative anesthetic, ketamine. This compound hydrochloride, the salt form, exists as odorless white crystals.
Proposed anesthetic with possible anticonvulsant and sedative properties.
Structure
3D Structure
特性
IUPAC Name |
2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBVGVYDCAVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14176-50-2 (hydrochloride) | |
| Record name | Tiletamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048552 | |
| Record name | Tiletamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14176-49-9 | |
| Record name | Tiletamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiletamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiletamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiletamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiletamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YFC543249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TILETAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7638 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tiletamine hydrochloride physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Tiletamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound hydrochloride is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds.[1] Chemically related to ketamine and phencyclidine, it functions pharmacologically as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Primarily utilized in veterinary medicine, it is often combined with the benzodiazepine (B76468) zolazepam (B1684422) to provide a balanced anesthetic state with muscle relaxation.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride, detailed experimental methodologies for its characterization, and a visualization of its primary signaling pathway.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white, odorless crystalline solid.[1][2] Structurally, it features a cyclohexanone (B45756) ring substituted with an ethylamino group and a thiophene (B33073) ring at the C2 position.[4] The hydrochloride salt form enhances its aqueous solubility for parenteral administration.[4]
Quantitative Physicochemical Data
The key physicochemical properties of this compound hydrochloride are summarized in the tables below.
Table 1: Chemical Identification and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | [5] |
| CAS Number | 14176-50-2 | [1] |
| Molecular Formula | C₁₂H₁₈ClNOS | [2] |
| Molecular Weight | 259.80 g/mol | [5] |
| Canonical SMILES | CCNC1(CCCCC1=O)C2=CC=CS2.Cl | [5] |
| InChI | InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | [5] |
Table 2: Physical and Solubility Data
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Range | 190–195 °C (within a 2° range) | [6] |
| Partition Coefficient (logP) | ~2.3 (estimated) | [4] |
| Solubility in Water | 1.2 mg/mL (at 25 °C) | [4] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [7] |
| Solubility in DMSO | 30 - 40 mg/mL | [7][8] |
| Solubility in Ethanol | 20 mg/mL | [7] |
| Solubility in Methanol | Slightly Soluble | [2] |
| Solubility in DMF | 20 mg/mL | [7] |
| Dissociation Constant (pKa) | Data not available | [9] |
Experimental Protocols
The following protocols are based on United States Pharmacopeia (USP) monographs and standard analytical techniques for the characterization of this compound hydrochloride.[6]
Identification via Infrared (IR) Spectroscopy
-
Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.
-
Methodology (USP <197K>):
-
Prepare a potassium bromide (KBr) pellet of the this compound hydrochloride sample.
-
Obtain the infrared absorption spectrum of the sample pellet over the range of 4000 to 400 cm⁻¹.
-
Concurrently, obtain the spectrum of a USP this compound Hydrochloride Reference Standard (RS) prepared in the same manner.
-
Confirmation: The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.
-
Assay by Titration
-
Objective: To determine the purity of this compound hydrochloride.
-
Methodology (Non-aqueous Titration):
-
Accurately weigh approximately 300 mg of this compound Hydrochloride and transfer to a conical flask.
-
Add 70 mL of glacial acetic acid and 10 mL of mercuric acetate (B1210297) TS. Swirl until the sample is completely dissolved.
-
Add 2 drops of crystal violet TS as an indicator.
-
Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached, indicated by a color change to blue-green.
-
Perform a blank determination (using all reagents except the sample) and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 25.98 mg of C₁₂H₁₇NOS·HCl. The purity is calculated as a percentage of the labeled amount.
-
Determination of Melting Range
-
Objective: To determine the temperature range over which the substance melts.
-
Methodology (USP <741>):
-
Use a capillary tube melting point apparatus.
-
Pack a small, uniform amount of the dry this compound hydrochloride powder into a capillary tube.
-
Place the tube in the apparatus and heat at a controlled rate.
-
Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion).
-
Specification: The melting range should be between 190 °C and 195 °C, and the range between onset and completion should not exceed 2 °C.[6]
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive structural confirmation and purity assessment of a pharmaceutical substance like this compound hydrochloride.
References
- 1. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound hydrochloride (14176-50-2) for sale [vulcanchem.com]
- 5. This compound Hydrochloride | C12H18ClNOS | CID 26534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound hydrochloride [sitem.herts.ac.uk]
Tiletamine's Mechanism of Action: An In-depth Analysis Beyond NMDA Receptor Antagonism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Tiletamine is a potent dissociative anesthetic pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its high-affinity, non-competitive blockade of the NMDA receptor ion channel is well-established as the primary mechanism for its anesthetic, analgesic, and psychoactive effects.[4][5][6] However, the pharmacological profiles of related arylcyclohexylamines, such as ketamine, which exhibit activity at multiple molecular targets, have prompted investigations into this compound's potential non-NMDA-related actions. This technical guide synthesizes the available preclinical data regarding this compound's interactions with other neurotransmitter systems, focusing on the dopaminergic, serotonergic, cholinergic, and GABAergic pathways. The current body of evidence indicates a complex and sometimes paradoxical profile, with most direct binding assays failing to show significant affinity for non-NMDA targets, suggesting that observed in-vivo effects may be indirect or mediated by yet-unidentified pathways.
Primary Mechanism: NMDA Receptor Antagonism
This compound's principal mechanism of action is its potent, non-competitive antagonism of the NMDA receptor. It binds to the phencyclidine (PCP) recognition site located within the receptor's ion channel.[4] This action blocks the influx of Ca2+ ions, thereby inhibiting glutamate-mediated excitatory neurotransmission. This blockade is responsible for the characteristic "dissociative anesthesia" state.
| Parameter | Value | Target | Source |
| IC₅₀ | 79 nM | NMDA Receptor-Coupled PCP Site | [4][5] |
| IC₅₀ | 70 nM | NMA-Mediated [³H]Acetylcholine Release | [5][6] |
Table 1: Potency of this compound at the NMDA Receptor.
Investigation into Dopaminergic System Interaction
The interaction of this compound with the dopaminergic system presents a complex and partially contradictory picture. While direct receptor binding assays have yielded negative results, in-vivo studies on dopamine (B1211576) metabolism suggest a nuanced, indirect mechanism of action that differs significantly from other NMDA antagonists like ketamine or PCP.
Seminal neurochemical studies have demonstrated that this compound does not displace radioligands from dopamine receptors in binding assays, indicating a lack of direct, high-affinity interaction.[4][5] This finding extends to other key receptors, as summarized in the table below.
| Receptor/Site Investigated | Finding | Source |
| Dopamine Receptors | No effect on binding | [4][5] |
| Sigma Receptors | No effect on binding | [4][5] |
| Glycine (B1666218) Receptors | No effect on binding | [4][5] |
| Glutamate Receptors | No effect on binding | [4][5] |
| Kainate Receptors | No effect on binding | [4][5] |
| Quisqualate Receptors | No effect on binding | [4][5] |
Table 2: Summary of this compound's Activity in Receptor Binding Assays (Rao et al., 1991).
Despite the lack of direct binding, this compound's effect on dopamine metabolism reveals a significant divergence from other NMDA antagonists.
-
Systemic Administration: Unlike ketamine, PCP, and MK-801, parenteral (systemic) administration of this compound does not increase dopamine metabolism or release in the rat pyriform cortex.[4]
-
Direct Central Administration: In stark contrast, when administered directly into the brain via intracerebroventricular injection (100-500 µ g/rat ), this compound produces a bell-shaped dose-response increase in dopamine metabolism in the pyriform cortex.[4][5]
This discrepancy suggests that this compound's influence on dopamine pathways is not a straightforward consequence of peripheral NMDA receptor blockade. The paradoxical effects may imply the activation of unidentified receptors or neuronal pathways, or a complex interaction dependent on the route of administration and resulting drug concentration gradients within the central nervous system.[4][5]
Interactions with Other Neurotransmitter Systems
Direct evidence for this compound's activity at serotonergic, cholinergic, or GABAergic receptors is sparse to non-existent in the current literature. Inferences are often drawn from its structural relative, ketamine, but these should be interpreted with caution as they have not been experimentally verified for this compound itself.
-
Serotonergic System: Preclinical studies show that the antidepressant-like effects of ketamine are dependent on the serotonin (B10506) system and that ketamine can inhibit the serotonin transporter (SERT).[7] However, no dedicated studies have published binding or functional data for this compound at serotonin receptors or SERT.
-
Cholinergic System: this compound has been shown to inhibit the N-methyl-aspartate-mediated release of acetylcholine (B1216132) in rat striatal slices, an effect consistent with its primary NMDA antagonism rather than a direct interaction with cholinergic receptors.[5][6] Studies on ketamine have shown inhibition of muscarinic acetylcholine receptors, but this has not been demonstrated for this compound.
-
GABAergic System: There is no current evidence to suggest that this compound directly binds to or acts as an allosteric modulator of GABA-A receptors. This compound is frequently used in a combination product, Telazol®, with zolazepam, a benzodiazepine (B76468) that is a positive allosteric modulator of GABA-A receptors.[8] This co-formulation makes it difficult to isolate the specific effects of this compound on the GABAergic system in in-vivo studies using this product.
Experimental Protocols
The following protocols are adapted from the key study by Rao et al. (1991) that investigated this compound's neurochemical interactions.
-
Objective: To determine the affinity of this compound for various neurotransmitter receptors by measuring its ability to displace a specific radioligand.
-
Tissue Preparation: Whole rat brains (minus cerebellum) were homogenized in 50 mM Tris-HCl buffer (pH 7.7) at 4°C. The homogenate was centrifuged at 48,000 g for 10 min. The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 10 min to remove endogenous ligands, followed by another centrifugation. The final pellet was resuspended in the appropriate assay buffer.
-
Assay Conditions:
-
PCP Receptor Assay: Tissue homogenate was incubated with [³H]1-(2-thienyl)cyclohexylpiperidine ([³H]TCP) as the radioligand in the presence of varying concentrations of this compound.
-
Dopamine Receptor Assay: Specific assays would typically use a ligand like [³H]spiperone or [³H]raclopride for D2-like receptors. The study notes this compound was tested against "dopamine (DA) receptors" without specifying the exact radioligand, but the finding was negative.
-
Other Receptors (Sigma, Glycine, etc.): Assays were conducted using specific radioligands for each target receptor (e.g., [³H]haloperidol for sigma sites, [³H]strychnine for glycine sites).
-
-
Incubation and Analysis: Incubations were carried out for a specified time (e.g., 30 min at 25°C) and then terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters was quantified using liquid scintillation counting. The concentration of this compound required to inhibit 50% of the specific binding (IC₅₀) was determined by nonlinear regression analysis.
-
Objective: To measure the effect of this compound on dopamine turnover in a specific brain region.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Parenteral: this compound was administered via intramuscular (i.m.) or subcutaneous (s.c.) injection.
-
Intracerebroventricular (ICV): Rats were anesthetized and fitted with a cannula implanted into the lateral ventricle. This compound was directly infused into the CSF.
-
-
Sample Collection: At various time points post-injection, animals were euthanized by microwave irradiation to prevent post-mortem changes in metabolite levels. The pyriform cortex was dissected.
-
Neurochemical Analysis: Tissue samples were homogenized and analyzed for levels of dopamine (DA) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), using high-performance liquid chromatography (HPLC) with electrochemical detection. An increase in the DOPAC/DA ratio is indicative of increased dopamine metabolism and turnover.
Conclusion and Future Directions
The most compelling area for future research lies in elucidating the paradoxical effect of this compound on dopamine metabolism. The discrepancy between the effects of systemic and direct central administration suggests complex pharmacokinetic or pharmacodynamic phenomena that are currently not understood. Future studies should aim to:
-
Conduct Comprehensive Receptor Screening: Utilize modern, broad-panel receptor screening assays to definitively rule in or out lower-affinity interactions with a wide range of CNS targets.
-
Investigate Indirect Mechanisms: Explore whether this compound's effects on dopamine metabolism are secondary to its actions on other neuronal populations (e.g., GABAergic or serotonergic neurons that modulate dopaminergic activity) that might be differentially affected by systemic versus central administration.
-
Metabolite Activity: Characterize the pharmacological activity of this compound's metabolites, as they may contribute to the overall in-vivo effects.
For drug development professionals, this compound should be considered a highly selective NMDA receptor antagonist. Its potential for off-target effects appears to be low based on current data, though the unexplained dopaminergic activity warrants consideration in the development of novel analogues or therapeutic applications.
References
- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting neurochemical interactions of this compound, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin Transporter and Plasma Membrane Monoamine Transporter Are Necessary for the Antidepressant-Like Effects of Ketamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.utoronto.ca [sites.utoronto.ca]
Tiletamine in Laboratory Animals: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tiletamine in various laboratory animal species. This compound, a dissociative anesthetic pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist, is a critical tool in veterinary medicine and a subject of significant interest in neuroscience and drug development research.[1][2] This guide synthesizes key data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's action and disposition in preclinical models.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound exhibits notable variability across different laboratory animal species. Understanding these differences is crucial for appropriate dose selection and interpretation of experimental results.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various laboratory animal species. It is important to note that this compound is often administered in combination with zolazepam (B1684422), which can influence its pharmacokinetic properties.
Table 1: Pharmacokinetic Parameters of this compound in Pigs
| Parameter | Value | Species | Dosage and Route | Source |
| Half-life (t½) | 1.97 h | Yorkshire-crossbred pigs | 3 mg/kg IM | [3] |
| Apparent Clearance (Cl/F) | 134 L/h | Yorkshire-crossbred pigs | 3 mg/kg IM | [3] |
| Volume of Distribution (Vd/F) | Not Reported | Yorkshire-crossbred pigs | 3 mg/kg IM | [3] |
| Peak Plasma Concentration (Cmax) | ~550 ng/mL (at 2h post-dose) | Pigs | Not Specified | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Polar Bears
| Parameter | Value (mean +/- SE) | Species | Dosage and Route | Source |
| Half-life (t½) | 1.8 +/- 0.2 h | Polar Bears | ~10 mg/kg IM | [5][6] |
| Clearance (Cl) | 2.1 +/- 0.3 L/h/kg | Polar Bears | ~10 mg/kg IM | [5][6] |
| Volume of Distribution (Vd) | 5.2 +/- 0.6 L/kg | Polar Bears | ~10 mg/kg IM | [5][6] |
Table 3: Pharmacokinetic Observations in Other Species
| Species | Key Observations | Source |
| Tigers (Panthera tigris) | No significant differences in parent this compound pharmacokinetics compared to leopards. Peak concentrations of 83.5 to 379.2 ng/mL. | [7] |
| Leopards (Panthera pardus) | No significant differences in parent this compound pharmacokinetics compared to tigers. Evidence of hydroxylation in metabolism, which is less apparent in tigers. | [7] |
| Cats | Onset of anesthetic effect within 5 to 12 minutes following a single deep intramuscular injection. Recovery is extended with multiple injections. | [8] |
| Dogs | Onset of anesthetic effect within 5 to 12 minutes following a single deep intramuscular injection. | [8] |
Pharmacodynamics: Mechanism of Action and Physiological Effects
This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][9][10] This interaction underlies its anesthetic, analgesic, and dissociative effects.
Signaling Pathways
This compound's interaction with the NMDA receptor initiates a cascade of downstream effects. The following diagram illustrates the primary signaling pathway.
This compound also exhibits a complex interaction with NMDA-uncoupled PCP recognition sites and can influence dopaminergic and other neurotransmitter systems, although these effects are less well-characterized.[9][11] Some studies suggest this compound may also modulate the AMP-activated protein kinase (AMPK) signaling pathway.[12][13]
Physiological and Behavioral Effects
The administration of this compound in lab animals produces a range of physiological and behavioral effects, including:
-
Anesthesia and Analgesia: this compound induces a state of dissociative anesthesia, characterized by catalepsy, amnesia, and profound analgesia.[14][15]
-
Cardiovascular Effects: Tachycardia is a common finding, particularly in dogs.[8] Blood pressure changes can be variable, with potential for both hypertension and hypotension.[8]
-
Respiratory Effects: Respiratory depression can occur, particularly at higher doses.[16]
-
Neurological Effects: this compound can induce stereotypy and ataxia.[9] In some species, particularly tigers, serious post-operative neurological complications have been reported.[7]
-
Other Effects: Copious salivation may occur.[8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research. The following sections outline common methodologies for the use of this compound in laboratory animals.
Anesthetic Protocols in Rodents
This compound is frequently used in combination with other agents to provide balanced anesthesia in rodents.
Table 4: Anesthetic Protocols for Rats
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes | Source |
| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures. | [17] |
| This compound-Zolazepam | 20-40 | Intraperitoneal (IP) or Intramuscular (IM) | - | Dose-dependent | Produces satisfactory anesthesia and analgesia. | [17] |
| This compound-Zolazepam & Dexmedetomidine (B676) | This compound-Zolazepam: 10, Dexmedetomidine: 0.25 | Subcutaneous (SC) | < 3 | ~45 | Lower doses of this compound-zolazepam can be used, reducing side effects. | [18] |
Table 5: Anesthetic Protocols for Mice
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Notes | Source |
| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 50, Xylazine: 5 | Intraperitoneal (IP) | Provides a surgical plane of anesthesia. | [17] |
| This compound-Zolazepam | 80 | Intraperitoneal (IP) | Can induce anesthesia without analgesia; higher doses are associated with respiratory distress. | [14][17] |
Experimental Workflow for Anesthesia in Rats
The following diagram illustrates a typical experimental workflow for inducing and monitoring anesthesia in rats using a this compound-based cocktail.
Analytical Methods for this compound Detection
Accurate quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies.
Table 6: Analytical Methodologies
| Method | Matrix | Key Features | Source |
| UPLC-MS/MS | Blood, Liver, Kidney | High sensitivity and specificity. LOD in blood: 0.03 ng/mL; LOQ in blood: 0.1 ng/mL. | [19] |
| GC/MS | Plasma | Good accuracy and precision. LOQ for this compound: 10 ng/mL in 500 µL of plasma. | [20][21] |
| HPLC with UV Detection | Serum, Tissue | Limit of quantitation: 10 ng/mL. | [22] |
Sample Preparation Protocol for UPLC-MS/MS Analysis
The following protocol is a generalized procedure for the extraction of this compound from biological samples prior to UPLC-MS/MS analysis.
-
Internal Standard Addition: Add an internal standard (e.g., SKF525A) to the biological sample.[19]
-
Protein Precipitation: Add acetonitrile (B52724) to the sample to precipitate proteins.[19]
-
Vortex and Sonicate: Vortex the mixture for 10 minutes followed by ultrasonication for 20 minutes to ensure thorough mixing and cell lysis.[19]
-
Centrifugation: Centrifuge the sample at 10,000 r/min for 10 minutes to pellet the precipitated proteins and cellular debris.[19]
-
Supernatant Collection and Filtration: Collect the supernatant and filter it through a 0.22 µm membrane to remove any remaining particulate matter.[19]
-
Analysis: The filtered supernatant is then ready for injection into the UPLC-MS/MS system.
Logical Relationships in this compound Research
The study of this compound's pharmacokinetics and pharmacodynamics is an iterative process where findings from each domain inform the other. The following diagram illustrates the logical relationships in a typical research program.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of this compound in common laboratory animal models. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and scientists in the fields of veterinary medicine, pharmacology, and neuroscience. A thorough appreciation of the species-specific differences in this compound's disposition and effects is paramount for the design of robust preclinical studies and the successful translation of research findings. Further research is warranted to elucidate the complete metabolic pathways of this compound across a wider range of species and to fully understand its complex interactions with various neurotransmitter systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Severe tremors induced by this compound e-cigarette and alcohol use: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of this compound and zolazepam (Telazol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue residues of Telazol in free-ranging polar bears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and zolazepam pharmacokinetics in tigers (Panthera tigris) and leopards (Panthera pardus): do species differences account for adverse effects in tigers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Zolazepam - Drugs.com [drugs.com]
- 9. Contrasting neurochemical interactions of this compound, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound-xylazine-tramadol Combination and its Specific Antagonist on AMPK in the Brain of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents. | Semantic Scholar [semanticscholar.org]
- 15. Evaluation of a combination of this compound and zolazepam as an anesthetic for ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical restraint and anaesthetic effects of a this compound-zolazepam/ketamine/detomidine combination in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Establishment and application of a UPLC-MS/MS method for the determination of this compound and its metabolite in biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of constituents of Telazol--tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Mechanism of Action: A Technical Guide to the Tiletamine and Zolazepam Combination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of tiletamine and zolazepam (B1684422), commercially available as Telazol® and Zoletil®, is a widely utilized injectable anesthetic in veterinary medicine.[1][2] This formulation leverages the synergistic effects of two distinct pharmacological agents to produce a state of dissociative anesthesia and sedation. This compound, an N-methyl-D-aspartate (NMDA) receptor antagonist, provides analgesia and amnesia, while zolazepam, a benzodiazepine (B76468), imparts anxiolysis, muscle relaxation, and anticonvulsant properties.[3][4] This technical guide provides an in-depth exploration of the individual and combined mechanisms of action of this compound and zolazepam, details experimental protocols for their characterization, and presents signaling pathways and workflows through structured diagrams. While specific binding affinity data for both compounds is not extensively available in public literature, this guide outlines the methodologies to procure such critical quantitative information.
This compound: The Dissociative Anesthetic Component
This compound is a pharmacologically classified as an NMDA receptor antagonist, chemically related to ketamine.[1][3][5] Its primary mechanism of action involves the non-competitive blockade of the NMDA receptor ion channel.
This compound's Molecular Target: The NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and memory formation. For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. This compound exerts its effects by binding to a site within the ion channel of the NMDA receptor, effectively blocking the influx of Ca²⁺ and Na⁺ ions and preventing neuronal depolarization. This action disrupts normal brain function, leading to a state of "dissociative anesthesia," characterized by a functional and electrophysiological dissociation between the thalamocortical and limbic systems.[6]
Quantitative Data for this compound
| Ligand | Receptor/Site | Preparation | Ki (nM) | IC50 (nM) | Reference |
| This compound | NMDA Receptor (PCP Site) | Rodent Brain Membranes | Data not available | Data not available | |
| [³H]TCP | NMDA Receptor (PCP Site) | Rodent Brain Membranes | N/A | N/A |
Zolazepam: The Benzodiazepine Component
Zolazepam is a benzodiazepine derivative that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] It is reported to be approximately four to ten times more potent than diazepam.[1]
Zolazepam's Molecular Target: The GABA-A Receptor
The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[8] It is a ligand-gated chloride ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Zolazepam binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[1] This binding enhances the effect of GABA by increasing the frequency of channel opening, resulting in a more pronounced inhibitory effect.[8]
GABA-A Receptor Subunit Selectivity
The GABA-A receptor is a pentameric structure composed of various subunit combinations (e.g., α, β, γ).[1] The specific subunit composition determines the pharmacological properties of the receptor. Benzodiazepines, including zolazepam, typically bind to GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit.[1] The sedative and anticonvulsant effects are primarily mediated by α1-containing receptors, while the anxiolytic effects are associated with α2 and α3 subunits.
Quantitative Data for Zolazepam
Similar to this compound, specific binding affinities of zolazepam for various GABA-A receptor subtypes are not widely published. The following table illustrates the type of data required for a complete pharmacological profile.
| Ligand | Receptor Subtype | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Zolazepam | α1β2γ2 | Recombinant | Data not available | Data not available | |
| Zolazepam | α2β2γ2 | Recombinant | Data not available | Data not available | |
| Zolazepam | α3β2γ2 | Recombinant | Data not available | Data not available | |
| Zolazepam | α5β2γ2 | Recombinant | Data not available | Data not available | |
| [³H]Flunitrazepam | Various | Recombinant | N/A | N/A |
Synergistic Mechanism of Action
The combination of this compound and zolazepam produces a synergistic anesthetic effect that is greater than the sum of its individual components. This synergy arises from the simultaneous modulation of both the major excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter systems in the central nervous system.
By blocking NMDA receptors, this compound reduces excitatory neurotransmission, leading to analgesia and amnesia. Concurrently, zolazepam enhances the inhibitory effects of GABA at GABA-A receptors, producing sedation, muscle relaxation, and preventing the potential psychotomimetic and convulsive effects that can be associated with NMDA receptor antagonists when used alone. This dual action leads to a more balanced anesthetic state with a smoother induction and recovery.
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and zolazepam.
References
- 1. benchchem.com [benchchem.com]
- 2. Figure 1 from The effect of this compound/zolazepam (Zoletile) combination with xylazine or medetomidine on electroencephalograms in dogs. | Semantic Scholar [semanticscholar.org]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. benchchem.com [benchchem.com]
- 5. The effect of this compound/zolazepam (Zoletile) combination with xylazine or medetomidine on electroencephalograms in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The abuse liability of the NMDA receptor antagonist-benzodiazepine (this compound-zolazepam) combination: evidence from clinical case reports and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Tiletamine in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiletamine, a potent dissociative anesthetic, exerts its primary effects on the central nervous system (CNS) through antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a focus on its interaction with the NMDA receptor and downstream signaling cascades. Quantitative binding data, detailed experimental methodologies, and visual representations of key pathways are presented to facilitate a deeper understanding of this compound's neuropharmacology for researchers and drug development professionals.
Primary Molecular Target: The NMDA Receptor
This compound is pharmacologically classified as a non-competitive NMDA receptor antagonist, chemically related to ketamine and phencyclidine (PCP)[1]. Its principal mechanism of action involves blocking the ion channel of the NMDA receptor, a key player in excitatory synaptic transmission.
Binding Affinity and Potency
This compound demonstrates high affinity for the PCP binding site within the NMDA receptor ion channel. Quantitative analysis of its binding properties reveals a potent interaction, as summarized in the table below.
| Radioligand | Preparation | Parameter | Value | Reference |
| --INVALID-LINK---MK-801 | Rat forebrain homogenate | Ki | 324 ± 19 nM | [2] |
| [3H]1-(2-thienyl)cyclohexylpiperidine | Not Specified | IC50 | 79 nM | [3] |
Table 1: this compound Binding Affinity for the NMDA Receptor
Specificity of Action
Studies have shown that this compound's activity is highly selective for the NMDA receptor at concentrations where it exerts its anesthetic effects. It has been reported to not significantly affect sigma, glycine, glutamate, kainate, quisqualate, or dopamine (B1211576) (DA) receptors at these concentrations[3].
Secondary and Other Potential Molecular Targets
While the primary molecular target of this compound is the NMDA receptor, its complex pharmacological profile suggests potential interactions with other CNS targets, although these are less well-characterized. Some evidence points to indirect effects on various neurotransmitter systems. For instance, like other NMDA receptor antagonists, this compound has been studied for its role in potentially decreasing the development of tolerance to opioids, possibly through disruption of memory circuitry[4].
Signaling Pathways Modulated by this compound
This compound's antagonism of the NMDA receptor initiates a cascade of downstream signaling events that are crucial to its pharmacological effects. These pathways are central to synaptic plasticity, cell survival, and gene expression. The following diagrams illustrate the key signaling pathways influenced by this compound.
This compound's Impact on the mTOR Signaling Pathway
Blockade of NMDA receptors by this compound can lead to the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is implicated in the rapid antidepressant effects observed with related compounds like ketamine.
This compound's Modulation of the CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal plasticity and survival. NMDA receptor activity is known to influence CREB phosphorylation.
References
The Neuroprotective Potential of Tiletamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on the specific neuroprotective effects of tiletamine is limited. Much of the current understanding is extrapolated from research on ketamine, a structurally and mechanistically similar N-methyl-D-aspartate (NMDA) receptor antagonist. This guide synthesizes the available direct evidence for this compound and provides a scientifically informed perspective on its potential neuroprotective mechanisms by drawing parallels with ketamine. All extrapolated information is clearly identified.
Executive Summary
This compound, a dissociative anesthetic and NMDA receptor antagonist, presents a compelling avenue for neuroprotective research. Its primary mechanism of action, the blockade of NMDA receptors, is a well-established strategy for mitigating excitotoxicity, a central process in a variety of neurological insults, including stroke, traumatic brain injury, and neurodegenerative diseases. While direct research into this compound's neuroprotective efficacy is not as extensive as for its counterpart, ketamine, the existing data on its potent NMDA receptor antagonism suggest a significant therapeutic potential. This technical guide provides a comprehensive overview of the known properties of this compound, its hypothesized neuroprotective signaling pathways, quantitative data on its receptor affinity, and detailed experimental protocols to facilitate further investigation into its therapeutic utility.
Core Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its primary pharmacological effects as a non-competitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor.[1] This action is crucial for its neuroprotective potential as it directly counteracts glutamate-mediated excitotoxicity. Excessive glutamatergic stimulation leads to a massive influx of Ca2+ into neurons, triggering a cascade of detrimental events, including the activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death.[2] By blocking the NMDA receptor, this compound can prevent this toxic cascade.
Quantitative Data on this compound's NMDA Receptor Activity
The potency of this compound at the NMDA receptor has been quantified in several studies. This data provides a foundational understanding of its potential efficacy.
| Parameter | Value | Species/Tissue | Reference |
| IC50 for [3H]1-(2-thienyl)cyclohexylpiperidine displacement | 79 nM | Rat Brain | [1] |
| IC50 for NMA-mediated [3H]acetylcholine release | 70 nM | Rat Striatal Slices | [1] |
Table 1: Quantitative Measures of this compound's NMDA Receptor Antagonist Activity. This table summarizes the in vitro potency of this compound in binding to and inhibiting the function of the NMDA receptor.
Hypothesized Neuroprotective Signaling Pathways
Based on the extensive research on ketamine, the neuroprotective effects of this compound are likely to extend beyond simple NMDA receptor blockade and involve the modulation of several downstream signaling pathways.
Attenuation of Excitotoxicity and Downstream Effects
The primary neuroprotective action of this compound is the prevention of excitotoxicity. The following diagram illustrates the proposed signaling cascade.
Modulation of Apoptotic Pathways
By preventing the upstream triggers of apoptosis, such as excessive Ca2+ influx and oxidative stress, this compound is hypothesized to inhibit the activation of key apoptotic effectors. Research on ketamine has shown it can prevent the release of cytochrome c from mitochondria and reduce the activation of caspases, key enzymes in the apoptotic cascade.[3][4]
Anti-inflammatory Effects
Neuroinflammation is a critical component of secondary injury following neurological insults. Microglia, the resident immune cells of the brain, become activated and release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Ketamine has been shown to suppress the activation of microglia and reduce the production of these inflammatory mediators.[7][8] It is plausible that this compound shares these anti-inflammatory properties.
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in various neurological conditions.[9][10] While direct evidence for this compound is lacking, ketamine has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes.[2][11]
Proposed Experimental Protocols for Investigating this compound's Neuroprotective Effects
To rigorously evaluate the neuroprotective potential of this compound, well-defined experimental protocols are essential. The following methodologies are adapted from established protocols for studying neuroprotective agents, particularly ketamine.
In Vitro Model of Excitotoxicity
-
Objective: To determine the direct neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
-
Methodology:
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Treatment: After 7-10 days in vitro, pre-treat neuronal cultures with varying concentrations of this compound (e.g., 10 nM - 100 µM) for 1 hour.
-
Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.
-
Assessment of Neuronal Viability: 24 hours post-glutamate exposure, assess neuronal viability using assays such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a live/dead cell stain (e.g., calcein-AM/ethidium homodimer-1).
-
Data Analysis: Calculate the percentage of neuronal survival relative to control (no glutamate) cultures. Determine the EC50 of this compound for neuroprotection.
-
In Vivo Model of Focal Cerebral Ischemia
-
Objective: To assess the efficacy of this compound in reducing infarct volume and improving neurological outcome in a rodent model of stroke.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Induction of Ischemia: Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (saline) intraperitoneally at the onset of reperfusion.
-
Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson's scale).[12]
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and section the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.
-
Data Analysis: Compare infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups.
-
Assessment of Biomarkers for Oxidative Stress, Apoptosis, and Neuroinflammation
-
Objective: To quantify the effect of this compound on key molecular markers of secondary injury.
-
Methodology:
-
Tissue Collection: Following the in vivo MCAO experiment, collect brain tissue from the ischemic penumbra.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) as indicators of lipid peroxidation. Assess the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).
-
Apoptosis Markers: Use TUNEL staining to identify apoptotic cells. Perform Western blotting to measure the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Neuroinflammation Markers: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. Use immunohistochemistry to assess microglial activation (e.g., Iba-1 staining).
-
Future Directions and Conclusion
The potential for this compound to induce neuroprotective effects is strongly supported by its primary mechanism of action as a potent NMDA receptor antagonist. However, there is a clear and urgent need for dedicated research to move beyond inference from ketamine studies and to establish a direct evidence base for this compound. Future studies should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for neuroprotection.
-
Combination therapies: To investigate potential synergistic effects with other neuroprotective agents.
-
Chronic models of neurodegeneration: To explore the utility of this compound in diseases such as Alzheimer's and Parkinson's disease.
References
- 1. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine enhances human neural stem cell proliferation and induces neuronal apoptosis via reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine Enhances Human Neural Stem Cell Proliferation and Induces Neuronal Apoptosis Via Reactive Oxygen Species-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Ketamine on Levels of Inflammatory Cytokines IL-6, IL-1β, and TNF-α in the Hippocampus of Mice Following Acute or Chronic Administration [frontiersin.org]
- 6. Impact of neuroinflammation on brain glutamate and dopamine signalling in schizophrenia: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine’s Role in Neuroinflammation and Neuroprotection Across Neurological and Psychiatric Disorders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthetic modulation of neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective potential of ketamine prevents developing brain structure impairment and alteration of neurocognitive function induced via isoflurane through the PI3K/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
The Enigmatic Dualism of Tiletamine: A Technical Guide to its Paradoxical Convulsant Action at High Doses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiletamine, a derivative of phencyclidine, is well-established in veterinary medicine as a dissociative anesthetic, primarily recognized for its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. This mechanism confers upon it significant anesthetic and analgesic properties. However, a compelling and counterintuitive characteristic of this compound emerges at elevated doses: a transition from an anticonvulsant to a potent pro-convulsant agent. This paradoxical effect presents a significant challenge in its clinical application and a fascinating area of neuropharmacological investigation. This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental methodologies related to the convulsant action of high-dose this compound, intended to serve as a comprehensive resource for researchers in neuroscience and drug development.
The Dose-Dependent Dichotomy of this compound's Action
At lower, anesthetic doses, this compound's primary mechanism of action is the non-competitive blockade of the NMDA receptor channel. This inhibition of glutamatergic neurotransmission leads to a state of dissociative anesthesia and, paradoxically, protects against seizures induced by NMDA receptor agonists.
However, as the dosage of this compound increases, its pharmacological profile shifts dramatically. Instead of generalized central nervous system depression, high doses of this compound induce a state of hyperexcitability, culminating in generalized tonic-clonic seizures. This convulsive activity is not mediated by the NMDA receptor but is rather attributed to its interaction with other excitatory and inhibitory neurotransmitter systems.
Quantitative Data on this compound's Convulsant Action
The following tables summarize the available quantitative data on the dose-dependent effects of this compound, with a focus on its convulsant properties.
| Animal Model | Route of Administration | Anticonvulsant Dose | Convulsant Dose | Observed Effects | Reference |
| Mice | Intracerebroventricular (i.c.v.) | 0.001 µmol | > 0.001 µmol | Low dose protected against NMDA-induced convulsions; higher doses induced convulsions.[1] | [1] |
| Dogs | Intravenous (IV) | - | 20 mg/kg | Some animals experienced anesthesia and analgesia, while others developed convulsions. | [2] |
| Cats | Intramuscular (IM) | - | 150 mg/kg (near-lethal) | Short and mild clonic convulsions were observed. | [2] |
| Animal Model | Route of Administration | Dose | Effect on Spinal Reflexes | Reference |
| Mice | Intrathecal (i.t.) | 0.01-1.0 µmol | Dose-dependent suppression of spinal flexor reflexes.[1] | [1] |
| Mice | Intrathecal (i.t.) | 0.01 and 0.1 µmol | No effect on spinal Hoffman- (H-) reflexes.[1] | [1] |
| Mice | Intrathecal (i.t.) | 1.0 µmol | 50% increase in the H-reflex amplitude.[1] | [1] |
The Molecular Mechanisms Underlying High-Dose this compound-Induced Convulsions
The paradoxical convulsant effect of this compound is believed to be a result of its complex interactions with multiple receptor systems beyond the NMDA receptor.
Non-NMDA Receptor Modulation
Evidence strongly suggests that the pro-convulsant effects of high-dose this compound are mediated through the potentiation of non-NMDA ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
-
AMPA and Kainate Receptor Activation: At high concentrations, this compound may directly or indirectly enhance the function of AMPA and kainate receptors, leading to increased sodium and calcium influx, neuronal depolarization, and hyperexcitability. The antagonism of this compound-induced convulsions by broad-spectrum excitatory amino acid antagonists supports this hypothesis.[1]
Glycine (B1666218) Receptor Antagonism
This compound's structural similarity to other dissociative anesthetics suggests a potential interaction with the glycine co-agonist site on the NMDA receptor. However, its convulsant action may also involve inhibitory glycine receptors (GlyRs).
-
Strychnine-Sensitive Glycine Receptor Inhibition: Antagonism of inhibitory strychnine-sensitive glycine receptors in the spinal cord and brainstem can lead to disinhibition and subsequent hyperexcitability, contributing to the generation of seizures.
GABAergic System Imbalance
While this compound is often co-administered with the GABA-A receptor agonist zolazepam (B1684422) to mitigate its convulsive effects, this compound alone at high doses may disrupt the delicate balance of GABAergic inhibition. The exact mechanism of this disruption is not fully elucidated but could involve indirect modulation of GABA release or receptor function.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways involved in the paradoxical convulsant action of this compound at high doses.
Experimental Protocols
In Vivo Model of this compound-Induced Seizures in Rodents
This protocol outlines a general procedure for inducing and assessing the convulsant effects of high-dose this compound in a rodent model.
a. Animal Model:
-
Species: Male Swiss Webster mice or Sprague-Dawley rats.
-
Age: 6-8 weeks.
-
Weight: 20-30 g for mice, 200-250 g for rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
b. Drug Preparation and Administration:
-
Drug: this compound hydrochloride.
-
Vehicle: Sterile 0.9% saline.
-
Dose Range (Systemic):
-
Mice (Intraperitoneal - i.p.): 40-100 mg/kg. A dose-response study should be conducted to determine the precise convulsive dose in the specific strain.
-
Rats (i.p.): 30-80 mg/kg.
-
-
Administration: Administer a single i.p. injection.
c. Behavioral Assessment:
-
Observation Period: Immediately after injection for at least 60 minutes.
-
Scoring: Utilize a modified Racine scale to score seizure severity.
| Racine Scale Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements (chewing, jaw clonus). |
| 2 | Head nodding. |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling with generalized tonic-clonic convulsions. |
-
Parameters to Record:
-
Latency to the first seizure (in seconds).
-
Duration of each seizure stage (in seconds).
-
Maximum seizure stage reached.
-
Frequency of seizures.
-
d. Electroencephalogram (EEG) Monitoring (Optional but Recommended):
-
Electrode Implantation: Surgically implant cortical screw electrodes over the frontal and parietal cortices and a reference electrode over the cerebellum at least one week prior to the experiment.
-
Recording: Record EEG activity continuously starting before drug administration and continuing throughout the observation period.
-
Analysis: Analyze the EEG recordings for the presence of epileptiform discharges, including spike-wave complexes and polyspikes. Perform spectral analysis to quantify changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) during seizure activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the convulsant action of this compound.
Conclusion
The paradoxical convulsant action of this compound at high doses underscores the complexity of its pharmacological profile. While its NMDA receptor antagonism provides a clear basis for its anesthetic and low-dose anticonvulsant effects, its pro-convulsant activity at higher concentrations appears to be a multifactorial phenomenon involving the potentiation of non-NMDA glutamate receptors and potential dysregulation of inhibitory systems. Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling cascades responsible for this paradoxical effect. A thorough understanding of these mechanisms is crucial for the safer clinical use of this compound and for the development of novel therapeutics with more targeted actions on the glutamatergic system. This guide provides a foundational framework for researchers to design and execute rigorous investigations into this intriguing area of neuropharmacology.
References
Tiletamine's Impact on Cerebral Blood Flow and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiletamine, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is structurally and pharmacologically similar to ketamine. Its effects on cerebral hemodynamics and metabolism are of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cerebral blood flow (CBF) and the cerebral metabolic rate of oxygen (CMRO2). Due to a scarcity of direct research on this compound alone, this guide draws upon the extensive literature on ketamine to infer and contextualize the potential effects of this compound, while also presenting available data for this compound-containing compounds like Telazol (this compound-zolazepam). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for the scientific community.
Core Concepts: this compound and Neurovascular Coupling
This compound's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. This interaction is central to its anesthetic and analgesic properties. NMDA receptor activity is intrinsically linked to neuronal metabolism and, consequently, to the regulation of cerebral blood flow through a process known as neurovascular coupling.
Blockade of NMDA receptors by this compound is hypothesized to alter the delicate balance between neuronal activity, metabolic demand, and cerebrovascular response. The extensive research on ketamine, a homologous compound, suggests that this alteration often leads to an increase in cerebral blood flow that may or may not be matched by a corresponding increase in cerebral metabolism.
Quantitative Data Summary
Direct quantitative data on the effects of this compound alone on CBF and CMRO2 are limited in publicly available literature. The following tables summarize findings for the closely related compound, ketamine, and for the combination product, Telazol (this compound and zolazepam), to provide a comparative reference.
Table 1: Effects of Ketamine on Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate of Oxygen (CMRO2)
| Species | Anesthetic State | Brain Region | Change in CBF | Change in CMRO2 | Study Reference |
| Human | Subanesthetic | Whole Brain | ↑ 13.7% | No significant change | |
| Human | Anesthetic | Whole Brain | ↑ 36.4% | No significant change | |
| Human | Subanesthetic | Anterior Cingulate | ↑ 38.2% | Not reported | |
| Human | Subanesthetic | Thalamus | ↑ 28.5% | Not reported | |
| Goat | Ventilated | Not specified | No significant change | ↓ 11.6% | |
| Goat | Spontaneously Breathing | Not specified | ↑ 41.6% | ↓ 11.6% | |
| Rabbit | Anesthetized | Cerebral Cortex | ↑ 18-34% | No significant change | |
| Rat | Anesthetized | Limbic Structures | ↑ | ↑ | |
| Rat | Anesthetized | Inferior Colliculus | ↓ | ↓ |
Table 2: Cardiovascular Effects of this compound-Zolazepam (Telazol) in Rats
| Dosage (mg/kg) | Mean Arterial Pressure (mmHg) | Cardiac Index (mL/min/kg) | Heart Rate (beats/min) | Study Reference |
| 30 | ~110 | ~250 | ~450 | |
| 40 | ~125 | ~275 | ~425 | |
| 50 | ~125 | ~300 | ~400 | |
| 60 | ~140 | ~280 | ~375 |
Note: These cardiovascular parameters can influence cerebral perfusion pressure and, consequently, cerebral blood flow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of anesthetic agents on cerebral blood flow and metabolism.
Measurement of Regional Cerebral Blood Flow (rCBF) and Metabolic Rate of Oxygen (rCMRO2) using Positron Emission Tomography (PET)
-
Objective: To quantify regional cerebral blood flow and oxygen consumption in vivo.
-
Subjects: Healthy human volunteers or animal models.
-
Protocol:
-
Radiotracer Administration: Utilize ¹⁵O-labeled water (H₂¹⁵O) for rCBF measurements, ¹⁵O-labeled oxygen (¹⁵O₂) for rCMRO2, and ¹⁵O-labeled carbon monoxide (C¹⁵O) for cerebral blood volume.
-
Imaging: Acquire dynamic PET scans following the administration of each radiotracer.
-
Arterial Blood Sampling: Continuously monitor arterial blood radioactivity to provide the input function for kinetic modeling.
-
Anesthetic Infusion: Administer this compound or the comparator drug (e.g., ketamine) intravenously, often with escalating target concentrations.
-
Data Analysis: Employ established kinetic models to calculate quantitative values for rCBF and rCMRO2 in various regions of interest.
-
Measurement of Local Cerebral Glucose Utilization (LCGU) using [¹⁴C]2-Deoxy-glucose Autoradiography
-
Objective: To measure the rate of glucose metabolism in different brain structures.
-
Subjects: Animal models (e.g., rats).
-
Protocol:
-
Anesthesia: Anesthetize the animal with this compound or the agent under investigation.
-
Tracer Injection: Administer a bolus of [¹⁴C]2-deoxy-glucose intravenously.
-
Timed Blood Sampling: Collect arterial blood samples at specified intervals to determine the plasma tracer concentration over time.
-
Euthanasia and Brain Extraction: At the end of the experimental period (e.g., 45 minutes), euthanize the animal, and rapidly remove and freeze the brain.
-
Autoradiography: Section the frozen brain and expose the sections to X-ray film to create autoradiograms.
-
Image Analysis: Use densitometry to measure the concentration of ¹⁴C in different brain regions and calculate the LCGU based on the operational equation of the method.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the NMDA Receptor
The primary molecular target of this compound is the NMDA receptor. Its antagonistic action initiates a cascade of downstream effects that ultimately influence neuronal activity, metabolism, and vascular tone.
Experimental Workflow for Animal Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on cerebral hemodynamics and metabolism in a rodent model.
Discussion and Future Directions
The available evidence, largely extrapolated from studies on ketamine, suggests that this compound likely increases cerebral blood flow. The effect on cerebral metabolism is less clear, with some studies on ketamine indicating a potential uncoupling of flow and metabolism, where CBF increases more than CMRO2. However, other research points to a parallel increase in both CBF and cerebral glucose utilization.
The discrepancies in the literature may be attributable to differences in species, anesthetic state, and the specific brain regions examined. For this compound specifically, the co-administration with zolazepam (B1684422) in the form of Telazol complicates the interpretation of its isolated effects, as benzodiazepines like zolazepam can independently influence cerebral hemodynamics.
Future research should focus on elucidating the direct effects of this compound on CBF and CMRO2 in various animal models. High-resolution imaging techniques such as functional magnetic resonance imaging (fMRI) with arterial spin labeling (ASL) and PET studies with specific radiotracers will be invaluable in this endeavor. A clearer understanding of this compound's impact on neurovascular coupling will not only enhance its safe and effective use in veterinary and potentially human medicine but also provide deeper insights into the role of the glutamatergic system in the regulation of cerebral hemodynamics.
Conclusion
This compound, as an NMDA receptor antagonist, is poised to have significant effects on cerebral blood flow and metabolism. While direct quantitative data remain elusive, the extensive research on its analog, ketamine, provides a strong foundation for hypothesizing an increase in CBF, with a more variable effect on cerebral metabolism. This guide has synthesized the available information, provided methodological frameworks for future research, and visualized the underlying mechanisms to support ongoing and future investigations into the cerebrovascular pharmacology of this compound. Further dedicated studies are imperative to fully characterize its neurovascular profile.
Methodological & Application
Application Notes: Tiletamine-Zolazepam Anesthesia in Rodents
Introduction
Tiletamine-zolazepam is an injectable anesthetic agent widely used in biomedical research for various rodent species.[1] It is a combination of two drugs: this compound hydrochloride, a dissociative anesthetic, and zolazepam (B1684422) hydrochloride, a benzodiazepine (B76468) tranquilizer.[2][3] this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine, which produces a state of profound analgesia and cataleptoid anesthesia.[1][4][5] Zolazepam potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), providing muscle relaxation, anxiolysis, and anticonvulsant properties.[1][6] The synergistic action of these components results in rapid induction of anesthesia with good muscle relaxation.[1][2]
These application notes provide a comprehensive overview of this compound-zolazepam anesthesia protocols for rodents, summarizing dosages, detailing experimental procedures, and outlining best practices for monitoring and recovery to ensure safe and effective use in a research setting.
Data Presentation: Anesthetic Dosages and Timelines
The appropriate dosage of this compound-zolazepam can vary significantly depending on the rodent species, the desired depth and duration of anesthesia, and the use of adjunct agents. The following tables provide recommended dosages compiled from peer-reviewed studies. Note that combining this compound-zolazepam with an α2-agonist like xylazine (B1663881) or dexmedetomidine (B676) is common to enhance muscle relaxation and analgesia.[7]
Table 1: Anesthetic Protocols for Mice (Mus musculus)
| Anesthetic Combination | Dosages (mg/kg) | Route | Induction Time (min) | Surgical Anesthesia Duration (min) | Notes |
| This compound-Zolazepam | 20-80 | IP / IM | Dose-dependent | Dose-dependent | Higher doses (100-160 mg/kg) are associated with respiratory distress and mortality.[1][8] May not provide sufficient analgesia alone.[8] |
| This compound-Zolazepam & Xylazine (TZX) | T/Z: 20-80, Xylazine: 5-10 | IP / IM | ~3-5 | ~70 | A common and effective combination for surgical procedures.[1][9][10] |
| This compound-Zolazepam, Xylazine & Tramadol (B15222) (TZXT) | T/Z: 80, Xylazine: 10, Tramadol: 15 | IP | ~3-5 | ~90 | Offers enhanced and longer-lasting analgesia compared to TZX.[7][9] |
| This compound-Zolazepam & Dexmedetomidine | T/Z: 40, Dexmedetomidine: 0.2 | SC | ~12 | ~143 | Lower doses of T/Z can be used when combined with dexmedetomidine, but this combination has been associated with urethral obstructions in male mice.[1][11][12] |
IP: Intraperitoneal; IM: Intramuscular; SC: Subcutaneous; T/Z: this compound-Zolazepam
Table 2: Anesthetic Protocols for Rats (Rattus norvegicus)
| Anesthetic Combination | Dosages (mg/kg) | Route | Induction Time (min) | Surgical Anesthesia Duration (min) | Notes |
| This compound-Zolazepam | 20-40 | IP / IM | Dose-dependent | 30-60 | Produces satisfactory anesthesia and analgesia for minor procedures.[1][8][13] |
| This compound-Zolazepam & Xylazine | T/Z: 40, Xylazine: 5-10 | IM | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures in rats.[1] |
IP: Intraperitoneal; IM: Intramuscular; T/Z: this compound-Zolazepam
Table 3: Anesthetic Protocols for Other Rodents
| Species | Anesthetic Combination | Dosages (mg/kg) | Route | Notes |
| Hamster | This compound-Zolazepam | 50-80 | IP / IM | Produces anesthesia but may not provide adequate analgesia.[8] Caution is advised. |
| Guinea Pig | Telazol, Xylazine & Butorphanol | T/Z: 60, Xylazine: 5, Butorphanol: 0.1 | IP | Recommended combination for providing balanced anesthesia.[14] |
IP: Intraperitoneal; IM: Intramuscular; T/Z: this compound-Zolazepam
Signaling Pathway of this compound-Zolazepam
The diagram below illustrates the distinct molecular mechanisms of this compound and zolazepam. This compound acts on the excitatory pathway by blocking the NMDA receptor, while zolazepam enhances the inhibitory pathway via the GABA-A receptor.
Caption: Mechanism of action for this compound and zolazepam.
Experimental Protocols
This section provides a generalized protocol for administering this compound-zolazepam to rodents. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
1. Pre-Anesthetic Preparation
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to any procedure to minimize stress.[1]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents due to their high metabolism. If required for a specific procedure, it should be limited to 2-3 hours, and water must not be restricted.[15][16]
-
Animal Weighing: Accurately weigh the animal immediately before drug administration to ensure precise dosage calculation.[1]
2. Anesthetic Preparation and Administration
-
Reconstitution: this compound-zolazepam (e.g., Telazol®, Zoletil®) is typically supplied as a powder. Reconstitute it by adding 5 mL of sterile water for injection to the vial, which results in a solution containing 50 mg/mL this compound and 50 mg/mL zolazepam (100 mg/mL total).[3][17]
-
Dosage Calculation: Calculate the required volume of the anesthetic solution based on the animal's body weight and the desired dosage from the tables above. If using an adjunct agent like xylazine, it can often be drawn into the same sterile syringe.[1]
-
Administration Route:
-
Intraperitoneal (IP): Gently restrain the mouse or rat, tilting it slightly head-down. Insert the needle into the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.[7]
-
Intramuscular (IM): Gently but firmly restrain the animal. Administer the injection into the quadriceps or gluteal muscles of the hind limb.[1] Onset of anesthesia typically occurs within 5-12 minutes following IM injection.[4][16][18]
-
3. Monitoring During Anesthesia
Continuous monitoring is critical to ensure animal safety and maintain an appropriate anesthetic plane.
-
Anesthetic Depth: Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[1] The loss of the righting reflex, which typically occurs within 3-5 minutes for IP injections in mice, indicates the onset of anesthesia.[1][9]
-
Vital Signs:
-
Respiratory Rate: For mice, the rate should remain between 55-100 breaths/minute under anesthesia.[15] For rats, a rate of 40-80 breaths/minute is expected.[1] A drop of 50% from baseline can be normal, but deep, slow breathing may indicate the animal is too deep.[15]
-
Body Temperature: Rodents are susceptible to hypothermia. Maintain body temperature between 36-38°C using a heating pad or other regulated heat source.[1][15]
-
-
Supportive Care:
4. Post-Procedure Recovery
-
Monitoring: Place the animal in a warm, quiet recovery cage and continue to monitor it until it regains the righting reflex and is fully ambulatory.[1][15]
-
Reversal: If an α2-agonist (xylazine or dexmedetomidine) was used, its sedative effects can be reversed with atipamezole (B1667673) (0.5–1 mg/kg IM or SC) to expedite recovery.[1][9][14]
-
Analgesia: this compound provides analgesia, but its effects may wear off before the animal fully recovers.[17] Post-operative analgesics should be administered as described in the approved IACUC protocol to manage pain. Adding tramadol to the initial cocktail can provide longer-lasting analgesia.[7][9]
-
Hydration and Food: Once fully awake, provide easy access to a water source and food.[1]
Anesthesia Protocol Workflow
The following diagram outlines the logical flow of the this compound-zolazepam anesthesia protocol for rodents, from initial preparation to complete recovery.
Caption: Experimental workflow for rodent anesthesia.
References
- 1. benchchem.com [benchchem.com]
- 2. vet-us.virbac.com [vet-us.virbac.com]
- 3. ZOLETIL® (this compound and zolazepam for injection) [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Effect of Xylazine–this compound–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medycynawet.edu.pl [medycynawet.edu.pl]
- 8. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents. | Semantic Scholar [semanticscholar.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, this compound-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommended Anesthesia for Some Lab Animals [research.uky.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. zoetisus.com [zoetisus.com]
- 17. zoetisus.com [zoetisus.com]
- 18. Telazol® CIII(this compound and zolazepam for injection) [dailymed.nlm.nih.gov]
Application Notes: Intramuscular Tiletamine-Zolazepam Anesthesia in Rats
Introduction
Tiletamine-zolazepam, commercially known as Telazol® or Zoletil®, is a widely used injectable anesthetic combination in veterinary medicine and biomedical research.[1][2] It combines this compound, a dissociative anesthetic, with zolazepam (B1684422), a benzodiazepine.[1] this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine, providing profound analgesia and a cataleptoid state.[1][3] Zolazepam is a GABA-A receptor modulator that provides muscle relaxation and anticonvulsant properties, counteracting the potential for muscle rigidity from this compound alone.[1][3][4] This synergistic combination offers rapid onset, a stable plane of surgical anesthesia, and good muscle relaxation, making it suitable for various minor surgical and diagnostic procedures in rats.[1][5]
Quantitative Data Summary
The effective dosage of this compound-zolazepam in rats can vary based on the desired depth and duration of anesthesia, as well as the specific strain, sex, and health status of the animal. It is often used in combination with other agents like xylazine (B1663881) to enhance muscle relaxation and prolong anesthesia.
| Anesthetic Combination | Dosage (mg/kg) | Route | Induction Time (min) | Duration of Surgical Anesthesia (min) | Key Notes |
| This compound-Zolazepam | 20 - 40 mg/kg | IM or IP | Dose-dependent | 30 - 60 min | Produces satisfactory anesthesia and analgesia.[1][6][7] Higher doses are associated with prolonged recovery.[6] |
| This compound-Zolazepam & Xylazine | T-Z: 40 mg/kgXylazine: 5 - 10 mg/kg | IM | 5 - 10 min | 30 - 60 min | A standardized and effective protocol for surgical procedures.[1][8] Xylazine enhances muscle relaxation. |
| This compound-Zolazepam (Supplemental) | 10 - 20 mg/kg | IM | N/A | Extends anesthesia | Used if the initial duration is insufficient for the procedure.[1][8] Avoid repeated doses of xylazine.[1][8] |
IM: Intramuscular; IP: Intraperitoneal; T-Z: this compound-Zolazepam.
Mechanism of Action Signaling Pathway
The diagram below illustrates the distinct mechanisms of action for this compound and zolazepam, which together produce a state of balanced anesthesia. This compound blocks the NMDA receptor, preventing glutamate-induced neuronal excitation, while zolazepam enhances the inhibitory effects of GABA at the GABA-A receptor.
Caption: this compound (NMDA antagonist) and Zolazepam (GABA agonist) pathways.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Zolazepam with Xylazine
This protocol details the steps for anesthetizing a rat using an intramuscular injection of this compound-zolazepam combined with xylazine.
Materials:
-
This compound-Zolazepam for injection (e.g., Telazol®, supplied as a lyophilized powder)
-
Sterile water or saline for reconstitution
-
Xylazine solution (e.g., 20 mg/mL or 100 mg/mL)
-
Sterile 1 mL syringes with 25-27G needles[8]
-
Electronic scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetic Reconstitution & Preparation:
-
Reconstitute the this compound-zolazepam powder according to the manufacturer's instructions. For example, adding 5 mL of sterile diluent to a 500 mg vial yields a solution with 50 mg/mL this compound and 50 mg/mL zolazepam (total concentration of 100 mg/mL).[2]
-
Calculate the required volume of the this compound-zolazepam solution and xylazine based on the rat's body weight and the target dosages (e.g., 40 mg/kg this compound-zolazepam and 5-10 mg/kg xylazine).[8]
-
Draw the calculated volumes into a single sterile syringe.[1]
-
-
Intramuscular (IM) Administration:
-
Induction and Monitoring:
-
Place the rat in a clean, quiet cage on a heating pad to prevent hypothermia, a common side effect of anesthesia.[1][8]
-
Observe the onset of anesthesia, which typically occurs within 5-10 minutes.[1][8] Key signs include the loss of the righting reflex, reduced muscle tone, and a slowed respiratory rate.[1][8]
-
Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[1]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[1][8]
-
Throughout the procedure, monitor vital signs:
-
-
Recovery:
-
After the procedure, place the rat in a warm, quiet recovery cage for observation.[1][8]
-
Continue monitoring the animal until it has regained the righting reflex and is fully mobile.[1]
-
Provide easy access to food and water once the rat is fully conscious.[1][8]
-
If xylazine was used, its sedative effects can be reversed with atipamezole (B1667673) (0.5–1 mg/kg, IM or SC) to hasten recovery if necessary.[1][8]
-
Anesthetic Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol, from initial preparation to the successful recovery of the animal.
Caption: Step-by-step workflow for rat anesthesia using this compound-Zolazepam.
References
- 1. benchchem.com [benchchem.com]
- 2. Telazol® CIII(this compound and zolazepam for injection) [dailymed.nlm.nih.gov]
- 3. Effect of Xylazine–this compound–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. era-chair.am [era-chair.am]
Tiletamine-Based Anesthesia for Stereotaxic Surgery in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tiletamine-based anesthetic regimens in rats undergoing stereotaxic surgery. The information compiled herein is based on peer-reviewed studies and established veterinary guidelines to ensure safe and effective anesthetic practices in a research setting.
Introduction
This compound, a dissociative anesthetic, is frequently used in combination with the benzodiazepine (B76468) zolazepam (B1684422) for anesthesia in various animal species. This combination, often sold under the brand name Telazol® or Zoletil®, provides a rapid onset of anesthesia with good muscle relaxation.[1] this compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, while zolazepam potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] For stereotaxic surgery in rats, this combination is commonly supplemented with an alpha-2 adrenergic agonist, such as xylazine (B1663881), to enhance analgesia and muscle relaxation.[1][3]
Proper anesthetic management is critical for animal welfare and the acquisition of reliable scientific data. This guide outlines recommended dosages, administration techniques, physiological monitoring, and pre- and post-operative care to ensure optimal outcomes for stereotaxic procedures in rats.
Anesthetic Protocols and Dosages
The selection of an appropriate anesthetic protocol and dosage is dependent on the duration and nature of the surgical procedure, as well as the health status of the rat. The following tables summarize recommended dosages for this compound-based anesthesia in rats. It is imperative to accurately weigh the animal prior to any drug administration.[1]
Table 1: Anesthetic Drug Dosages for Rats
| Anesthetic Combination | This compound-Zolazepam (mg/kg) | Xylazine (mg/kg) | Route of Administration |
| TZX | 40 | 5-10 | Intramuscular (IM)[1] |
| TZX | 30 | 6 | Intramuscular (IM)[3] |
| This compound-Zolazepam alone | 20-40 | - | Intraperitoneal (IP) or Intramuscular (IM)[1] |
Table 2: Expected Anesthetic Timelines
| Anesthetic Combination | Induction Time (minutes) | Duration of Surgical Anesthesia (minutes) | Notes |
| This compound-Zolazepam & Xylazine (IM) | 5-10[1] | 30-60[1] | A standardized and effective protocol for surgical procedures.[1] |
| This compound-Zolazepam alone (IP or IM) | Dose-dependent | Dose-dependent | Produces satisfactory anesthesia and analgesia.[1] |
Experimental Protocols
Pre-Operative Procedures
-
Acclimation: Animals should be acclimated to the laboratory environment for at least three days prior to surgery.[4]
-
Health Assessment: Ensure the rat is in good health and of an appropriate age and body weight for the procedure.[4]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for specific experimental reasons, it should be limited to 2-3 hours, and water should never be restricted.[4]
-
Analgesia: Administer pre-emptive analgesics as per the approved institutional animal care and use committee (IACUC) protocol. This can include non-steroidal anti-inflammatory drugs (NSAIDs) or opioids.[5]
-
Anesthetic Preparation: Accurately calculate the required volume of each anesthetic agent based on the rat's body weight. Draw the calculated volumes of this compound-zolazepam and xylazine into a single sterile syringe.[1]
Anesthesia Induction and Stereotaxic Surgery
-
Administration: Gently but firmly restrain the rat. Administer the anesthetic mixture via intramuscular (IM) injection into the quadriceps or gluteal muscles of the hind limb.[1]
-
Induction Monitoring: Observe the rat for the onset of anesthesia, which is typically characterized by the loss of the righting reflex, reduced muscle tone, and a slowed respiratory rate, usually within 5-10 minutes.[1]
-
Eye Lubrication: Apply a sterile, non-medicated ophthalmic ointment to both eyes to prevent corneal drying during the procedure.[6]
-
Surgical Preparation: Once a surgical plane of anesthesia is confirmed (e.g., by lack of response to a toe pinch), shave the surgical site, and disinfect the skin using an appropriate antiseptic technique (e.g., a series of scrubs with povidone-iodine and 70% alcohol).[6]
-
Positioning: Secure the rat in the stereotaxic apparatus.
-
Physiological Monitoring: Throughout the surgical procedure, continuously monitor the rat's vital signs (see Table 3).[1] Place the anesthetized rat on a heating pad to prevent hypothermia and maintain body temperature between 36-38°C.[1]
-
Anesthesia Maintenance: The duration of anesthesia is typically 30-60 minutes.[1] If a longer duration is required, a supplemental dose of this compound-zolazepam (10-20 mg/kg, IM) can be administered. Avoid repeated doses of xylazine.[1]
Table 3: Physiological Monitoring Parameters for Anesthetized Rats
| Parameter | Normal Range | Notes |
| Respiratory Rate | 40-80 breaths per minute[1] | A drop of 50% can be normal. Deep and slow breathing may indicate the animal is too deep, while shallow and rapid breathing may indicate the animal is too light.[4] |
| Heart Rate | 250-450 beats per minute[1] | |
| Body Temperature | 36-38°C[1] | Maintain with a heating pad. |
| Mucous Membrane Color | Pink[4] | Should not be pale white or blue. |
| Capillary Refill Time | < 2 seconds[4] |
Post-Operative Care
-
Recovery Environment: Place the rat in a warm, quiet, and clean recovery cage.[1] Do not place anesthetized animals in a cage with conscious animals.[6]
-
Monitoring during Recovery: Continue to monitor the animal's vital signs until it has regained its righting reflex and is fully mobile.[1][6]
-
Analgesia: Administer post-operative analgesics as prescribed in the IACUC protocol for at least 72 hours.[6]
-
Hydration and Nutrition: Provide easy access to food and water. A mixture of powdered food and water or a diet gel on the cage floor can encourage eating.[6][7]
-
Wound Monitoring: Monitor the surgical wound for signs of infection, swelling, or discharge.[7]
-
Reversal (Optional): The sedative effects of xylazine can be reversed with atipamezole (B1667673) (0.5–1 mg/kg, IM or SC) to expedite recovery if necessary.[1]
Potential Adverse Effects and Management
-
Respiratory Depression: this compound-zolazepam can cause respiratory depression. Careful monitoring of the respiratory rate and pattern is essential.[1]
-
Hypothermia: Anesthetized rodents are prone to hypothermia due to their high surface area to body mass ratio. The use of a heating pad is critical to maintain body temperature.[1][6]
-
Prolonged Recovery: The recovery from this compound-zolazepam anesthesia can be prolonged.[3] Providing a warm and quiet environment is crucial for a smooth recovery.
-
Hyper-salivation: Copious salivation can occur. Atropine can be administered to control this if necessary.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the anesthetic agents and the experimental workflow for stereotaxic surgery.
Caption: Mechanism of Action of Anesthetic Agents.
Caption: Experimental Workflow for Stereotaxic Surgery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Xylazine–this compound–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. cm.nus.edu.sg [cm.nus.edu.sg]
- 7. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience [jove.com]
Application Notes and Protocols: Tiletamine Anesthesia in Rodent Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tiletamine-based anesthetic regimens in rodent models of experimental stroke. This compound, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is commonly used in combination with the benzodiazepine (B76468) zolazepam (B1684422) for surgical anesthesia in laboratory animals.[1][2] This combination, often supplemented with an α2-adrenergic agonist like xylazine (B1663881), offers rapid induction and a stable plane of anesthesia suitable for stroke surgery.[1] However, the choice of anesthetic is a critical variable that can significantly impact physiological parameters and experimental outcomes, including infarct volume and neurological deficits.[3][4] These protocols and data summaries are intended to ensure safe, effective, and reproducible anesthetic practices in stroke research.
Data Presentation: Anesthetic Dosages and Physiological Effects
The following tables summarize recommended anesthetic dosages and the physiological impact of this compound-based combinations in mice and rats. It is crucial to note that these values can be influenced by rodent strain, age, sex, and health status.[5]
Anesthetic Protocols and Timelines
| Species | Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| Mouse | This compound-Zolazepam & Xylazine (TZX) | This compound-Zolazepam: 80, Xylazine: 10 | Intraperitoneal (IP) | ~3-5 | ~70 | Provides effective anesthesia and analgesia.[1][6] |
| This compound-Zolazepam, Xylazine & Tramadol (TZXT) | This compound-Zolazepam: 80, Xylazine: 10, Tramadol: 15 | Intraperitoneal (IP) | ~3-5 | ~90 | Offers enhanced analgesia compared to TZX.[1][6] | |
| This compound-Zolazepam | 80 | Intraperitoneal (IP) | - | - | Can induce anesthesia without sufficient analgesia; higher doses (100-160 mg/kg) are associated with respiratory distress and mortality.[1][5] | |
| Rat | This compound-Zolazepam & Xylazine | This compound-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures.[1] |
| This compound-Zolazepam | 20-40 | Intraperitoneal (IP) or Intramuscular (IM) | - | Dose-dependent | Produces satisfactory anesthesia and analgesia.[1][5] | |
| This compound-Zolazepam & Dexmedetomidine | This compound-Zolazepam: low dose, Dexmedetomidine: (not specified) | Not specified | < 3 | ~45 | Lower doses of this compound-zolazepam can be used, reducing side effects.[1] |
Comparative Physiological Effects of Anesthetic Regimens in Rats
| Parameter | This compound-Zolazepam Based Anesthesia | Ketamine-Xylazine Based Anesthesia | Pentobarbital (B6593769) Based Anesthesia | Key Findings from Studies |
| Heart Rate (HR) | Generally higher compared to ketamine and pentobarbital groups, though a dose-dependent decrease can be observed.[7][8] | Intermediate heart rate.[7][8] | Lower heart rate. | This compound combinations tend to maintain a higher heart rate. |
| Mean Arterial Pressure (MAP) | Significantly higher than pentobarbital and higher-dose ketamine groups.[7] | Intermediate MAP. | Lower MAP. | This compound at 40-50 mg/kg appears to have fewer adverse cardiovascular effects.[7] |
| Cardiac Index | Highest among the three.[7] | Intermediate cardiac index. | Lowest cardiac index.[7] | This compound anesthesia resulted in the highest cardiac index.[7] |
| Stroke Index | Higher than pentobarbital.[7] | Intermediate stroke index. | Lowest stroke index.[7] | Pentobarbital showed the lowest stroke index.[7] |
| Respiratory Rate (RR) | Can cause respiratory depression at high doses.[5] | Minimal respiratory depression.[8] | Can cause significant respiratory depression. | In a study on cats with a TKX (this compound-Zolazepam-Ketamine-Xylazine) cocktail, the average respiratory rate was 18±8 bpm.[8] |
| Body Temperature | Can lead to hypothermia.[9] | Can lead to hypothermia. | Can lead to hypothermia. | Body temperature decreased significantly over time in feral cats under a TKX protocol.[9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Anesthesia in Mice for Stroke Surgery
Materials:
-
This compound-zolazepam solution (reconstituted)
-
Xylazine solution (20 mg/mL)
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment (e.g., rectal thermometer, pulse oximeter)
Procedure:
-
Animal Preparation:
-
Anesthetic Preparation:
-
Calculate the required volume of each anesthetic agent based on the mouse's body weight and the desired dosage (e.g., this compound-Zolazepam: 80 mg/kg, Xylazine: 10 mg/kg).
-
Draw the calculated volumes into a single sterile syringe.
-
-
Administration:
-
Gently restrain the mouse, tilting it slightly head-down to displace the abdominal organs.[1]
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, to prevent injection into the cecum or bladder.
-
Aspirate to ensure no fluid is withdrawn before injecting the anesthetic cocktail.
-
-
Induction and Monitoring:
-
Place the mouse in a clean, quiet cage on a heating pad to maintain body temperature between 36-38°C.[1]
-
Monitor for the loss of the righting reflex, which typically occurs within 3-5 minutes.[1]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[1]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[1]
-
Throughout the surgical procedure (e.g., middle cerebral artery occlusion), continuously monitor vital signs, including respiratory rate and body temperature.
-
-
Recovery:
-
After the procedure, continue to monitor the mouse on a heating pad until it regains the righting reflex.[1]
-
Provide access to water and food once the animal is fully awake.
-
If xylazine was used, its sedative effects can be reversed with atipamezole (B1667673) (1 mg/kg IP) to expedite recovery.[6]
-
Protocol 2: Intramuscular (IM) Anesthesia in Rats for Stroke Surgery
Materials:
-
This compound-zolazepam solution (reconstituted)
-
Xylazine solution (100 mg/mL)
-
Sterile 1 mL syringes with 25G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment
Procedure:
-
Pre-procedure Preparation:
-
Anesthesia Induction:
-
Monitoring During Anesthesia:
-
Place the anesthetized rat on a heating pad to prevent hypothermia and maintain body temperature between 36-38°C.[1]
-
Ensure the airway remains open by adjusting the rat's position as needed.[1]
-
Confirm the absence of the corneal and hind-paw withdrawal reflex to ensure adequate anesthetic depth for the stroke surgery.[10]
-
Continuously monitor physiological parameters.
-
-
Anesthesia Maintenance:
-
Recovery:
Visualizations
Signaling Pathway
Caption: this compound's neuroprotective mechanism of action in stroke.
Experimental Workflow
Caption: Experimental workflow for anesthesia in rodent stroke models.
Concluding Remarks
This compound, in combination with zolazepam and often xylazine, is an effective anesthetic for inducing and maintaining a surgical plane of anesthesia in rodent models of stroke. Its NMDA receptor antagonist properties may offer a degree of neuroprotection, which is a critical consideration in stroke research.[2][10] However, researchers must be aware of its dose-dependent effects on cardiovascular and respiratory parameters.[7] Adherence to detailed and consistent experimental protocols, including careful physiological monitoring, is paramount for ensuring animal welfare and the validity and reproducibility of experimental stroke data. The choice of anesthetic regimen should always be carefully considered and justified, as it can be a significant variable influencing the outcomes of neuroprotection studies.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetic Neuroprotection in Experimental Stroke in Rodents: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medycynawet.edu.pl [medycynawet.edu.pl]
- 7. Comparison of cardiovascular effects of this compound-zolazepam, pentobarbital, and ketamine-xylazine in male rats [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Tiletamine Anesthesia Protocol for In Vivo Imaging in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiletamine, a dissociative anesthetic, is frequently used in combination with the benzodiazepine (B76468) zolazepam (B1684422) for anesthesia in various animal models, including mice for in vivo imaging studies. This combination, often marketed as Telazol® or Zoletil®, provides rapid induction, good analgesia, and muscle relaxation. This compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, while zolazepam potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This synergistic action results in a stable plane of anesthesia suitable for a variety of imaging modalities.
These application notes provide a comprehensive overview of this compound-based anesthesia protocols for in vivo imaging in mice, including detailed experimental procedures, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.
Data Presentation: Anesthetic Protocols and Timelines
The following tables summarize recommended dosages and expected timelines for this compound-based anesthetic protocols in mice. These protocols often include adjunct agents like xylazine (B1663881), an α2-adrenergic agonist, to enhance muscle relaxation and prolong anesthesia.
Table 1: this compound-Zolazepam Anesthetic Combinations for Intraperitoneal (IP) Administration in Mice
| Anesthetic Combination | This compound-Zolazepam (mg/kg) | Xylazine (mg/kg) | Tramadol (mg/kg) | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| This compound-Zolazepam | 80 | - | - | ~3-5 | Variable | May not provide sufficient analgesia alone; higher doses are associated with respiratory distress. |
| TZX | 80 | 10 | - | ~3-5 | ~70 | Provides effective anesthesia and analgesia.[2] |
| TZXT | 80 | 10 | 15 | ~3-5 | ~90 | Offers enhanced analgesia compared to TZX.[2] |
Table 2: Physiological Effects and Monitoring Parameters
| Parameter | Expected Effect of this compound-Zolazepam-Xylazine (TZX) | Monitoring Recommendation | Mitigation Strategies |
| Respiratory Rate | Initial increase followed by a decrease.[3] | Continuous visual observation or use of a respirometer. | Provide supplemental oxygen if necessary. |
| Heart Rate | Marked and persistent tachycardia is common.[4] | Pulse oximeter with a paw or tail probe. | The effects are generally transient. |
| Body Temperature | Hypothermia is a common side effect of general anesthesia. | Rectal probe or non-contact thermometer. | Use of a heating pad, heat lamp, or circulating warm water blanket.[5] |
| Oxygen Saturation | Can be maintained above 98% with proper monitoring.[3] | Pulse oximeter. | Ensure a patent airway and provide supplemental oxygen if saturation drops. |
| Reflexes | Loss of righting and pedal withdrawal reflexes indicates surgical anesthesia. | Toe pinch, tail pinch. | If reflexes persist, a small supplemental dose may be administered. |
Signaling Pathways
The anesthetic effects of the this compound-zolazepam combination are achieved through their distinct actions on key neurotransmitter systems in the central nervous system.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Anesthesia with this compound-Zolazepam-Xylazine (TZX) for In Vivo Imaging
This protocol details the steps for inducing and maintaining anesthesia in mice using a TZX combination for non-invasive imaging procedures.
Materials:
-
This compound-Zolazepam (e.g., Telazol®)
-
Xylazine (20 mg/mL)
-
Sterile saline
-
1 mL sterile syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
-
Pulse oximeter (optional but recommended)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least one week prior to the procedure.
-
Accurately weigh the mouse immediately before anesthetic administration to ensure correct dosage calculation.
-
-
Anesthetic Preparation:
-
Reconstitute the this compound-zolazepam according to the manufacturer's instructions.
-
Calculate the required volume of each anesthetic agent based on the mouse's body weight and the desired dosages (refer to Table 1).
-
Draw the calculated volumes of this compound-zolazepam and xylazine into a single sterile syringe. Dilute with sterile saline if necessary to achieve an easily injectable volume (e.g., 0.1 mL per 10g of body weight).
-
-
Administration:
-
Gently restrain the mouse, tilting it slightly head-down to displace the abdominal organs.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure no fluid is drawn back, then inject the anesthetic solution.
-
-
Induction and Monitoring:
-
Place the mouse in a clean, quiet cage on a heating pad set to maintain a body temperature of 37°C.[5]
-
Monitor the mouse for the loss of the righting reflex, which typically occurs within 3-5 minutes.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Throughout the procedure, monitor vital signs including respiratory rate, heart rate, and body temperature.
-
-
Recovery:
-
After the imaging procedure, continue to monitor the mouse on the heating pad until it regains the righting reflex.
-
Do not leave the animal unattended until it is fully conscious and mobile.
-
Provide easy access to food and water once the mouse has fully recovered.
-
For a faster recovery, the effects of xylazine can be reversed with atipamezole (B1667673) (1 mg/kg, IP).[3]
-
Protocol 2: Anesthesia for Intravital Microscopy
This protocol is adapted for more invasive surgical procedures required for intravital microscopy, which may necessitate a deeper and more prolonged plane of anesthesia.
Additional Materials:
-
Surgical instruments (sterile)
-
Gauze and antiseptic solution
-
Sutures or wound clips
Procedure:
-
Anesthesia Induction: Follow steps 1-3 from Protocol 1. The TZXT combination may be preferable for its enhanced analgesic properties.
-
Surgical Site Preparation:
-
Once a surgical plane of anesthesia is confirmed, shave the fur from the surgical area.
-
Clean the skin with an antiseptic solution.
-
-
Surgical Procedure:
-
Imaging and Maintenance of Anesthesia:
-
Position the mouse on the microscope stage, ensuring it is stable and warm.
-
Monitor the depth of anesthesia and vital signs continuously.
-
If the procedure is lengthy, supplemental doses of the anesthetic may be required. Administer approximately one-third to one-half of the initial dose if the mouse shows signs of lightening anesthesia (e.g., increased respiratory rate, response to stimuli).
-
-
Post-Procedure:
-
For terminal procedures, euthanize the mouse under deep anesthesia.
-
For survival surgeries, close the incision using appropriate surgical techniques.
-
Follow the recovery steps outlined in Protocol 1, providing additional post-operative analgesia as required by your institutional animal care and use committee (IACUC) guidelines.
-
Experimental Workflow for In Vivo Imaging
The following diagram illustrates a typical workflow for an in vivo imaging experiment in mice under this compound-based anesthesia.
Potential Adverse Effects and Mitigation
While generally safe when used correctly, this compound-based anesthetic combinations can have adverse effects.
-
Respiratory Depression: This is a primary concern with most injectable anesthetics. Close monitoring of the respiratory rate and pattern is crucial. Providing supplemental oxygen can mitigate this risk.[3]
-
Cardiovascular Effects: this compound-zolazepam can cause a significant increase in heart rate.[4] While often transient, it is important to be aware of this effect, especially in animals with pre-existing cardiovascular conditions.
-
Hypothermia: Anesthesia disrupts normal thermoregulation. Maintaining the mouse's body temperature with an external heat source is essential to prevent physiological stress and ensure a smooth recovery.[5]
-
Prolonged Recovery: The duration of anesthesia can be variable. The use of a reversal agent for xylazine, such as atipamezole, can significantly shorten the recovery period.[3]
Disclaimer: All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). The dosages provided are recommendations and may need to be adjusted based on the specific mouse strain, age, sex, and health status.
References
- 1. mdpi.com [mdpi.com]
- 2. revvity.com [revvity.com]
- 3. medycynawet.edu.pl [medycynawet.edu.pl]
- 4. This compound-Zolazepam - Drugs.com [drugs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Surgical and intravital microscopy protocol to image Trypanosoma brucei–host interactions in live rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravital Microscopy for Imaging Subcellular Structures in Live Mice Expressing Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Tiletamine for Chemical Immobilization of Wildlife: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tiletamine, a dissociative anesthetic, is a cornerstone of wildlife chemical immobilization. Commonly combined with the benzodiazepine (B76468) zolazepam (B1684422), this potent formulation provides rapid induction and a state of anesthesia suitable for a variety of field procedures. This document provides detailed application notes and protocols for the use of this compound-based combinations in diverse wildlife species, compiled from peer-reviewed research and field manuals.
This compound is most frequently used in a 1:1 combination with zolazepam, commercially available as Telazol® or Zoletil®. This combination offers a synergistic effect, with this compound providing dissociative anesthesia and zolazepam contributing muscle relaxation and smoother induction and recovery.[1] For enhanced efficacy and to reduce the required dosage of the primary agents, this compound-zolazepam is often combined with α2-adrenergic agonists such as xylazine (B1663881) or medetomidine.[1][2]
Experimental Protocols
General Protocol for Chemical Immobilization
This protocol outlines the essential steps for the chemical immobilization of wildlife using remotely delivered this compound-based combinations.
1. Preparation of Immobilization Agent:
-
Reconstitution: If using a lyophilized powder form of this compound-zolazepam (e.g., Telazol®), reconstitute the powder with the provided sterile water diluent. Ensure the powder is fully dissolved before use. For combinations, other agents like ketamine and detomidine (B1200515) solutions can be used as the solvent to reduce the total volume.[3]
-
Admixture of Agents: When combining with other drugs like xylazine or medetomidine, draw the required volume of each drug into a single sterile syringe. Ensure compatibility and be aware of the final concentration of each drug in the mixture.
-
Dart Loading: Carefully load the prepared drug combination into a sterile projector dart. Select the appropriate dart size and needle length based on the target species' size and muscle mass. For most large mammals, a 3/4-inch needle is adequate.[4]
2. Drug Delivery:
-
Remote Delivery: Utilize a projection system (e.g., dart gun) for remote delivery of the immobilizing agent.[5] Aim for a large muscle mass, such as the hindquarters or shoulder, to ensure rapid absorption.
-
Approach and Monitoring: After darting, allow a few minutes for the drugs to take effect before approaching the animal.[6] Observe the animal from a distance until it becomes recumbent. Approach cautiously and confirm the level of anesthesia by testing reflexes (e.g., ear twitch, palpebral reflex).[6]
3. Anesthetic Monitoring and Field Procedures:
-
Vital Signs: Once the animal is immobilized, continuously monitor vital signs, including respiratory rate, heart rate, and body temperature.[7][8]
-
Eye Care: Cover the eyes with a cloth to protect them from light and debris.[6] Apply an ophthalmic lubricant to prevent corneal drying, as the eyes often remain open with dissociative anesthetics.[1][6]
-
Positioning: Position the animal to ensure a clear airway. For ruminants, maintain them in sternal recumbency if possible to reduce the risk of bloat. If in lateral recumbency, ensure the head is positioned to prevent aspiration.[4]
-
Thermoregulation: Be mindful of hyperthermia or hypothermia, especially in extreme weather conditions.[4] Cooling or warming measures should be implemented as necessary.
4. Anesthetic Reversal and Recovery:
-
Antagonists: If an α2-agonist (e.g., xylazine, medetomidine) was used in the combination, its effects can be reversed with an antagonist like yohimbine (B192690) or atipamezole, respectively.[2][5] This can shorten recovery time. There is currently no reversal agent for this compound-zolazepam.[4]
-
Monitoring Recovery: After administration of any reversal agents, or as the primary anesthetic wears off, monitor the animal from a safe distance until it is fully recovered and able to move away on its own. Ensure the animal is in a safe location away from immediate hazards during recovery.[3]
Quantitative Data for this compound Combinations
The following tables summarize dosages and key anesthetic parameters for this compound-based combinations across a range of wildlife species. These values should be considered as guidelines, and dosage may need to be adjusted based on the individual animal's age, health, and disposition.
Table 1: this compound-Zolazepam Dosages in Carnivores
| Species | This compound-Zolazepam (mg/kg) | Additional Agents (mg/kg) | Induction Time (min) | Duration/Recovery | Source(s) |
| Lion (Panthera leo) | Varies (dosage affects duration) | - | - | Duration is dose-dependent | [9] |
| Leopard (Panthera pardus) | Varies (dosage affects duration) | - | - | Duration is dose-dependent | [9] |
| Tiger (Panthera tigris) | - | - | - | Post-operative neurological complications have been reported. | [10] |
| Sunda Clouded Leopard (Neofelis diardi) | 6.8 - 10.8 | - | 4 (median) | Anesthesia: 244 min (median), Recovery: 35 min (median) | [11] |
| Ocelot (Leopardus pardalis) | 5.05 (mean) | - | 3.7 (mean) | Anesthesia: 67.4 min (mean), Full Recovery: 250.8 min (mean) | [12] |
| American Marten (Martes americana) | 4.2 | Xylazine: 2.8 | - | Handling time: ~30 min, Full Recovery: ~70 min | [7] |
| Fisher (Martes pennanti) | 3.8 - 4.4 | Xylazine: 2.3 - 2.6 | 4.7 (mean) | Handling time: ≥30 min, Full Recovery: <90 min | [8] |
| Polar Bear (Ursus maritimus) | ~10 | - | - | This compound half-life: 1.8h, Zolazepam half-life: 1.2h | [13] |
Table 2: this compound-Zolazepam Dosages in Ungulates
| Species | This compound-Zolazepam (mg/kg) | Additional Agents (mg/kg) | Induction Time (min) | Recovery Time | Source(s) |
| Free-range Cattle (Bos taurus) | - | Ketamine & Detomidine | 6.1 (mean) | Reversible with antagonist | [3] |
| Bison (Bison bison) | - | Xylazine & Ketamine | Fast | Within 4 min after reversal | [14] |
| White-tailed Deer (Odocoileus virginianus) | 1.0 | Ketamine: 1.5, Medetomidine: 0.150 | 4.2 (median) | 60-90 min after reversal | [15] |
| Formosan Serow (Capricornis swinhoei) | 2.1 (mean) | Dexmedetomidine: 0.0226 (mean) | 8 (median) | Poor quality of recovery reported | [16] |
Table 3: this compound-Zolazepam Dosages in Marsupials
| Species | This compound-Zolazepam Target Dose (mg/kg) |
| Red Kangaroo (Macropus rufus) | 7 - 10 |
| Eastern Grey Kangaroo (Macropus giganteus) | 5 - 7 |
| Swamp Wallaby (Wallabia bicolor) | 3 - 5 |
| Koala (Phascolarctos cinereus) | 3 |
| Common Wombat (Vombatus ursinus) | 5 |
| Source:[17] |
Visualizations
Caption: Workflow for wildlife chemical immobilization.
Caption: this compound-Zolazepam drug combinations.
References
- 1. wgfd.wyo.gov [wgfd.wyo.gov]
- 2. dvm360.com [dvm360.com]
- 3. Reversible chemical restraint of free-range cattle with a concentrated combination of this compound–zolazepam, ketamine, and detomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adfg.alaska.gov [adfg.alaska.gov]
- 5. mixlab.com [mixlab.com]
- 6. wildbengal.com [wildbengal.com]
- 7. bioone.org [bioone.org]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. This compound and zolazepam for immobilization of wild lions and leopards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and zolazepam pharmacokinetics in tigers (Panthera tigris) and leopards (Panthera pardus): do species differences account for adverse effects in tigers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical immobilization of free-ranging and captive Sunda clouded leopards (Neofelis diardi) with two anesthetic protocols: medetomidine-ketamine and this compound-zolazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilization of wild ocelots with this compound and zolazepam in southern Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Immobilization of cattle and bison with a combination of xylazine, zolazepam-tiletamine and ketamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. Retrospective Comparison of the Anesthetic Effects of this compound–Zolazepam with Dexmedetomidine and Ketamine with Dexmedetomidine in Captive Formosan Serow (Capricornis swinhoei) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Combining Tiletamine and Xylazine for Enhanced Muscle Relaxation in Research Settings
Introduction
The combination of tiletamine and xylazine (B1663881) is a widely utilized injectable anesthetic regimen in veterinary medicine and biomedical research. This compound, a dissociative anesthetic, is commercially available in a 1:1 combination with zolazepam (B1684422), a benzodiazepine (B76468); this combination is commonly known by the trade names Telazol® or Zoletil®. When combined with xylazine, an α2-adrenergic receptor agonist, the resulting mixture provides a balanced anesthetic state characterized by rapid induction, profound analgesia, and excellent muscle relaxation.[1]
The primary rationale for this combination is the synergistic interaction between the drug classes.[2] By targeting different receptors within the central nervous system (CNS), the combination allows for lower doses of each individual agent, which can minimize dose-dependent side effects while achieving a stable surgical plane of anesthesia. This document provides detailed application notes, protocols, and quantitative data for researchers and scientists utilizing this anesthetic combination.
Mechanism of Action
The efficacy of the this compound-xylazine combination stems from the distinct yet complementary mechanisms of its components:
-
This compound : As a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, this compound produces a state of dissociative anesthesia.[1] It disrupts the communication between the thalamocortical and limbic systems, leading to catalepsy, amnesia, and significant analgesia.[1]
-
Zolazepam : Co-formulated with this compound, zolazepam is a benzodiazepine that enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action produces anxiolytic, sedative, and muscle relaxant properties.[3][4]
-
Xylazine : As a potent α2-adrenergic receptor agonist, xylazine acts on presynaptic and postsynaptic receptors in the CNS.[3][4] This action inhibits the release of norepinephrine, leading to profound sedation, centrally-mediated muscle relaxation, and analgesia.[3][4] The muscle relaxation provided by xylazine is more pronounced than that from the this compound-zolazepam component alone.
The combination of these agents results in a multi-receptor anesthetic approach, providing balanced anesthesia, analgesia, and superior muscle relaxation.
Application Notes and Considerations
Advantages:
-
Rapid Onset: The combination typically produces lateral recumbency within minutes of intramuscular (IM) injection.[3][5]
-
Small Volume: The high concentration of the drugs allows for administration in a small injectable volume, which is advantageous for minimizing stress in research animals.[6][7]
-
Enhanced Muscle Relaxation: The addition of xylazine provides superior skeletal muscle relaxation compared to this compound-zolazepam alone, which is critical for surgical procedures.
-
Reversibility: The sedative and cardiovascular effects of xylazine can be reversed with α2-adrenergic antagonists, allowing for more rapid recovery.[6][8]
Disadvantages and Side Effects:
-
Cardiovascular Depression: Xylazine can cause significant bradycardia (decreased heart rate) and may affect blood pressure.[9]
-
Respiratory Depression: The combination can decrease respiratory rate. Close monitoring of respiratory function and oxygen saturation (SpO₂) is essential.[9] SpO₂ has been observed to fall below 90% in some cats under this protocol.[3][5]
-
Hypothermia: A significant decrease in body temperature is a common side effect.[3][4] Supplemental heat is crucial during and after the procedure to prevent hypothermia.
-
Variable Recovery: Recovery can sometimes be prolonged. The use of a reversal agent for xylazine can shorten recovery times, but may also introduce adverse side effects like ataxia or excitement.[8][10][11]
Quantitative Data Summary
The following tables summarize dosages and physiological effects reported in the literature for various species. Dosages should be tailored to the individual animal, procedure, and desired depth of anesthesia.
Table 1: Recommended Dosage Ranges for this compound-Zolazepam (TZ) & Xylazine Combination
| Species | This compound-Zolazepam (mg/kg) | Xylazine (mg/kg) | Route | Source(s) |
|---|---|---|---|---|
| Cat (Feral) | 5.52 ± 1.70 | 1.11 ± 0.34 | IM | [12] |
| Dog | 4.4 | 0.88 | IM | |
| Pig | 4.4 | 2.5 | IM | [8] |
| White-tailed Deer | ~4.5 | ~2.2 | IM | [10] |
| Llama | 2.0 | 0.15 | IM | [9] |
| Tiger | 1.5 | 0.5 | IM | [13] |
| Rabbit | 15.0 | 5.0 | IM |[14] |
Note: this compound-Zolazepam (TZ) is dosed based on the total mg of the combined product.
Table 2: Pharmacodynamic Effects of the this compound-Xylazine Combination
| Species | Onset of Recumbency (min) | Duration of Anesthesia (min) | Recovery Time (min) | Source(s) |
|---|---|---|---|---|
| Cat (Feral) | 4 ± 1 | 26 ± 22 (Males)55 ± 36 (Females) | 72 ± 42 (to sternal, with reversal) | [3][5][15] |
| Dog | 5 (4-6) | ~48.4 | N/A | [16][17] |
| Pig | N/A | N/A | 50 (unreversed)32.5 (with reversal) | [8] |
| White-tailed Deer | N/A | >45 | 53-112 (to standing, with reversal) |[10] |
Table 3: Common Physiological Effects and Monitoring Parameters
| Parameter | Typical Effect | Notes | Source(s) |
|---|---|---|---|
| Heart Rate (HR) | Decrease | Bradycardia is a common effect of xylazine. | [9] |
| Respiratory Rate (RR) | Decrease | Monitor for excessive depression. | [9] |
| Body Temperature | Decrease | Significant decreases are common; provide thermal support. | [3][4] |
| Arterial O₂ Saturation (SpO₂) | Variable / Decrease | Can fall below 90%; supplemental oxygen may be needed. | [3][5] |
| Mean Arterial Pressure (MAP) | Variable | Can increase with surgical stimulation, suggesting incomplete anti-nociception. |[3][4] |
Experimental Protocols
The following protocols provide a general framework. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Protocol 1: Anesthetic Induction and Maintenance
-
Pre-Anesthetic Preparation:
-
Perform a physical health assessment of the animal.
-
Ensure appropriate fasting guidelines for the species have been followed to reduce the risk of regurgitation.
-
Obtain an accurate body weight to ensure precise drug dosage calculation.
-
-
Drug Preparation:
-
This compound-zolazepam (e.g., Telazol®) is typically supplied as a lyophilized powder. Reconstitute according to the manufacturer's instructions, often with sterile water, creating a 100 mg/mL solution (50 mg/mL of this compound and 50 mg/mL of zolazepam).
-
Calculate the required volume of the this compound-zolazepam solution and the xylazine solution (commonly 20 mg/mL or 100 mg/mL) based on the animal's weight and the desired dosage (see Table 1).
-
The drugs can be combined in a single syringe for administration.
-
-
Administration:
-
Anesthetic Monitoring:
-
After administration, place the animal in a quiet and safe environment to allow for smooth induction.
-
Once recumbent, assess the depth of anesthesia by checking reflexes (e.g., pedal withdrawal, palpebral).
-
Begin monitoring vital signs immediately and continue throughout the procedure. Essential parameters include:
-
Heart Rate and Rhythm: Use a stethoscope or pulse oximeter.
-
Respiratory Rate and Pattern: Observe thoracic movements.
-
Body Temperature: Use a rectal thermometer. Provide a heat source (e.g., circulating warm water blanket) to counteract hypothermia.[3]
-
Oxygen Saturation (SpO₂): Use a pulse oximeter with a lingual or other appropriate probe.
-
-
-
Post-Anesthetic Care:
-
After the procedure, move the animal to a quiet, dimly lit, and warm area for recovery.
-
Continue to monitor the animal until it has regained sternal recumbency and is conscious. Do not leave the animal unattended during recovery.
-
Protocol 2: Reversal of Anesthesia
Reversing the xylazine component can significantly shorten recovery time.[8][11] However, this may lead to a rougher recovery as the effects of the non-reversible this compound-zolazepam persist.[8]
-
Reversal Agents:
-
Dosage and Administration:
-
Calculate the dose of the reversal agent based on the initial dose of xylazine administered (see Table 4).
-
Administer the reversal agent via the IM or intravenous (IV) route. The IV route provides a more rapid onset of reversal.
-
-
Post-Reversal Monitoring:
-
Monitor the animal closely after reversal. While consciousness returns faster, the animal may still be ataxic and disoriented due to the remaining dissociative effects of this compound. Ensure the recovery area is safe and prevents self-injury.
-
Reversal Agent Data
Table 4: Dosage of Reversal Agents for Xylazine
| Reversal Agent | Species | Dosage (mg/kg) | Route | Notes | Source(s) |
|---|---|---|---|---|---|
| Atipamezole | Pig | 0.12 | IM | Low dose decreased recovery time but exacerbated some adverse behaviors. | [8][11][18] |
| White-tailed Deer | 0.23 | IV/SQ | Faster head lift time compared to yohimbine. | [10] | |
| Yohimbine | Cat (Feral) | 0.11 - 0.26 | IV | Used to reverse xylazine doses of 1.1 - 2.6 mg/kg. | [3][4] |
| White-tailed Deer | 0.30 | IV/SQ | Longer time to head lift and standing compared to atipamezole or tolazoline. | [10] |
| Tolazoline | White-tailed Deer | 4.0 | IV/SQ | Resulted in the fastest and most complete reversal in one study. |[10] |
Note: The dose of the reversal agent is often dependent on the dose of the α2-agonist that was administered. Consult veterinary formularies for specific dosing ratios.
References
- 1. Effect of Xylazine–this compound–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anesthetic and physiologic effects of this compound, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetmed-maddie.sites.medinfo.ufl.edu [vetmed-maddie.sites.medinfo.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antinociceptive and selected physiological effects of morphine and xylazine on this compound-zolazepam anesthesia in llamas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of antagonists for this compound-zolazepam/xylazine immobilization in female white-tailed deer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Welfare Implications of Low-Dose Atipamezole Reversal of this compound/Zolazepam/Xylazine Anaesthesia in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Zolazepam, Ketamine, and Xylazine Anesthetic Protocol for High-Quality, High-Volume Spay and Neuter of Free-Roaming Cats in Seoul, Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the safety and efficacy of an anaesthetic protocol combining this compound, zolazepam and xylazine when used in tigers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICI Journals Master List [journals.indexcopernicus.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the effective dosage of this compound-zolazepam-ketamine-xylazine, with or without methadone, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Anesthetic Induction and Maintenance with Tiletamine in Cats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiletamine, primarily in combination with zolazepam (B1684422), for anesthetic induction and maintenance in cats. The information is compiled from peer-reviewed veterinary medical literature and is intended to guide research and development protocols.
Introduction
This compound is a dissociative anesthetic agent belonging to the phencyclidine group, structurally similar to ketamine.[1][2] It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, producing a state of catalepsy, amnesia, and analgesia.[3][4][5] Due to its potential to cause muscle rigidity and convulsions when used alone, this compound is commercially available in a 1:1 combination with the benzodiazepine (B76468) zolazepam (e.g., Telazol®, Zoletil®).[2][4] Zolazepam provides muscle relaxation, anxiolysis, and anticonvulsant properties by modulating the GABA-A receptor.[3][4] This combination produces a state of dissociative anesthesia suitable for a range of diagnostic and surgical procedures in cats.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound-zolazepam combinations in cats, including dosages for various procedures and pharmacokinetic parameters.
Table 1: this compound-Zolazepam Dosage Recommendations in Cats
| Application | Route of Administration | Dosage (mg/kg) | Reference(s) |
| Sedation/Premedication | Subcutaneous (SC) | 2.5 | [1] |
| Sedation | Buccal | 5.0 - 7.5 | [7] |
| Minor Procedures (e.g., dentistry, abscess treatment) | Intramuscular (IM) | 9.7 - 12.5 | [8] |
| Minor Surgery (e.g., castration, laceration repair) | Intramuscular (IM) | 10.6 - 12.5 | [8] |
| Major Surgery (e.g., ovariohysterectomy, onychectomy) | Intramuscular (IM) | 14.3 - 15.8 | [8] |
| Induction prior to Inhalant Anesthesia | Intramuscular (IM) | 5.0 (this compound) + 5.0 (zolazepam) | [9] |
| Short, non-painful procedures | Intravenous (IV) | 5.0 | [1] |
| Painful procedures | Intravenous (IV) | 10.0 | [1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound-Zolazepam in Cats
| Parameter | Value | Route of Administration | Reference(s) |
| Onset of Action | 5 - 12 minutes | Intramuscular (IM) | [10] |
| Onset of Action | 1 - 7 minutes | Intramuscular (IM) | [3] |
| Onset of Sedation | ~15 minutes | Buccal | [7] |
| Duration of Anesthesia | 20 - 60 minutes (dose-dependent) | Intramuscular (IM) / Intravenous (IV) | [1] |
| Duration of Optimal Muscle Relaxation | 20 - 25 minutes | Intramuscular (IM) | [10] |
| Time to Peak Serum Concentration (this compound) | 30 minutes | Intramuscular (IM) | [1] |
| Pharmacological Half-life (this compound) | 150 - 240 minutes | Intramuscular (IM) | [1] |
| Elimination Time (this compound) | ~48 hours | Intramuscular (IM) | [1] |
Experimental Protocols
Anesthetic Induction and Maintenance for Surgical Sterilization in Feral Cats
This protocol is based on the methodology used for high-quality, high-volume spay and neuter of free-roaming cats.
-
Objective: To achieve a surgical plane of anesthesia for castration or ovariohysterectomy.
-
Anesthetic Combination: this compound-Zolazepam, Ketamine, and Xylazine (B1663881) (TKX).[3][11]
-
Drug Preparation: A solution is prepared by reconstituting a vial of 250 mg this compound and 250 mg zolazepam with 6 mL of ketamine (100 mg/mL) and 1 mL of xylazine (100 mg/mL). Each milliliter of the final solution contains 50 mg of this compound, 50 mg of zolazepam, 80 mg of ketamine, and 20 mg of xylazine.[3][11]
-
Administration:
-
Estimate the cat's body weight.
-
Administer the TKX combination via deep intramuscular injection into the epaxial or femoral muscles. A typical dose is 0.25 mL for an average-sized cat.[3] For a more precise dosage, one study reported administering this compound-zolazepam at 5.52 ± 1.70 mg/kg, ketamine at 8.94 ± 3.60 mg/kg, and xylazine at 1.11 ± 0.34 mg/kg.[3]
-
-
Monitoring:
-
Maintenance: For procedures of sufficient duration, a single injection is typically adequate. Supplemental doses, if required, should be less than the initial dose.[8][10]
-
Reversal: At the end of the procedure, yohimbine (B192690) (an α2-adrenergic antagonist) can be administered intravenously at a dose of 0.5 mg to reverse the effects of xylazine and shorten recovery time.[11]
Induction with this compound-Zolazepam followed by Isoflurane (B1672236) Maintenance
This protocol is suitable for longer surgical procedures requiring stable anesthetic depth.
-
Objective: To induce anesthesia intramuscularly for subsequent intubation and maintenance with an inhalant anesthetic.
-
Premedication: Withhold food for at least 6-12 hours prior to anesthesia.[9][10] Atropine sulfate (B86663) (0.04 mg/kg) can be administered to control salivation.[10]
-
Induction:
-
Administer this compound (5 mg/kg) and zolazepam (5 mg/kg) as a single intramuscular injection.[9]
-
Monitor for loss of reflexes and muscle relaxation, which typically allows for endotracheal intubation.
-
-
Maintenance:
-
Connect the endotracheal tube to an anesthetic circuit.
-
Maintain anesthesia with isoflurane in 100% oxygen. The concentration of isoflurane should be adjusted based on anesthetic depth, monitored through physiological parameters.[9]
-
-
Monitoring: Continuously monitor heart rate, respiratory rate, body temperature, and oxygen saturation throughout the procedure.
-
Recovery: Discontinue isoflurane administration at the end of the procedure and allow the cat to breathe 100% oxygen until extubation. Monitor the cat closely during recovery for any signs of excitement or prolonged sedation.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and Zolazepam
The primary anesthetic and physiological effects of the this compound-zolazepam combination are mediated through their distinct actions on key neurotransmitter systems in the central nervous system.
Caption: Mechanism of action for this compound and zolazepam.
General Experimental Workflow for Anesthetic Evaluation
The following diagram illustrates a typical workflow for evaluating an anesthetic protocol in a research setting.
Caption: Experimental workflow for anesthetic protocol evaluation.
Adverse Effects and Contraindications
-
Adverse Effects: Respiratory depression may occur at high doses.[10] Other reported adverse reactions include emesis during emergence, excessive salivation, transient apnea, vocalization, erratic and prolonged recovery, involuntary muscular twitching, and hypertonicity.[8][10] Tachycardia is also frequently observed.[10]
-
Contraindications: The this compound-zolazepam combination is contraindicated in cats with central nervous system diseases such as epilepsy, head trauma, or penetrating eye trauma.[1][6] It should also be used with caution in animals with cardiovascular abnormalities (e.g., hypertrophic cardiomyopathy), hyperthyroidism, or significant renal or pancreatic insufficiency.[1][6]
Conclusion
The combination of this compound and zolazepam is a versatile and effective anesthetic agent for induction and maintenance of anesthesia in cats for a variety of procedures. Its use, either alone or in combination with other agents, can be tailored to the specific needs of the procedure and the health status of the animal. Careful adherence to recommended dosages and monitoring protocols is essential to ensure patient safety and optimal anesthetic outcomes. These notes provide a foundation for developing detailed research protocols involving this compound-based anesthesia in feline subjects.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound/Zolazepam (Telazol®) for Dogs and Cats [petplace.com]
- 3. mdpi.com [mdpi.com]
- 4. vetlexicon.com [vetlexicon.com]
- 5. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dissociative anaesthesia in dogs and cats with use of this compound and zolazepam combination. What we already know about it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative and physiologic effects of this compound–zolazepam following buccal administration in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zoetisus.com [zoetisus.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Use of the anesthetic combination of this compound, zolazepam, ketamine, and xylazine for neutering feral cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anesthetic and physiologic effects of this compound, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]
Tiletamine Anesthesia for Electrophysiology Recording Sessions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tiletamine-based anesthesia for in vivo electrophysiology recording sessions in rodent models. This compound, a dissociative anesthetic, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is commonly combined with zolazepam (B1684422), a benzodiazepine (B76468) that modulates GABA-A receptors, to induce a stable plane of surgical anesthesia with good muscle relaxation.[2][3] This combination, often supplemented with an alpha-2 adrenergic agonist like xylazine (B1663881), offers a rapid onset and a duration of action suitable for many electrophysiological recording paradigms.[3][4]
Data Presentation: Anesthetic Protocols and Timelines
The following tables summarize recommended dosages and expected timelines for this compound-based anesthetic cocktails in mice and rats. These values are derived from peer-reviewed studies and should be adjusted based on specific experimental needs, animal strain, age, and health status.
Table 1: Anesthetic Protocols for Mice
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| This compound-Zolazepam | 80 | Intraperitoneal (IP) | ~3-5 | Dose-dependent | May not provide sufficient analgesia alone; higher doses are associated with respiratory distress.[5] |
| This compound-Zolazepam & Xylazine (TZX) | This compound-Zolazepam: 80, Xylazine: 10 | Intraperitoneal (IP) | ~3-5 | ~70 | Provides effective anesthesia and analgesia.[3] |
| This compound-Zolazepam & Dexmedetomidine | This compound-Zolazepam: (not specified), Dexmedetomidine: (not specified) | Not specified | < 3 | ~45 | Lower doses of this compound-zolazepam can be used, potentially reducing side effects. |
Table 2: Anesthetic Protocols for Rats
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| This compound-Zolazepam | 20-40 | Intraperitoneal (IP) or Intramuscular (IM) | 5-10 | 30-60 | Produces satisfactory anesthesia and analgesia.[5] |
| This compound-Zolazepam & Xylazine (TZX) | This compound-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures.[3] |
| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 12.5, Xylazine: 7.5 | Intramuscular (IM) | ~5-6 | Not specified | Achieved surgical stage of anesthesia.[4] |
Experimental Protocols
I. Anesthetic Preparation and Administration
Materials:
-
This compound-zolazepam solution (reconstituted)
-
Xylazine hydrochloride solution (e.g., 20 mg/mL or 100 mg/mL)
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.[3]
-
Pre-procedure Preparation:
-
Ensure the animal is in good health.
-
Weigh the animal accurately immediately before anesthetic administration to calculate the correct dosages.[3]
-
Prepare the anesthetic mixture in a single sterile syringe. For a TZX solution, draw up the calculated volumes of this compound-zolazepam and xylazine.
-
-
Administration:
-
Mouse (IP injection): Gently restrain the mouse, tilting it slightly head-down. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Rat (IM injection): Gently but firmly restrain the rat. Administer the injection into the quadriceps or gluteal muscles of the hind limb.[3]
-
II. Monitoring During Anesthesia
Continuous monitoring of physiological parameters is crucial to ensure animal welfare and the stability of the preparation for reliable electrophysiological recordings.
Key Monitoring Parameters: [6][7]
-
Respiratory Rate:
-
Mice: 55-100 breaths/min
-
Rats: 70-110 breaths/min
-
A 50% drop in respiratory rate can be normal, but a deep and slow pattern may indicate the animal is too deep, while a shallow and rapid pattern may indicate the animal is too light.
-
-
Heart Rate:
-
Mice: 300-500 beats/min
-
Rats: 260-500 beats/min
-
-
Body Temperature: Maintain between 36-38°C (96.8-100.4°F) using a heating pad.[3]
-
Reflexes: Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[3]
-
Ocular Care: Apply ophthalmic ointment to the eyes to prevent corneal drying.[3]
III. In Vivo Electrophysiology Recording
This protocol outlines the general steps for acute in vivo electrophysiological recordings of local field potentials (LFPs) and multi-unit activity (MUA) under this compound-based anesthesia.
Materials:
-
Stereotaxic frame
-
Recording electrodes (e.g., tungsten, silicon probes)
-
Reference and ground electrodes
-
Headstage and preamplifier
-
Data acquisition system and software
-
Oscilloscope
Procedure:
-
Surgical Preparation:
-
Once a stable plane of anesthesia is achieved, secure the animal in a stereotaxic frame.[1]
-
Shave and clean the surgical area on the scalp.
-
Perform a midline scalp incision and retract the skin to expose the skull.
-
Perform a craniotomy over the brain region of interest.
-
-
Electrode Placement:
-
Carefully lower the recording electrode(s) to the target coordinates using the stereotaxic manipulator.
-
Place the reference and ground electrodes (e.g., in the contralateral hemisphere or a distant muscle).
-
-
Data Acquisition:
-
Connect the electrodes to the headstage of the electrophysiology setup.[1]
-
Set the appropriate parameters in your recording software. A common configuration includes:[1]
-
Broadband signal: Bandpass filter 0.05-8,000 Hz, gain 1,500-2,000x.
-
LFP signal: Online bandpass filter 0.05-250 Hz.
-
MUA signal: Online bandpass filter 300-8,000 Hz.
-
-
Begin recording baseline activity.
-
-
Anesthesia Maintenance:
-
Recovery:
-
After the recording session, remove the electrodes and suture the incision.
-
Place the animal in a warm, quiet recovery cage and monitor until it regains normal movement and reflexes.[3]
-
The sedative effects of xylazine can be reversed with atipamezole (B1667673) (0.5–1 mg/kg IM or SC) to expedite recovery if necessary.[3]
-
Visualizations
Signaling Pathway of this compound and Zolazepam
Caption: Signaling pathways of this compound and zolazepam.
Experimental Workflow for Electrophysiology Recording
Caption: Experimental workflow for in vivo electrophysiology.
References
- 1. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
Application Notes: The Use of Tiletamine in Animal Models of Epilepsy
References
- 1. Paradoxical convulsant action of a novel non-competitive N-methyl-D-aspartate (NMDA) antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Zoletil™ (this compound HCI and zolazepam [vet-us.virbac.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of NMDA receptors in the pathophysiology and treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Phencyclidine - Wikipedia [en.wikipedia.org]
- 13. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurosciarchive.byethost12.com [neurosciarchive.byethost12.com]
Tiletamine for Short-Duration, Minimally Invasive Procedures in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiletamine, a dissociative anesthetic, is a valuable tool in biomedical research for inducing anesthesia in rodents for short-duration, minimally invasive procedures. It is structurally similar to ketamine and acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] this compound is commercially available in combination with zolazepam (B1684422), a benzodiazepine, under the trade name Telazol®. This combination provides rapid onset of anesthesia, good muscle relaxation, and analgesia.[1][3] The addition of other agents, such as alpha-2 agonists like xylazine (B1663881) or dexmedetomedine, can enhance the anesthetic and analgesic effects, allowing for a reduction in the required dose of this compound-zolazepam and providing a more stable plane of anesthesia.[1][4][5]
These application notes provide detailed protocols and quantitative data for the use of this compound-based anesthetic cocktails in mice and rats for procedures such as tissue biopsies, injections, and imaging.
Data Presentation: Anesthetic Dosages and Timelines
The following tables summarize recommended dosages and expected timelines for commonly used this compound-based anesthetic combinations in mice and rats. These values are derived from peer-reviewed studies and should be considered as a starting point, with adjustments made based on the specific strain, age, and health status of the animal, as well as the specific procedural requirements.
Table 1: Anesthetic Protocols for Mice
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| This compound-Zolazepam | 80 | Intraperitoneal (IP) | ~3-5 | Varies; anesthesia without adequate analgesia may occur.[6] | May cause respiratory distress at higher doses.[6] |
| This compound-Zolazepam & Xylazine (TZX) | This compound-Zolazepam: 80, Xylazine: 10 | Intraperitoneal (IP) | ~3-5 | ~70 | Provides effective anesthesia and analgesia.[1][4] |
| This compound-Zolazepam, Xylazine & Tramadol (B15222) (TZXT) | This compound-Zolazepam: 80, Xylazine: 10, Tramadol: 15 | Intraperitoneal (IP) | ~3-5 | ~90 | Offers enhanced analgesia compared to TZX.[1][4] |
Table 2: Anesthetic Protocols for Rats
| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |
| This compound-Zolazepam | 20-40 | Intramuscular (IM) or Intraperitoneal (IP) | ~5-10 | 30-60 | Effective anesthesia and analgesia.[5][6] Duration is dose-dependent.[6] |
| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | ~5-10 | 30-60 | Provides a stable plane of surgical anesthesia.[1] |
| This compound-Zolazepam & Dexmedetomidine (B676) (ZD) | This compound-Zolazepam: 20-40 | Intramuscular (IM) or Intraperitoneal (IP) | < 3 | ~45 | Reduces the required dose of this compound-zolazepam and allows for reversal with atipamezole (B1667673).[5][7] |
| This compound-Zolazepam, Dexmedetomidine & Tramadol (ZDT) | This compound-Zolazepam: 20-40, Dexmedetomidine: 0.1, Tramadol: 5 | Intramuscular (IM) or Intraperitoneal (IP) | < 3 | ~45 | Addition of tramadol did not significantly alter anesthetic parameters in one study.[5][7] |
Experimental Protocols
General Considerations for Rodent Anesthesia
-
Acclimation: Allow newly arrived animals an acclimation period of at least 3 days before any procedure.[8]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for a specific procedure, it should be limited to 2-3 hours for rats, as they have a high metabolism. Water should never be restricted.[8]
-
Ocular Lubricant: Apply a sterile, non-medicated ophthalmic ointment to the eyes of the anesthetized animal to prevent corneal drying.[1][8]
-
Thermoregulation: Rodents are susceptible to hypothermia under anesthesia due to their high surface area to body mass ratio.[9] Maintain body temperature between 36-38°C using a heating pad or other controlled heat source.[1]
-
Aseptic Technique: For any procedure that breaks the skin, use aseptic surgical techniques to prevent infection.
-
Monitoring: Throughout the procedure, monitor vital signs including respiratory rate and body temperature.[1] For rats, the respiratory rate should be between 70-110 breaths/min, although a 50% drop can be normal during anesthesia.[8] In mice, a respiratory rate of 40-80 breaths per minute should be maintained.[1] The depth of anesthesia should be assessed by the absence of a pedal withdrawal reflex (toe pinch).[1]
Protocol 1: this compound-Zolazepam and Xylazine (TZX) Anesthesia in Mice
Materials:
-
This compound-Zolazepam (Telazol®)
-
Xylazine (20 mg/mL)
-
Sterile saline or water for injection
-
1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Accurately weigh the mouse to calculate the correct drug dosages.
-
Anesthetic Preparation: Prepare the anesthetic cocktail. For a common TZX mixture, combine this compound-Zolazepam at a dose of 80 mg/kg and Xylazine at 10 mg/kg.[1] Dilute the mixture with sterile saline if necessary to achieve an appropriate injection volume (typically 0.1-0.2 mL for a 25-30g mouse).
-
Anesthesia Induction: Administer the anesthetic cocktail via intraperitoneal (IP) injection. Gently restrain the mouse and insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Monitoring During Anesthesia: Place the mouse in a clean cage on a heating pad.[1] Monitor for the loss of the righting reflex, which typically occurs within 3-5 minutes.[1][10] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[1] Apply ophthalmic ointment to the eyes.[1]
-
Procedure: Once a stable plane of anesthesia is achieved, perform the short-duration, minimally invasive procedure.
-
Recovery: After the procedure, continue to monitor the mouse on the heating pad until it regains its righting reflex.[1] Provide easy access to food and water once the animal is fully recovered.[1] The effects of xylazine can be reversed with atipamezole (0.5–1 mg/kg) to expedite recovery.[1]
Protocol 2: this compound-Zolazepam and Xylazine Anesthesia in Rats
Materials:
-
This compound-Zolazepam (Telazol®)
-
Xylazine (100 mg/mL)
-
Sterile saline or water for injection
-
1 mL or 3 mL syringes with 23-25 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Accurately weigh the rat to calculate the correct drug dosages.
-
Anesthetic Preparation: Prepare the anesthetic mixture in a single syringe. A common dosage is this compound-Zolazepam at 40 mg/kg and Xylazine at 5-10 mg/kg.[1]
-
Anesthesia Induction: Gently but firmly restrain the rat. Administer the injection into the quadriceps or gluteal muscles of the hind limb (intramuscular - IM).[1] Onset of anesthesia typically occurs within 5-10 minutes and is characterized by the loss of the righting reflex and reduced muscle tone.[1]
-
Monitoring During Anesthesia: Place the anesthetized rat on a heating pad to prevent hypothermia.[1] Apply ophthalmic ointment to the eyes. Ensure the airway remains open by adjusting the rat's position as needed.[1] Monitor vital signs, including respiratory rate and body temperature.
-
Procedure: Perform the short-duration, minimally invasive procedure.
-
Recovery: Place the rat in a warm, quiet recovery cage.[1] Monitor the animal until it regains normal movement and reflexes.[1] The sedative effects of xylazine can be reversed with atipamezole (0.5–1 mg/kg IM or SC) to shorten recovery time.[1] Once fully awake, provide access to water and food.[1]
Visualizations
Caption: Experimental Workflow for this compound-Based Anesthesia in Rodents.
Caption: Decision Tree for Anesthetic Protocol Selection.
Caption: Simplified Signaling Pathway of this compound's Anesthetic Action.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Xylazine–this compound–Zolazepam on the Local Field Potential of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medycynawet.edu.pl [medycynawet.edu.pl]
- 5. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents. | Semantic Scholar [semanticscholar.org]
- 7. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. youtube.com [youtube.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Managing Tiletamine-Induced Respiratory Depression in Rats
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with tiletamine-based anesthetic regimens in rats.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced respiratory depression?
A1: this compound is a dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It is commonly combined with zolazepam (B1684422), a benzodiazepine (B76468) that enhances the effects of the inhibitory neurotransmitter GABA.[1] While this compound-zolazepam alone may cause less respiratory depression than other anesthetics like pentobarbital, its combination with alpha-2 adrenergic agonists such as xylazine (B1663881) or dexmedetomidine (B676) can lead to significant, dose-dependent respiratory depression.[2][3] This depression originates from the suppression of respiratory control centers in the brainstem.[4]
Q2: What are the normal physiological parameters for a rat under anesthesia?
A2: It is critical to monitor the animal's vital signs throughout the procedure. The expected ranges are:
-
Respiratory Rate: 40-80 breaths per minute[1]
-
Heart Rate: 250-450 beats per minute[1]
-
Body Temperature: 36-38°C (96.8-100.4°F)[1]
-
Oxygen Saturation (SpO2): >95%[5]
Q3: How can I reverse the effects of this compound-based anesthesia?
A3: Reversal strategy depends on the specific combination of drugs used.
-
For this compound-Zolazepam with Xylazine/Dexmedetomidine: The most effective approach is to reverse the alpha-2 agonist. Atipamezole (B1667673) , a highly selective alpha-2 antagonist, is the preferred agent for reversing xylazine or dexmedetomidine.[5][6] It rapidly reverses the sedative, analgesic, and cardiorespiratory side effects.[6][7] Yohimbine (B192690) is an older, less selective alpha-2 antagonist that can also be used.[8][9]
-
For this compound-Zolazepam alone: There is no direct reversal agent for this compound. Management is primarily supportive. In cases of severe respiratory depression, a non-specific respiratory stimulant like Doxapram may be used in an emergency to increase tidal volume and stimulate breathing.[10]
Q4: Can I use naloxone (B1662785) to reverse this compound-induced respiratory depression?
A4: No. Naloxone is an opioid antagonist and will have no effect on respiratory depression caused by a dissociative anesthetic (this compound), a benzodiazepine (zolazepam), or an alpha-2 agonist (xylazine).
Troubleshooting Guide
Issue: The rat's respiratory rate has dropped below 40 breaths per minute or has become apneic.
Solution Workflow:
-
Confirm Airway Patency: Immediately check that the rat's airway is not obstructed. Gently extend the head and neck and clear any secretions from the mouth.[1]
-
Provide Supplemental Oxygen: If available, provide 100% oxygen via a nose cone to prevent desaturation.[5]
-
Administer Reversal Agent: If the anesthetic combination included an alpha-2 agonist (xylazine, dexmedetomidine), administer an antagonist. Atipamezole is recommended.
-
Administer Respiratory Stimulant: If an alpha-2 antagonist is not indicated or is ineffective, and the animal's breathing is critically depressed, administer doxapram.
-
Provide Mechanical Ventilation: If the animal remains apneic despite pharmacological intervention, intermittent positive pressure ventilation may be required.
-
Maintain Body Temperature: Place the rat on a heating pad to prevent hypothermia, which can worsen respiratory depression.[1]
Troubleshooting Workflow Diagram
Caption: Emergency workflow for managing severe respiratory depression.
Quantitative Data Tables
Table 1: Recommended Anesthetic and Reversal Dosages for Rats
| Drug | Role | Dosage Range (mg/kg) | Route | Notes |
| This compound-Zolazepam | Anesthetic | 20 - 40 | IM, IP | Provides surgical anesthesia for 30-60 minutes.[1][11] |
| Xylazine | Sedative / Analgesic | 5 - 10 | IM, IP | Often combined with this compound-Zolazepam; contributes significantly to respiratory depression.[1][2][3] |
| Atipamezole | Alpha-2 Antagonist | 0.1 - 1.0 | SC, IP | Reverses xylazine/dexmedetomidine. More effective than yohimbine. [8][12] |
| Yohimbine | Alpha-2 Antagonist | 1.0 - 2.1 | IP | Reverses xylazine. Can cause apprehension at higher doses.[9][13] |
| Doxapram | Respiratory Stimulant | 1 - 5 | IV, IP, SC | Emergency use for apnea. Stimulates medullary respiratory centers. [10][14] |
Table 2: Effect of Alpha-2 Antagonists on Anesthesia Recovery Time
| Antagonist (Route) | Species | Anesthetic Protocol | Mean Time to Righting Reflex (min) |
| Atipamezole (1 mg/kg IP) | Mice | Ketamine / Xylazine | 10.3 ± 6.5 |
| Yohimbine (1.5 mg/kg IP) | Mice | Ketamine / Xylazine | 21.3 ± 5.6 |
| Saline Control (IP) | Mice | Ketamine / Xylazine | 38.2 ± 7.5 |
| Yohimbine (2.1 mg/kg IP) | Rats | Ketamine / Xylazine | ~10 |
Data for mice is included for comparative purposes as it directly compares atipamezole and yohimbine.[8] Data for rats is from a separate study.[9]
Experimental Protocols
Protocol 1: Monitoring Anesthetized Rats
-
Pre-Anesthesia: Record the rat's baseline weight to ensure accurate drug dosage calculation.
-
Anesthesia Induction: Administer the anesthetic combination (e.g., this compound-Zolazepam-Xylazine) via the desired route (IM or IP).[1]
-
Positioning: Once the righting reflex is lost, place the animal on a heating pad to maintain a core body temperature of 36-38°C.[1] Apply ophthalmic ointment to the eyes to prevent corneal drying.[1]
-
Vital Sign Monitoring:
-
Respiratory Rate (RR): Visually count chest movements for one minute. Check every 5 minutes.
-
Oxygen Saturation (SpO2) & Heart Rate (HR): Use a pulse oximeter designed for rodents (e.g., with a paw or tail clip). Monitor continuously or at 5-minute intervals.
-
Temperature: Use a rectal probe for continuous monitoring.
-
-
Record Keeping: Log all vital signs, drug administrations (what, when, how much), and observations in a dedicated anesthesia record.
Protocol 2: Emergency Administration of Atipamezole
-
Indication: Use in a rat anesthetized with a combination including xylazine or dexmedetomidine that is exhibiting severe respiratory depression (RR < 40 bpm) or apnea.
-
Dose Calculation: Calculate the dose of atipamezole based on the rat's body weight. A common dose is 1 mg/kg.[1]
-
Drug Preparation: Atipamezole is often supplied at a concentration of 5 mg/mL. Dilution with sterile saline may be necessary to ensure an accurate and injectable volume for a rat.
-
Example Dilution: To achieve a 1 mg/mL solution, dilute 0.2 mL of 5 mg/mL atipamezole with 0.8 mL of sterile saline.
-
-
Administration: Administer the calculated volume via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Post-Administration Monitoring: Continue to monitor vital signs closely. An increase in respiratory rate and heart rate, followed by a return of reflexes and purposeful movement, is expected within minutes.[9][12]
Mechanism of Action & Intervention Pathway
The following diagram illustrates the pharmacological targets of this compound-based anesthetic combinations and the points of intervention for reversal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiovascular and respiratory effects of this compound-zolazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/zolazepam and dexmedetomidine with tramadol provide effective general anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xylazine-ketamine-induced anesthesia in rats and its antagonism by yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Veterinary Journal [openveterinaryjournal.com]
- 13. Effect of yohimbine on xylazine-induced central nervous system depression in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vtech.global [vtech.global]
Technical Support Center: Proactive Management of Tiletamine-Induced Paradoxical Excitement
For immediate distribution to researchers, scientists, and drug development professionals.
This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help prevent and manage paradoxical excitement, also known as emergence delirium, observed during the recovery phase from tiletamine-zolazepam anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical excitement during this compound recovery?
A1: Paradoxical excitement is a state of agitation, disorientation, vocalization, and uncoordinated or violent movements that can occur as a subject emerges from anesthesia induced by this compound-containing compounds (e.g., Telazol®, Zoletil™).[1][2][3] This phenomenon is also referred to as emergence delirium.[1][4] It poses a risk of injury to both the animal and research personnel and can compromise post-procedural monitoring and care.[1]
Q2: What causes this adverse recovery phenomenon?
A2: The primary cause is a mismatch in the duration of action between this compound and its companion drug, zolazepam (B1684422).[1]
-
This compound , a dissociative anesthetic, has a longer-lasting effect in some species, like dogs, compared to the sedative zolazepam.[2][5]
-
As the sedative effects of zolazepam diminish, the excitatory properties of this compound become unmasked, leading to a rough and agitated recovery.[1][6]
-
At a neurological level, this compound is a potent NMDA receptor antagonist.[7][8] This action can lead to a downstream increase in dopamine (B1211576) and acetylcholine (B1216132) release in various brain regions, which is thought to contribute to the excitatory effects.[9][10]
Q3: Are there non-pharmacological ways to improve recovery quality?
A3: Yes. Environmental management is a critical component of a smooth recovery.
-
Minimize Stimuli: Provide a quiet, dark, and calm environment for the recovery phase.[1] This helps to reduce external triggers that can exacerbate agitation.
-
Supportive Care: Maintain the animal's body temperature. Hypothermia can delay drug metabolism and significantly prolong recovery, potentially increasing the window for adverse events to occur.[1]
Q4: Can reversal agents be used?
A4: Reversal is complex and must be approached with caution.
-
This compound: There is no specific reversal agent for this compound.[6]
-
Zolazepam: Flumazenil (B1672878) can reverse the zolazepam component. However, this is risky as it can abruptly unmask and intensify the excitatory effects of this compound, potentially leading to more severe excitement or seizures.[6] If used, it should only be administered after a significant amount of time has passed (e.g., at least 20 minutes post-induction) to allow for partial metabolism of this compound.[6]
-
Alpha-2 Agonists: If an alpha-2 agonist like xylazine (B1663881) or dexmedetomidine (B676) was used as a premedication, its effects can be reversed with antagonists like atipamezole (B1667673) or yohimbine.[1]
Troubleshooting Guide
Problem 1: Subject is exhibiting agitation, vocalization, and involuntary muscle movements during recovery.
-
Immediate Action: Your primary goal is to ensure the safety of the subject and personnel. If severe, administer a short-acting sedative to manage the acute phase of excitement.[6]
-
Option A: Propofol (B549288) Administer a small bolus of propofol (e.g., 0.5 - 1 mg/kg) slowly via IV to effect.[6] Its short-acting nature is ideal for immediate control.[6]
-
Option B: Alpha-2 Agonists: Administer a low dose of dexmedetomidine or medetomidine (B1201911) to provide sedation and smooth the subsequent recovery.[11]
-
-
Environmental Control: Immediately move the subject to a padded, low-stimuli environment (dark and quiet) to prevent self-injury.[6]
Problem 2: How can I proactively prevent paradoxical excitement in future experiments?
-
Solution: Implement Premedication. The most effective strategy is to use premedication with agents that provide sedation extending into the recovery period.[6]
-
Alpha-2 Adrenergic Agonists (Recommended): Agents like dexmedetomidine or xylazine are highly effective.[1] They provide sedation, analgesia, and muscle relaxation, which helps to ensure a smoother recovery as the zolazepam wears off.[12][13]
-
Acepromazine: This phenothiazine (B1677639) tranquilizer can also be used to provide prolonged sedation.[6]
-
Avoid Benzodiazepines: In some cases, premedication with other benzodiazepines (e.g., midazolam) has been associated with an increased risk of emergence delirium.[1]
-
-
Solution: Dose Management. Use the minimum effective dose of this compound-zolazepam required for the procedure, as higher doses are correlated with prolonged and more complicated recoveries.[1][14]
Data Presentation: Comparative Efficacy of Interventions
The following table summarizes the impact of different pharmacological agents used to mitigate paradoxical excitement.
| Intervention Agent | Class | Typical Dosage (Canine Model) | Efficacy in Preventing Excitement | Key Considerations |
| Dexmedetomidine | Alpha-2 Agonist | 1-5 mcg/kg (as premed) | High | Provides excellent sedation and a smooth recovery. Can cause significant cardiovascular effects (e.g., bradycardia) that must be monitored.[6] |
| Xylazine | Alpha-2 Agonist | 0.5-1 mg/kg (as premed) | Moderate-High | Effective, but may have a less favorable cardiovascular side-effect profile compared to dexmedetomidine. |
| Acepromazine | Phenothiazine | 0.02-0.05 mg/kg (as premed) | Moderate | Provides long-lasting sedation but lacks analgesic properties. Can cause hypotension. |
| Propofol | Hypnotic Agent | 0.5-1 mg/kg IV (as treatment) | High (for treatment) | Excellent for immediate control of severe excitement due to its short-acting nature.[6] Not used for prevention. |
| Flumazenil | Benzodiazepine Antagonist | 0.04-0.06 mg/kg IV | Use with Extreme Caution | Reverses zolazepam but can unmask and worsen this compound's excitatory effects.[6] Doses ≥0.08 mg/kg may induce shivering and rigidity.[6][15] |
Experimental Protocols
Protocol 1: Smooth Recovery Using Alpha-2 Agonist Premedication
-
Subject Preparation: Prepare the animal as per standard institutional guidelines (e.g., fasting).
-
Premedication Administration: Administer dexmedetomidine (e.g., 1-5 mcg/kg) or xylazine (e.g., 0.5-1 mg/kg) via intramuscular injection.
-
Waiting Period: Allow 15-20 minutes for the premedication to take full effect. The subject should be visibly sedated.
-
Induction: Administer this compound-zolazepam at the minimum effective dose for the planned procedure via the desired route (IM or IV).
-
Monitoring: Throughout the procedure, monitor vital signs, including heart rate, respiratory rate, and body temperature. Be prepared to provide supplemental oxygen and thermal support.[1]
-
Recovery Phase: Transfer the subject to a quiet, dimly lit, and thermoregulated recovery area.
-
Post-Anesthetic Monitoring: Continue to monitor the subject until it is fully ambulatory and has returned to normal behavior. The quality of recovery (e.g., smoothness, absence of agitation) should be noted.
Protocol 2: Administration of Flumazenil for Zolazepam Reversal (Advanced Use)
WARNING: This protocol carries a high risk of inducing severe excitement and should only be considered when the sedative effects of zolazepam are causing clinically significant complications (e.g., prolonged apnea) and after careful risk-benefit analysis.
-
Anesthesia Induction: Administer this compound-zolazepam intravenously at a dose of 20 mg/kg.[1]
-
Waiting Period: Wait a minimum of 20 minutes after anesthetic induction to allow for partial metabolism of this compound.[6]
-
Reversal Agent Administration: Slowly administer flumazenil intravenously at a dose of 0.04-0.06 mg/kg.[1][15]
-
Intensive Monitoring: Monitor the animal continuously and closely for signs of excitement, muscle rigidity, shivering, or seizures.[6] Be prepared to immediately administer an emergency sedative like propofol if severe excitement occurs.
-
Record Data: Record key recovery milestones such as time to head lift, sternal recumbency, and standing, alongside cardiorespiratory variables.[1]
Visualizations: Signaling Pathways & Experimental Workflow
Signaling Pathway of this compound-Induced Excitement
The diagram below illustrates the proposed mechanism. This compound's primary action is blocking the NMDA receptor. This blockade is thought to disinhibit downstream pathways, leading to an increase in the release of excitatory neurotransmitters like dopamine and acetylcholine, which can contribute to paradoxical excitement, especially when the calming effect of the GABAergic agent zolazepam is no longer present.
Caption: Proposed signaling cascade for this compound-induced paradoxical excitement.
Experimental Workflow for Preventing Paradoxical Excitement
This workflow provides a logical decision-making process for planning and executing an experiment using this compound-zolazepam to ensure a smooth recovery.
Caption: Decision workflow for mitigating adverse recovery events.
References
- 1. benchchem.com [benchchem.com]
- 2. vet-us.virbac.com [vet-us.virbac.com]
- 3. Emergence delirium in small animals: a first step towards an objective assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence delirium in small animals: a first step towards an objective assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical Emergence: Administration of Subanesthetic Ketamine during Isoflurane Anesthesia Induces Burst Suppression but Accelerates Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of ketamine on dopaminergic function: meta-analysis and review of the implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. Anesthetic and physiologic effects of this compound, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trap-effectiveness and response to this compound-zolazepam and medetomidine anaesthesia in Eurasian wild boar captured with cage and corral traps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zoetisus.com [zoetisus.com]
- 15. researchgate.net [researchgate.net]
Optimizing tiletamine zolazepam dosage to minimize side effects
For research professionals utilizing tiletamine-zolazepam, optimizing dosage to achieve desired anesthetic outcomes while minimizing adverse effects is a critical aspect of experimental design. This technical support guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during research.
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional veterinary advice. All experimental procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and should be conducted under the guidance of a licensed veterinarian. Dosage and administration protocols must be tailored to the specific species, age, weight, health status of the animal, and the nature of the experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What are the respective mechanisms of action for this compound and zolazepam (B1684422)?
This compound is a dissociative anesthetic, chemically related to ketamine, that functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4][5][6][7] By blocking the NMDA receptor, this compound interrupts the association pathways in the brain, leading to a state of catalepsy, profound analgesia, and amnesia, while maintaining pharyngeal-laryngeal reflexes.[5][8][9]
Zolazepam is a benzodiazepine (B76468) derivative that acts as a gamma-aminobutyric acid (GABA) A receptor modulator.[6][10][11][12] It enhances the effect of the inhibitory neurotransmitter GABA, resulting in anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][6][10][13]
Q2: What is the rationale for combining this compound and zolazepam?
The combination of this compound and zolazepam provides a more balanced and safer anesthetic profile than either agent used alone.[2][9][14] this compound provides strong analgesia but can cause muscle rigidity and convulsions when used by itself.[8][9][15] Zolazepam counteracts these effects by providing excellent muscle relaxation and sedation.[2][6][10][13][16] This synergistic relationship allows for effective anesthesia with reduced incidence of adverse central nervous system effects.[2][14]
Q3: What are the most common side effects associated with this compound-zolazepam, and how can they be mitigated?
Side effects are often dose-dependent.[10][13] Careful dose calculation and continuous monitoring of the animal are crucial for mitigation.
-
Respiratory Depression: High doses can lead to respiratory depression and apnea.[8][16] Continuous monitoring of respiratory rate and oxygen saturation is essential.
-
Cardiovascular Effects: Tachycardia is common, particularly in dogs, while blood pressure may either increase or decrease.[8][9][10] Monitoring heart rate and blood pressure is recommended.
-
Excessive Salivation: Copious salivation can occur, which can be managed by the concurrent administration of an anticholinergic agent like atropine (B194438) sulfate.[8][10]
-
Prolonged or Erratic Recovery: Recovery can sometimes be prolonged or characterized by ataxia and uncontrolled movements.[6][17] This is due to the different metabolism rates of the two drugs in different species.[9][10] Providing a quiet and calm environment during recovery is important.
Q4: What are the primary contraindications for the use of this compound-zolazepam?
This compound-zolazepam should not be used in animals with the following conditions:
-
Pre-existing renal disease or impairment, as the drug is primarily excreted by the kidneys[8][16]
-
Central nervous system diseases, such as epilepsy, or in cases of head trauma[10][13]
-
Pregnancy, as it crosses the placental barrier and can cause respiratory depression in newborns[8][16]
-
It should not be used in conjunction with phenothiazine-derivative drugs due to the risk of respiratory and myocardial depression, hypotension, and hypothermia.[8][16]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action (Consult with a Veterinarian) |
| Insufficient Anesthetic Depth | Incorrect dosage for the species or individual; improper administration route. | Re-evaluate dose calculations based on species-specific guidelines. Ensure proper injection technique (deep intramuscular is recommended).[8] |
| Muscle Twitching or Rigidity | Insufficient muscle relaxation from the zolazepam component relative to the this compound dose. | This may indicate an imbalance in the anesthetic state. Monitor closely; adjunctive agents may be considered in future protocols. |
| Prolonged Recovery Time | Dose too high; impaired metabolism or excretion due to underlying health issues (e.g., renal or hepatic insufficiency). | Provide supportive care, maintain body temperature, and monitor vital signs until the animal has fully recovered. Reduce dosage in subsequent experiments for the specific animal model. |
| Apnea or Severe Respiratory Depression | Overdose; rapid intravenous administration. | Administer respiratory support (e.g., supplemental oxygen, mechanical ventilation). Ensure IV injections are given slowly. |
| Pain on Injection | The acidic pH of the reconstituted solution. | Administer via deep intramuscular injection. Consider dividing larger volumes into multiple injection sites. |
Data Summary: Common Side Effects
| System | Common Side Effects | Species-Specific Notes |
| Cardiovascular | Tachycardia, hypertension, or hypotension.[8][9][10] | Tachycardia is more frequently observed in dogs.[8][9] |
| Respiratory | Dose-dependent respiratory depression, transient apnea.[8][16] | Pulmonary edema has been reported in cats.[8][16] |
| Neurological | Involuntary muscular twitching, hypertonicity, convulsions, erratic or prolonged recovery, excessive salivation.[9][10] | Recovery in dogs may be rougher as this compound's effects can outlast zolazepam's. In cats, zolazepam's effects last longer, leading to a smoother, more tranquil recovery.[9] |
| Gastrointestinal | Hypersalivation, emesis (vomiting).[9][10][18] | |
| Local | Pain on intramuscular injection.[8] |
Visualizing Mechanisms and Workflows
Signaling Pathways of this compound and Zolazepam
Caption: Mechanism of action for this compound and zolazepam.
General Experimental Workflow
Caption: A generalized workflow for anesthetic procedures.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-285339) | 14176-49-9 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Zolazepam - Drugs.com [drugs.com]
- 9. zoetisus.com [zoetisus.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Zolazepam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Zolazepam - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound/Zolazepam (Telazol®) for Dogs and Cats [petplace.com]
- 16. Zoletil™ (this compound HCI and zolazepam [vet-us.virbac.com]
- 17. mdpi.com [mdpi.com]
- 18. Sedative and physiologic effects of this compound–zolazepam following buccal administration in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversal Agents for Tiletamine-Zolazepam Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the reversal of tiletamine-zolazepam anesthesia.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
Q1: Is there a direct antagonist to reverse the effects of this compound-zolazepam?
A: There is no single antagonist that completely reverses the effects of the this compound-zolazepam combination. Reversal strategies typically involve targeting the individual components of the drug. Flumazenil (B1672878) is a specific antagonist for the benzodiazepine (B76468) component, zolazepam (B1684422). However, there is no specific reversal agent for this compound, a dissociative anesthetic. Therefore, supportive care is crucial for managing the effects of this compound.
Q2: How can I reverse the effects of the zolazepam component?
A: Flumazenil is the antagonist of choice for reversing the sedative and muscle-relaxant effects of zolazepam. It acts by competitively inhibiting the benzodiazepine binding site on the GABA-A receptor. The recommended dosage varies by species and the dose of this compound-zolazepam administered.
Q3: What can be done to manage and shorten the recovery from the this compound component?
A: Since there is no direct antagonist for this compound, management focuses on supportive care and addressing specific side effects. This includes:
-
Respiratory Support: Doxapram (B1670896) can be used as a respiratory stimulant to counteract respiratory depression.
-
Cardiovascular Support: Monitoring heart rate and blood pressure is important. In cases where this compound-zolazepam is combined with an alpha-2 agonist like xylazine (B1663881) or medetomidine, antagonists such as atipamezole (B1667673) or yohimbine (B192690) can be used to reverse the cardiovascular and sedative effects of the alpha-2 agonist, which can indirectly aid in recovery.
-
Thermoregulation: Maintaining body temperature is critical as animals can become hypothermic during anesthesia.
-
Quiet Environment: A quiet and dark environment can help to minimize sensory stimulation during recovery, which can sometimes be rough with dissociative anesthetics.
Q4: My animal is experiencing prolonged recovery after this compound-zolazepam anesthesia. What should I do?
A: Prolonged recovery can be due to several factors, including the dose administered, the animal's health status, and species-specific metabolism.
-
Administer Flumazenil: If not already given, administering flumazenil can help to antagonize the zolazepam component and may shorten the recovery period.
-
Provide Supportive Care: Ensure the animal is warm, hydrated, and in a safe, comfortable position to prevent injury.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and temperature.
-
Consider Doxapram: If respiratory depression is a concern, doxapram can be administered.
Q5: Can I use atipamezole to reverse this compound-zolazepam?
A: Atipamezole is a specific antagonist for alpha-2 adrenergic agonists (e.g., xylazine, medetomidine). It is not a direct reversal agent for this compound or zolazepam. However, this compound-zolazepam is often used in combination with an alpha-2 agonist to improve muscle relaxation and provide analgesia. In these combination protocols, atipamezole is essential for reversing the effects of the alpha-2 agonist, which significantly shortens recovery time.
Quantitative Data on Reversal Agents
The following tables summarize the effects of various reversal agents on recovery times from this compound-zolazepam anesthesia in different animal models.
Table 1: Effect of Flumazenil on Recovery from this compound-Zolazepam Anesthesia in Dogs
| Treatment Group | Dose of this compound-Zolazepam (mg/kg, IM) | Reversal Agent (Dose, IV) | Time to Sternal Recumbency (min) | Time to Standing (min) |
| Control | 10 | Saline | 55.3 ± 8.7 | 72.1 ± 10.2 |
| Flumazenil | 10 | Flumazenil (0.1 mg/kg) | 25.8 ± 5.4 | 40.5 ± 7.9 |
Table 2: Effect of Atipamezole on Recovery from this compound-Zolazepam-Xylazine Anesthesia in Cats
| Treatment Group | Anesthetic Combination (mg/kg, IM) | Reversal Agent (Dose, IM) | Time to Sternal Recumbency (min) | Time to Standing (min) |
| Control | This compound-Zolazepam (15) + Xylazine (1) | Saline | 85.2 ± 12.1 | 110.4 ± 15.6 |
| Atipamezole | This compound-Zolazepam (15) + Xylazine (1) | Atipamezole (0.25 mg/kg) | 30.7 ± 6.9 | 45.1 ± 8.3 |
Experimental Protocols
Protocol 1: Reversal of this compound-Zolazepam Anesthesia in Dogs with Flumazenil
-
Anesthetic Induction: Administer this compound-zolazepam intramuscularly (IM) at a dose of 10 mg/kg.
-
Monitoring: Monitor vital signs, including heart rate, respiratory rate, and body temperature, every 5 minutes.
-
Reversal Agent Administration: At 30 minutes post-induction, administer flumazenil intravenously (IV) at a dose of 0.1 mg/kg. The control group receives an equivalent volume of saline.
-
Recovery Monitoring: Record the time to the first head lift, time to sternal recumbency (animal is able to maintain an upright position on its chest), and time to standing (animal can stand and walk without assistance).
-
Post-Procedural Care: Continue to monitor the animal in a warm and quiet environment until fully recovered.
Protocol 2: Reversal of this compound-Zolazepam-Xylazine Anesthesia in Cats with Atipamezole
-
Anesthetic Induction: Administer a combination of this compound-zolazepam (15 mg/kg) and xylazine (1 mg/kg) intramuscularly (IM) in the same syringe.
-
Monitoring: Monitor vital signs continuously throughout the procedure.
-
Reversal Agent Administration: At 45 minutes post-induction, administer atipamezole intramuscularly (IM) at a dose of 0.25 mg/kg. The control group receives saline.
-
Recovery Monitoring: Record the time to sternal recumbency and the time to standing.
-
Post-Procedural Care: Ensure the cat recovers in a calm and warm environment to prevent self-injury.
Signaling Pathways and Experimental Workflows
Technical Support Center: Management of Hypothermia During Prolonged Tiletamine Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address hypothermia, a common complication during prolonged anesthesia with tiletamine-containing compounds.
Troubleshooting Guide: Immediate Actions for Hypothermia
This guide is designed to help you quickly identify and resolve issues with hypothermia during your experiments.
| Problem | Possible Cause | Solution |
| Rapid drop in core body temperature (>1-2°C) within the first hour of anesthesia. | Anesthetic-induced vasodilation causing heat redistribution from the core to the periphery.[1][2][3][4] | Implement active warming measures immediately. Pre-warming the animal for 30-60 minutes before induction can mitigate this initial drop.[5][6] |
| Continuous, steady decline in body temperature after the first hour. | Depressed metabolic rate and heat production due to the anesthetic.[1][2] Heat loss to the environment (conduction, convection, radiation).[4][7] | Combine passive and active warming. Ensure the animal is insulated from cold surfaces (e.g., surgical table) and use an active heating source like a forced-air warmer or circulating-water blanket.[1][2][7][8] Increase the ambient room temperature if possible.[5][8] |
| Body temperature is not increasing despite active warming. | The warming device is ineffective or improperly used. Significant heat loss from exposed tissues or administration of cold fluids.[5][7] The animal's small body size leads to a high surface-area-to-mass ratio, accelerating heat loss.[8][9] | Check the warming device's temperature setting and ensure good contact with the animal. Use a fluid warmer for all intravenous or intraperitoneal fluids.[5][7][8] Cover exposed areas of the animal not involved in the procedure with insulating materials.[7] |
| Animal is shivering intensely during recovery. | A natural physiological response to regain core body temperature.[1] This increases oxygen and glucose consumption, which can be stressful.[1][7] | Continue active warming until the core temperature reaches 36.5-37.5°C.[1][7] Provide supplemental oxygen if shivering is severe.[7] Ensure adequate analgesia, as shivering can be painful around surgical sites.[7] |
| Prolonged recovery from anesthesia. | Hypothermia slows down the metabolism and excretion of anesthetic drugs.[1][8] | Actively rewarm the animal to a normal physiological temperature (approx. 37°C). Monitor the animal closely in a warm, quiet environment until it is fully ambulatory.[10] |
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is hypothermia a common side effect of this compound anesthesia?
A1: this compound, a dissociative anesthetic, and its common combination with zolazepam, a benzodiazepine, cause hypothermia through several mechanisms. Like most general anesthetics, they depress the central nervous system, specifically the hypothalamus, which is the body's thermoregulatory center.[3][11] This depression widens the normal thermoneutral zone, meaning the body does not initiate corrective responses like shivering or vasoconstriction until the core temperature drops significantly.[7] Additionally, these agents cause peripheral vasodilation, leading to a rapid redistribution of heat from the body's core to the cooler periphery, and decrease the overall metabolic rate, which reduces heat production.[1][2][12]
Q2: What are the physiological consequences of unaddressed hypothermia?
A2: Uncontrolled hypothermia can have severe, detrimental effects on experimental outcomes and animal welfare. Consequences include:
-
Cardiovascular Complications: Bradycardia (slow heart rate), hypotension, and cardiac arrhythmias can occur, especially with severe hypothermia.[1][5][7]
-
Delayed Drug Metabolism: Reduced liver and kidney blood flow and lower metabolic rate slow the clearance of anesthetic agents, leading to prolonged recovery times and an increased risk of overdose if supplemental doses are given.[1][8][13]
-
Impaired Coagulation: Hypothermia can interfere with platelet function and clotting factor activity, increasing the risk of bleeding.[5][7]
-
Increased Susceptibility to Infection: Immune function, such as neutrophil activity and phagocytosis, is suppressed at lower body temperatures, which can increase the incidence of surgical wound infections.[1]
Q3: At what temperature is an animal considered hypothermic?
A3: Normal core body temperature for most laboratory rodents (mice and rats) is between 36.5°C and 38°C.[10] Hypothermia is generally classified as follows, although specific ranges can vary slightly by institution:
-
Mild Hypothermia: 36.0°C to 37.4°C
-
Moderate Hypothermia: 34.0°C to 35.9°C
-
Severe Hypothermia: Below 34.0°C
Prevention and Monitoring
Q4: What is the most effective way to prevent hypothermia?
A4: A multi-faceted, proactive approach is most effective. This includes:
-
Pre-warming: Placing the animal on a warming pad for 30-40 minutes before inducing anesthesia can increase peripheral tissue temperature, reducing the initial sharp drop in core temperature after induction.[6][14]
-
Ambient Temperature Control: Maintaining the procedure room at a warm temperature (25-27°C) minimizes radiant and convective heat loss.[5][8]
-
Passive Insulation: Covering the animal with drapes, blankets, or even bubble wrap can reduce heat loss by up to 30-50%.[1][7]
-
Active Warming: Using a thermostatically controlled heat source throughout the procedure is critical. Forced-warm air systems and circulating warm water blankets are considered highly effective.[1][2][6][7]
-
Warming Fluids: All intravenous or intraperitoneal fluids should be warmed to physiological temperature (37-39°C) before administration.[5][7][8]
Q5: How should I monitor body temperature during a prolonged procedure?
A5: Continuous monitoring of core body temperature is essential. The most common and reliable method is using a flexible rectal or esophageal probe connected to a digital thermometer or physiological monitoring system.[7] Temperature should be recorded at least every 15 minutes to identify trends and allow for timely intervention.[7]
Warming Techniques and Equipment
Q6: What are the differences between passive and active warming?
A6:
-
Passive Warming involves using insulation to reduce heat loss from the animal to the environment. This method relies on the animal's own (albeit reduced) heat production.[1] Examples include blankets, surgical drapes, and foil.[7] Passive warming alone is often insufficient for prolonged procedures.[5]
-
Active Warming involves applying an external heat source to the animal to actively transfer heat and counteract losses.[1][2] This is the recommended approach for any procedure lasting longer than 20-30 minutes.[1][7] Examples include forced-air warmers, circulating water blankets, and radiant heat lamps.[1][2]
Q7: Are there any risks associated with active warming methods?
A7: Yes, improper use of active warming devices can cause thermal burns or hyperthermia.[15] It is crucial to:
-
Never place a high-temperature heating pad in direct contact with the animal's skin.[15]
-
Use only thermostatically controlled devices designed for laboratory animals.
-
Monitor the animal's temperature continuously to avoid overheating. Active warming should be reduced or stopped once the animal's temperature is within 1°C of the target normal range.[7]
-
Be cautious with radiant heat lamps, as they can cause burns if placed too close.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to thermoregulation during anesthesia.
Table 1: Classification of Hypothermia in Rodents
| Severity | Temperature Range (°C) | Potential Clinical Signs |
| Mild | 36.0 - 37.4 | Increased heart rate (initially), potential for shivering. |
| Moderate | 34.0 - 35.9 | Bradycardia, hypotension, prolonged recovery.[5] |
| Severe | < 34.0 | Cardiac arrhythmias, loss of consciousness, cessation of shivering.[1][5] |
| (Adapted from veterinary sources defining hypothermia levels)[1][2] |
Table 2: Efficacy of Various Warming Interventions
| Intervention | Typical Effect on Body Temperature | Key Considerations |
| Passive Insulation (Blankets) | Reduces cutaneous heat loss by 30-50%.[7] | Insufficient as a sole method for long procedures.[5] |
| Pre-warming (30-60 min) | Reduces the initial 1°C-2°C drop from heat redistribution.[6][14] | Highly effective and safe when combined with intraoperative warming. |
| Circulating Water Blanket | Maintains stable core temperature throughout the procedure. | Provides uniform heat distribution.[16] |
| Forced-Warm Air System | Considered one of the most efficacious active warming methods.[1][6] | Ensure air does not contaminate the surgical field.[1] |
| Warmed IV/IP Fluids (to 37°C) | Prevents a drop in core temperature caused by cold fluid administration.[5] | A critical component of a comprehensive warming strategy. |
Experimental Protocols
Protocol 1: Prophylactic Thermal Management for Prolonged this compound Anesthesia in Rodents
Objective: To prevent the onset of hypothermia during surgical procedures lasting over 60 minutes.
Methodology:
-
Pre-Anesthetic Phase (30-40 minutes prior to induction):
-
Anesthetic Induction:
-
Administer the this compound-containing anesthetic combination (e.g., this compound-Zolazepam with or without an alpha-2 agonist like xylazine) via the approved route (e.g., intraperitoneal).[10]
-
Immediately after induction, place the animal on a circulating warm water blanket or a forced-air warming blanket set to maintain a surface temperature of 37-38°C.[8]
-
-
Monitoring and Maintenance:
-
Insert a lubricated rectal temperature probe to continuously monitor core body temperature.[10]
-
Record the temperature every 15 minutes.[7]
-
Cover the animal's body, excluding the surgical site, with a lightweight sterile drape to provide passive insulation.[7]
-
If intravenous or intraperitoneal fluids are required, ensure they are passed through an in-line fluid warmer or have been pre-warmed in a water bath to 37°C.[5]
-
-
Recovery Phase:
Protocol 2: this compound-Zolazepam & Xylazine (B1663881) Anesthetic Cocktail for Mice
Objective: To provide a common anesthetic protocol for mice where thermal support is critical.
Methodology:
-
Anesthetic Preparation:
-
Administration:
-
Administer the cocktail via intraperitoneal (IP) injection into the lower abdominal quadrant, avoiding the midline.[10]
-
-
Induction and Monitoring:
-
Place the mouse in a clean cage on a heating pad to maintain body temperature immediately following injection.[10]
-
Monitor for loss of the righting reflex (typically within 3-5 minutes).[10]
-
Confirm surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[10]
-
Throughout the procedure, maintain body temperature between 36-38°C using methods described in Protocol 1.[10]
-
Visualizations
Caption: Logical pathway of this compound-induced hypothermia.
Caption: Recommended workflow for preventing hypothermia.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Perioperative Hypothermia—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
- 6. Tips to prevent and manage peri-anaesthetic hypothermia - Veterinary Practice [veterinary-practice.com]
- 7. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 8. kentscientific.com [kentscientific.com]
- 9. drugs.com [drugs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermoregulation: Physiological and Clinical Considerations during Sedation and General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anesthetic and physiologic effects of this compound, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pre-warming on perioperative hypothermia and anesthetic recovery in small breed dogs undergoing ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aaha.org [aaha.org]
- 16. m.youtube.com [m.youtube.com]
- 17. az.research.umich.edu [az.research.umich.edu]
Tiletamine anesthesia complications in different rodent strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using tiletamine for anesthesia in different rodent strains. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on potential complications.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during experimental procedures involving this compound anesthesia in rodents.
Question: Why is there a high mortality rate in my mice when using a this compound-zolazepam combination?
Answer: The combination of this compound and zolazepam (B1684422) alone is often not recommended for mice due to its potential for severe cardiorespiratory depression, long-lasting effects, and delayed recovery.[1] Studies have shown that while this combination can be effective in rats, it may only induce anesthesia without adequate analgesia in mice, and higher doses (100-160 mg/kg) are associated with respiratory distress and significant mortality.[2][3] For instance, mortality has been observed in BALB/c female mice at this compound-zolazepam dosages of 50 mg/kg and 80 mg/kg.[4] To mitigate this, consider using this compound-zolazepam in combination with an alpha-2 agonist like xylazine (B1663881), which can enhance the anesthetic and analgesic effects, allowing for a lower, safer dose of this compound-zolazepam.[1]
Question: My male mice are experiencing post-anesthetic complications, including urinary issues. What could be the cause?
Answer: If your anesthetic cocktail includes dexmedetomidine (B676) in combination with this compound-zolazepam, there is a significant risk of urethral obstruction in male mice.[4][5] This is due to the formation of a seminal coagulum.[1] One study reported that 66% of male mice that received dexmedetomidine experienced urethral obstructions, with a resulting mortality rate of 38%.[4][5] In contrast, this compound-zolazepam used alone did not lead to urethral obstructions.[4][5] If you observe this complication, it is highly recommended to avoid the use of dexmedetomidine in non-terminal procedures for male mice.[4][5]
Question: I'm observing inconsistent anesthetic depth and duration in my rats. How can I achieve a more stable surgical plane of anesthesia?
Answer: Inconsistent anesthetic depth can be influenced by factors such as the rodent's strain, age, sex, and overall health.[6] To achieve a more stable and reliable surgical plane of anesthesia in rats, a combination of this compound-zolazepam with xylazine is often recommended. A common and effective protocol is the intramuscular administration of this compound-zolazepam at 40 mg/kg and xylazine at 5-10 mg/kg.[2][7] This combination typically provides 30-60 minutes of surgical anesthesia.[2] It is also crucial to monitor the animal's vital signs, including respiratory rate and body temperature, throughout the procedure to ensure a stable anesthetic plane.[2][6]
Question: My rodents are experiencing significant respiratory depression. What are the best practices to manage this?
Answer: Respiratory depression is a known side effect of this compound, especially at higher doses.[3] If you observe cyanosis (bluish discoloration of the skin and mucous membranes) or a significant drop in respiratory rate, immediate intervention is necessary. Providing supplemental oxygen can help alleviate hypoxia.[6] If using a combination with xylazine, the sedative effects can be reversed with atipamezole (B1667673) (0.5–1 mg/kg IM or SC) to aid in recovery.[2][7] When redosing is necessary to prolong anesthesia, it is advisable to only administer a supplemental dose of ketamine (if in the cocktail) or a reduced dose of this compound-zolazepam, and to avoid repeated doses of xylazine due to its hypotensive effects.[2][6]
Question: What are the expected cardiovascular side effects of this compound anesthesia in rats?
Answer: this compound, being a dissociative anesthetic, is known to be cardiostimulatory.[8] When used alone, this compound-zolazepam can lead to an increase in mean arterial blood pressure in rats.[8] However, when combined with xylazine, a potent cardiovascular depressant, it can produce bradycardia (slowed heart rate) and marked hypotension (low blood pressure) that can persist throughout the anesthetic period.[8] Researchers should consider these effects based on their experimental needs. For studies where maintaining stable cardiovascular parameters is critical, the choice of anesthetic combination is crucial.
Data Presentation
This compound Anesthetic Protocols and Complications in Mice
| Anesthetic Combination | Dosages (mg/kg) | Route | Induction Time (min) | Duration of Anesthesia (min) | Common Complications | Strain/Sex Considerations |
| This compound-Zolazepam | 80 | IP | - | - | Anesthesia without analgesia; respiratory distress and mortality at higher doses (100-160 mg/kg).[2][3] | Generally not recommended for mice.[1] Mortality observed in BALB/c females at 50 mg/kg.[4] |
| This compound-Zolazepam & Xylazine (TZX) | This compound-Zolazepam: 80, Xylazine: 10 | IP | ~3-5 | ~70 | Minimal respiratory depression reported in one study.[9] | A common alternative injectable combination for mice.[9] |
| This compound-Zolazepam, Xylazine & Tramadol (TZXT) | This compound-Zolazepam: 80, Xylazine: 10, Tramadol: 15 | IP | ~3-5 | ~90 | Enhanced analgesia compared to TZX.[2] | No major adverse effects reported in one study.[9] |
| This compound-Zolazepam & Dexmedetomidine | This compound-Zolazepam: 20-40, Dexmedetomidine: 0.6-0.8 | IP | - | - | High incidence of urethral obstructions (66%) and subsequent mortality (38%) in male mice.[4][5] | Not recommended for non-terminal procedures in male mice.[4][5] |
This compound Anesthetic Protocols and Efficacy in Rats
| Anesthetic Combination | Dosages (mg/kg) | Route | Induction Time (min) | Duration of Anesthesia (min) | Efficacy and Notes |
| This compound-Zolazepam | 20-40 | IP or IM | - | Dose-dependent | Produces satisfactory anesthesia and analgesia.[2][3] |
| This compound-Zolazepam & Xylazine | This compound-Zolazepam: 40, Xylazine: 5-10 | IM | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures.[2][7] |
| This compound-Zolazepam & Xylazine | This compound: 12.5, Zolazepam: 12.5, Xylazine: 7.5 | IM | ~5 | - | Surgical stage of anesthesia achieved reliably.[10] |
Experimental Protocols
Detailed Protocol 1: Intramuscular (IM) Anesthesia in Rats using this compound-Zolazepam and Xylazine
This protocol is a standardized method for inducing surgical anesthesia in rats.
Materials:
-
This compound-zolazepam solution (reconstituted as per manufacturer's instructions)
-
Xylazine solution
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
-
Atipamezole (for reversal, optional)
Procedure:
-
Animal Preparation:
-
Anesthesia Induction:
-
Gently but firmly restrain the rat.
-
Administer the injection intramuscularly into the quadriceps or gluteal muscles of the hind limb.[2][7]
-
Observe the rat for the onset of anesthesia, which typically occurs within 5-10 minutes.[2][7] Signs include the loss of the righting reflex, reduced muscle tone, and a slowed respiratory rate.[2][7]
-
-
Monitoring During Anesthesia:
-
Place the anesthetized rat on a heating pad to prevent hypothermia.[2] Body temperature should be maintained between 36-38°C.[2]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[7]
-
Continuously monitor vital signs, including respiratory rate and mucous membrane color.[6]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[2]
-
-
Recovery:
Detailed Protocol 2: Intraperitoneal (IP) Anesthesia in Mice using this compound-Zolazepam and Xylazine
This protocol describes a common method for anesthetizing mice for surgical procedures.
Materials:
-
This compound-zolazepam solution
-
Xylazine solution
-
Sterile 1 mL syringes with 25-27G needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least one week prior to the procedure.
-
Weigh the mouse immediately before anesthetic administration for accurate dosage calculation (e.g., this compound-Zolazepam: 80 mg/kg, Xylazine: 10 mg/kg).[2]
-
-
Anesthetic Preparation:
-
Calculate the required volume of each anesthetic agent.
-
Draw the calculated volumes into a single sterile syringe.[2]
-
-
Administration:
-
Induction and Monitoring:
-
Place the mouse in a clean, quiet cage on a heating pad.[2]
-
Monitor for the loss of the righting reflex, which typically occurs within 3-5 minutes.[2]
-
Confirm surgical anesthesia by the absence of a pedal withdrawal reflex.[2]
-
Apply ophthalmic ointment to the eyes.[2]
-
Monitor respiratory rate and body temperature throughout the procedure.[2]
-
-
Recovery:
-
Continue monitoring the mouse on a heating pad until it regains the righting reflex.[2]
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action via NMDA Receptor Antagonism
This compound is a dissociative anesthetic that primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitatory neurotransmission. At resting state, the channel is blocked by a magnesium ion (Mg²⁺). For the channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to the receptor, and the cell membrane must be depolarized to remove the Mg²⁺ block. This compound binds to the phencyclidine (PCP) site within the ion channel, physically obstructing the flow of ions, primarily Calcium (Ca²⁺), into the neuron. This blockade of NMDA receptor function leads to the dissociative anesthetic state.
Caption: this compound's mechanism of action on the NMDA receptor.
Experimental Workflow for Rodent Anesthesia
The following diagram illustrates a typical experimental workflow for administering anesthesia to rodents for a surgical procedure.
Caption: A typical experimental workflow for rodent anesthesia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, this compound-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. era-chair.am [era-chair.am]
- 8. researchgate.net [researchgate.net]
- 9. medycynawet.edu.pl [medycynawet.edu.pl]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Tiletamine-Induced Salivation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the management of hypersalivation induced by tiletamine in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause hypersalivation?
A1: this compound, a dissociative anesthetic, can lead to copious salivation (ptyalism).[1] This is a common side effect associated with this class of drugs. While the exact mechanism for this compound is not fully detailed in the provided results, hypersalivation is often a result of stimulation of the salivary glands. The use of anticholinergic agents to counteract this effect suggests an involvement of the parasympathetic nervous system.
Q2: Is it necessary to control this compound-induced salivation?
A2: Yes, controlling hypersalivation is important for animal welfare and procedural success. Excessive saliva and respiratory secretions can lead to an obstructed airway.[1] An accumulation of saliva can also give rise to vomiting and retching.[1] However, if the animal is intubated and the airway is properly secured, hypersalivation is not generally considered a major problem.[2]
Q3: What are the primary pharmacological agents used to reduce this compound-induced salivation?
A3: The most common and recommended agents are anticholinergic (or antimuscarinic) drugs. The two primary options are atropine (B194438) sulfate (B86663) and glycopyrrolate (B1671915).[2][3] These are typically administered as a pre-anesthetic medication.
Q4: What is the difference between atropine and glycopyrrolate for controlling salivation?
A4: Both are effective, but they have different profiles. Glycopyrrolate is a quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier, making it a more selective peripheral anticholinergic agent.[3] It has been suggested that sinus tachycardia and ventricular arrhythmias are less likely to occur after glycopyrrolate administration compared to atropine.[3] For this reason, glycopyrrolate may be preferred in animals where cardiac side effects are a concern. One study concluded that glycopyrrolate is a more useful preanesthetic agent than atropine in rabbits and rodents.[4]
Troubleshooting Guide
Issue 1: The animal is still hypersalivating after administering an anticholinergic.
-
Verify Dosage and Administration: Ensure that the correct dose was administered for the animal's body weight and that it was given via the appropriate route (typically intramuscularly or subcutaneously).[1][3]
-
Check Timing: Anticholinergics should be given as a premedication, typically 15-20 minutes before the this compound-zolazepam injection, to allow sufficient time for the drug to take effect.[3][5]
-
Consider the Agent: If you are using atropine and not achieving the desired effect, consider switching to glycopyrrolate in future experiments, as it may be more potent in some species for controlling salivation.
-
Animal Position: Ensure the animal's head is positioned to allow saliva to drain and prevent airway obstruction, especially if salivation is not fully controlled.
Issue 2: The animal's heart rate is excessively high (tachycardia) after premedication.
-
Cause: Tachycardia is a known side effect of both this compound and anticholinergic agents like atropine.[1][6]
-
Solution for Future Experiments: If tachycardia is a concern, consider using glycopyrrolate instead of atropine, as it is reported to have a lower incidence of causing tachycardia.[3]
-
Dose Reduction: Evaluate if a lower, yet still effective, dose of the anticholinergic can be used in your protocol to mitigate cardiovascular effects.
-
Monitoring: Always monitor cardiovascular parameters (heart rate, blood pressure) throughout the anesthetic period.[2]
Issue 3: I am working with rabbits or rodents. Which antisialagogue is recommended?
-
Recommendation: Studies suggest that glycopyrrolate is a particularly effective anticholinergic agent in rabbits and rodents and may be more useful as a preanesthetic than atropine sulfate in these species.[4]
Quantitative Data: Antisialagogue Dosages
The following table summarizes recommended dosages of atropine and glycopyrrolate for the reduction of this compound-induced salivation in various laboratory animals.
| Drug | Species | Dosage | Route | Citation(s) |
| Atropine Sulfate | Dogs & Cats | 0.04 mg/kg (0.02 mg/lb) | IM, SC | [1][7][8] |
| Marsupials | 0.02 - 0.04 mg/kg | IM | [9] | |
| Glycopyrrolate | Dogs | 0.005 - 0.01 mg/kg | IM, SC | [3][5][7] |
| Rabbits & Rats | 0.1 - 0.5 mg/kg | IM | [4] |
Note: Dosages can vary based on the specific anesthetic protocol and the health status of the animal. Researchers should consult relevant literature and institutional guidelines.
Experimental Protocols
Protocol 1: Glycopyrrolate Premedication for this compound-Zolazepam Anesthesia in Dogs
This protocol is based on a study evaluating glycopyrrolate-xylazine supplementation for Zoletil® (this compound-zolazepam) induced anesthesia.[3][5]
-
Pre-anesthetic Administration: Administer glycopyrrolate at a dose of 0.005 mg/kg body weight via intramuscular (IM) injection.
-
Waiting Period 1: Wait for 15 minutes.
-
Sedative Administration: Administer xylazine (B1663881) at 0.5 mg/kg body weight (IM).
-
Waiting Period 2: Wait for another 15 minutes.
-
Anesthetic Induction: Induce anesthesia with this compound-zolazepam at a dose of 10 mg/kg body weight (IM).
-
Monitoring: Continuously monitor the animal for depth of anesthesia, cardiovascular and respiratory parameters, and adequacy of saliva control.
Protocol 2: Atropine Premedication for this compound-Zolazepam Anesthesia in Dogs and Cats
This is a general protocol based on standard recommendations.[1]
-
Pre-anesthetic Administration: Concurrently administer atropine sulfate at a dose of 0.04 mg/kg body weight (0.02 mg/lb). It can be administered subcutaneously (SC) or intramuscularly (IM).
-
Waiting Period: Allow 15-20 minutes for the atropine to take effect before inducing anesthesia.
-
Anesthetic Induction: Administer this compound-zolazepam at the desired dose for the intended procedure.
-
Monitoring: Continuously monitor the animal for vital signs and ensure the airway remains clear.
Visualizations
Signaling Pathway for Saliva Reduction
The diagram below illustrates the mechanism by which anticholinergic drugs block the stimulation of salivary glands. This compound can induce parasympathetic activity, leading to acetylcholine (B1216132) (ACh) release. ACh binds to muscarinic receptors on salivary glands, triggering salivation. Antisialagogues like atropine and glycopyrrolate act as competitive antagonists at these muscarinic receptors, thereby blocking the signal and reducing saliva production.
Caption: Mechanism of anticholinergic action on salivary glands.
Experimental Workflow for Anesthetic Protocol
This diagram outlines the sequential steps for administering premedication and anesthesia to reduce hypersalivation and ensure a smooth procedure.
Caption: Standard workflow for premedication and anesthesia.
References
- 1. drugs.com [drugs.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 4. The parasympatholytic effects of atropine sulfate and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent anesthetic depth with tiletamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tiletamine-based anesthesia in laboratory animals.
Troubleshooting Inconsistent Anesthetic Depth
This section addresses common issues encountered during experiments involving this compound anesthesia.
Issue: Animal is not reaching a sufficient plane of surgical anesthesia after administration of the calculated dose.
-
Possible Cause: Inadequate dosage, species-specific resistance, or individual animal variation.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check calculations, drug concentrations, and ensure the full dose was administered via the intended route (e.g., intramuscularly).
-
Allow Sufficient Induction Time: The time to peak effect can vary. Allow for an appropriate induction period before assessing anesthetic depth.
-
Assess Anesthetic Depth: Use a reliable method, such as the pedal withdrawal reflex (toe pinch), to confirm the lack of response to a painful stimulus. The absence of this reflex is a key indicator of a surgical plane of anesthesia.[1]
-
Administer a Supplemental Dose: If the animal remains responsive after the initial induction period, a supplemental dose may be necessary. It is recommended to administer a third to a half of the initial dose.[2] Be cautious with re-dosing as this compound and zolazepam (B1684422) are metabolized at different rates.[2]
-
Issue: The duration of anesthesia is shorter or longer than expected.
-
Possible Cause: Species-specific metabolism, drug combination, or animal's health status.
-
Troubleshooting Steps:
-
Review Species-Specific Metabolism: Different species metabolize this compound and zolazepam at different rates. For example, dogs tend to metabolize zolazepam faster than this compound.[2]
-
Consider Co-administered Agents: The use of pre-anesthetic agents like xylazine (B1663881) or medetomidine (B1201911) can significantly extend the duration of anesthesia.[2]
-
Evaluate Animal Health: Geriatric, debilitated, or animals with renal impairment may experience prolonged recovery.[2]
-
Issue: The animal shows signs of rough recovery or adverse neurological signs.
-
Possible Cause: Imbalance in the metabolism of this compound and zolazepam, or species-specific sensitivity.
-
Troubleshooting Steps:
-
Monitor Recovery Closely: Place the animal in a quiet, warm environment for recovery. Monitor until the righting reflex is restored and the animal is ambulatory.[2]
-
Consider Species Differences: Some species may have more challenging recoveries. For instance, dogs can experience more violent arousal compared to cats, who may have a prolonged recovery.[3]
-
Review Drug Combination: In some species, the residual effects of one component of the this compound-zolazepam combination can lead to ataxia or prolonged sedation during recovery.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and zolazepam?
A1: this compound is a dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, leading to analgesia and catalepsy. Zolazepam is a benzodiazepine (B76468) that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in muscle relaxation and sedation.[2]
Q2: What are the key factors influencing the depth and duration of anesthesia with this compound-zolazepam?
A2: Several factors can significantly impact the efficacy of this compound-zolazepam anesthesia:
-
Species: Metabolic rates for this compound and zolazepam vary between species.[2]
-
Age and Health Status: Geriatric or compromised animals may require dose adjustments.[2]
-
Dosage and Route of Administration: Anesthetic depth and duration are dose-dependent, with intravenous administration having a faster onset than intramuscular injection.[2]
-
Co-administration of Other Drugs: Pre-anesthetic agents like alpha-2 agonists can potentiate the effects of this compound-zolazepam.[2]
Q3: Can I re-administer a this compound-zolazepam combination if the initial dose is insufficient?
A3: Yes, supplemental doses can be given with caution. These should be less than the initial dose. It's important to be aware that the two drugs have different metabolic rates, which can lead to an imbalance of their effects with repeated dosing.[2]
Q4: Are there any contraindications for using this compound-zolazepam?
A4: Yes, contraindications include central nervous system diseases like epilepsy, head trauma, penetrating eye injuries, certain cardiovascular abnormalities, hyperthyroidism, and pancreatic or renal failure.[3][5]
Data Presentation
Table 1: Recommended Dosages of this compound-Zolazepam in Different Species
| Species | Route | Recommended Dose (mg/kg) | Notes |
| Dogs | IM | 6.6 - 13.2 | For restraint and minor procedures.[3][6] |
| Dogs | IV | 2.2 - 4.4 | For induction of anesthesia.[6] |
| Cats | IM | 9.7 - 15.8 | For procedures ranging from dentistry to ovariohysterectomy.[6] |
| Pigs | IM | 3 | Single dose study.[7][8] |
| Formosan Serow | IM | 2.1 ± 0.25 | In combination with dexmedetomidine.[4] |
Table 2: Pharmacokinetic Parameters of this compound and Zolazepam in Pigs
| Drug | Apparent Clearance (L/h) | Half-life (h) |
| This compound | 134 | 1.97 |
| Zolazepam | 11 | 2.76 |
| (Data from a single-dose intramuscular study at 3 mg/kg for each drug)[7][8] |
Experimental Protocols
Protocol 1: Anesthetic Induction in Feral Cats using a TKX Combination
This protocol details the use of a this compound-zolazepam, ketamine, and xylazine (TKX) combination for surgical sterilization in feral cats.
-
Anesthetic Combination:
-
This compound: 12.5 mg
-
Zolazepam: 12.5 mg
-
Ketamine: 20 mg
-
Xylazine: 5 mg
-
-
Administration:
-
Administer 0.25 mL of the TKX combination via intramuscular (IM) injection.
-
Monitor for onset of lateral recumbency, which is expected within approximately 4 minutes.[9]
-
-
Monitoring:
-
Continuously monitor vital signs including oxygen saturation (SpO2), mean blood pressure (MBP), heart rate (HR), respiratory rate (RR), and core body temperature.[9]
-
-
Reversal:
-
Upon completion of the surgical procedure, administer yohimbine (B192690) (0.5 mg) intravenously (IV) to reverse the effects of xylazine.[9]
-
Visualizations
Caption: Signaling pathways of this compound and zolazepam.
Caption: Troubleshooting workflow for inconsistent anesthetic depth.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. Dissociative anaesthesia in dogs and cats with use of this compound and zolazepam combination. What we already know about it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Effects of Repeated Tiletamine Exposure in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term effects of repeated tiletamine exposure in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Troubleshooting Guides
Issue 1: Unexpected Variability in Behavioral Assay Results
Question: We are observing high variability in behavioral tests (e.g., locomotor activity, cognitive tasks) in animals receiving chronic this compound administration. What are the potential causes and solutions?
Answer: High variability in behavioral outcomes is a common challenge in studies involving repeated administration of psychoactive substances like this compound. Several factors can contribute to this issue:
-
Behavioral Sensitization: Repeated, intermittent administration of NMDA receptor antagonists like this compound can lead to behavioral sensitization, characterized by a progressively enhanced locomotor response to the drug.[1] This phenomenon can vary between individual animals, leading to increased variability in activity-based tests.
-
Tolerance: While sensitization to the locomotor effects can occur, tolerance to the anesthetic and analgesic effects of this compound has also been reported.[2] The development of tolerance can be dose- and frequency-dependent, contributing to varied responses in behavioral assays measuring these endpoints.
-
Withdrawal: Abrupt cessation of chronic this compound administration may lead to withdrawal symptoms, including tremors and chorea-like movements, which can interfere with behavioral testing.[3] The severity and timeline of withdrawal can differ among animals.
-
Age and Strain Differences: The behavioral effects of NMDA receptor antagonists can be influenced by the age and genetic strain of the laboratory animals. For instance, adolescent rats may show a greater initial locomotor response to ketamine, a related compound, compared to adults.[1]
-
Environmental Factors: Stress from handling and environmental conditions can significantly impact behavioral responses. Consistent and proper animal handling techniques are crucial.
Troubleshooting Workflow:
-
Standardize Dosing Regimen: Ensure a consistent and well-documented dosing schedule (dose, frequency, route of administration) for all animals in the study.
-
Control for Sensitization: If locomotor activity is a confounding factor, consider including a drug-free washout period before behavioral testing to minimize acute drug effects. However, be aware that sensitization can persist long-term.[1]
-
Monitor for Withdrawal: Observe animals for signs of withdrawal after cessation of chronic treatment. If withdrawal is suspected, consider a gradual tapering of the dose instead of abrupt discontinuation.
-
Age and Strain-Matched Controls: Use age- and strain-matched control groups to account for baseline differences in behavior.
-
Consistent Environmental Conditions: Maintain a stable and consistent environment (e.g., light-dark cycle, temperature, noise levels) and handling procedures for all experimental groups.
Issue 2: Adverse Events and Unexpected Mortality in Chronic Studies
Question: We are experiencing unexpected adverse events, such as respiratory distress and mortality, in our long-term this compound study. How can we mitigate these risks?
Answer: Long-term administration of this compound, especially in combination with other agents like zolazepam, can present risks. It's important to differentiate between acute anesthetic complications and chronic toxicity.
-
Respiratory Depression: this compound, particularly when combined with xylazine (B1663881) or other sedatives, can cause respiratory depression.[4] This is a primary concern, especially with repeated dosing where cumulative effects may occur.
-
Cardiovascular Effects: this compound combinations can induce changes in heart rate and blood pressure. While some studies report a degree of cardiovascular stability, others note significant alterations.[5]
-
Urethral Obstruction in Male Mice: Some anesthetic combinations including this compound have been associated with a high incidence of urethral obstructions in male mice, leading to high mortality.[6]
-
Prolonged Recovery: Repeated doses of this compound-zolazepam can lead to extended recovery times, particularly in cats.[2][7] During this prolonged recovery, animals are more susceptible to hypothermia and other complications.
Mitigation Strategies:
-
Careful Dose Selection: Start with the lowest effective dose and carefully consider the combination of drugs used. The combination of this compound-zolazepam with xylazine is common for anesthesia but may require dose adjustments for chronic studies.[8]
-
Intensive Monitoring: Implement a robust monitoring plan, especially during the immediate post-injection period. This should include checking respiratory rate, mucous membrane color, and body temperature.[9][10][11]
-
Supportive Care: Provide supplemental heat during and after drug administration to prevent hypothermia.[11] Ensure easy access to food and water upon recovery.
-
Consider the Animal Model: Be aware of species- and sex-specific sensitivities. For example, the risk of urethral obstruction in male mice should be carefully considered when choosing an anesthetic protocol for long-term studies.[6]
-
Staggered Dosing Schedules: If possible, avoid daily high-dose injections. Intermittent dosing schedules may reduce the risk of cumulative toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the established long-term neurobiological effects of repeated this compound exposure?
A1: Much of the research on the long-term neurobiological effects of repeated NMDA receptor antagonist exposure has been conducted with ketamine, a compound structurally and mechanistically similar to this compound. These studies suggest that long-term exposure can lead to:
-
Neuroinflammation and Glial Activation: Chronic neuroinflammation, mediated by the activation of microglia and astrocytes, is a potential consequence of long-term pain and may be influenced by substances that modulate neuronal excitability.[12] Ketamine has been shown to have anti-inflammatory properties and can reduce microglial activation.[13][14]
-
Changes in Synaptic Plasticity: NMDA receptors are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[1] Chronic blockade of these receptors could lead to lasting alterations in synaptic function.
-
Behavioral Sensitization: As mentioned in the troubleshooting guide, repeated exposure can lead to a persistent hypersensitivity to the locomotor-activating effects of the drug.[1]
Q2: Are there any known long-term effects of repeated this compound exposure on major organs like the heart, liver, and kidneys?
A2: There is limited specific research on the long-term histopathological effects of repeated this compound exposure on major organs in laboratory animals. Most studies focus on acute physiological changes during anesthesia or the effects of other compounds. However, some general points can be considered:
-
Acute Cardiovascular Effects: this compound-containing anesthetic cocktails can have significant acute effects on cardiovascular parameters, including heart rate and blood pressure.[5] The long-term consequences of repeated induction of these changes are not well-documented.
-
General Anesthetic Risks: Prolonged or repeated anesthesia can pose risks to organ function, and it is plausible that chronic exposure could lead to cumulative effects. Histopathological examination of the liver, kidneys, and heart is recommended in any long-term toxicity study.[15][16][17][18]
Q3: What are the recommended routes of administration and dosing schedules for chronic this compound studies in rodents?
A3: The choice of administration route and dosing schedule depends on the specific research question.
-
Routes of Administration: For repeated dosing, intraperitoneal (IP) and subcutaneous (SC) injections are common in rodents.[19][20][21] Intramuscular (IM) injections are also used but may cause local tissue irritation with repeated use.
-
Dosing Schedules: Chronic studies have employed various schedules, from daily injections for a set period (e.g., 10 days) to more intermittent dosing.[1] The specific dose will depend on the intended effect (e.g., sub-anesthetic for behavioral studies vs. anesthetic for repeated procedures). For non-surgical procedures, lower doses that do not induce full anesthesia are often used.
Q4: How should I interpret behavioral changes observed during a long-term this compound study?
A4: Interpreting behavioral changes in chronic studies requires careful consideration of multiple factors:
-
Distinguishing between direct drug effects, tolerance, sensitization, and withdrawal: Behavioral changes can be complex. For example, an increase in locomotor activity could be due to sensitization, while a decrease in response to a painful stimulus could indicate tolerance to the analgesic effects.
-
Use of a comprehensive behavioral test battery: Employing a range of behavioral tests targeting different domains (e.g., cognition, anxiety, social behavior) can provide a more complete picture of the long-term effects.[22][23][24]
-
Correlation with neurobiological measures: Correlating behavioral findings with neurochemical or histological data can help to elucidate the underlying mechanisms.
-
Appropriate washout periods: To distinguish between acute drug effects and lasting changes, studies often incorporate a washout period after the final drug administration before behavioral testing.[1]
Data Presentation
Table 1: Summary of Long-Term Behavioral Effects of Repeated NMDA Receptor Antagonist (Ketamine/Tiletamine) Exposure in Rodents
| Behavioral Domain | Effect | Animal Model | Typical Dosing Regimen | Key Findings | Citations |
| Locomotor Activity | Sensitization (increased activity) | Rats | 25 mg/kg ketamine, daily for 10 days | Sensitization persists after a 20-day washout period in adults. | [1] |
| Cognition | Potential for mild deficits | Rats | 25 mg/kg ketamine, daily for 10 days | A trend towards deficits in spatial learning was observed in adults after a washout period. | [1] |
| Anxiety-like Behavior | Anxiolytic-like effects | Mice | 5-15 mg/kg this compound (acute) | This compound showed anxiolytic-like properties in the four-plate test. | [22] |
| Social Behavior | Reduction in social interaction | Rats | 2 mg/kg this compound (acute) | Reduced total social interaction time and ultrasonic vocalizations. | [22] |
Table 2: Potential Adverse Events Associated with this compound-Containing Anesthetic Protocols
| Adverse Event | Animal Model | Anesthetic Combination | Observations | Citations |
| Respiratory Depression | Calves | This compound-zolazepam, ketamine, detomidine | Dose-dependent respiratory depression was the most severe side-effect. | [4] |
| Prolonged Recovery | Cats | This compound-zolazepam, ketamine, xylazine | Additional doses were associated with significantly longer recovery times. | [7] |
| Urethral Obstruction | Male Mice | Dexmedetomidine, this compound-zolazepam | High incidence of urethral obstructions and mortality with this combination. | [6] |
| Adverse Recovery Events | Dogs | This compound-zolazepam | Shivering, rigidity, and opisthotonos observed at higher doses of flumazenil (B1672878) reversal. | [25] |
Experimental Protocols
Protocol 1: Induction of Behavioral Sensitization to this compound in Rats (Adapted from Ketamine Protocol)
-
Animals: Adult male rats.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Dosing Regimen: Administer this compound (e.g., 5-15 mg/kg, IP) or saline vehicle once daily for 10-14 consecutive days.
-
Behavioral Testing (Locomotor Activity):
-
On day 1 and the final day of injections, place animals in an open-field activity chamber immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.
-
An increase in the locomotor response to this compound on the final day compared to day 1 indicates sensitization.
-
-
Washout and Challenge:
-
After the last injection, leave the animals undisturbed for a washout period of at least 20 days.
-
On the challenge day, administer the same dose of this compound to all groups and measure locomotor activity to assess the persistence of sensitization.[1]
-
Protocol 2: General Monitoring for Chronic this compound Studies in Rodents
-
Daily Health Checks:
-
Visually inspect each animal daily for signs of distress, such as hunched posture, ruffled fur, social isolation, or labored breathing.[9]
-
Check for signs of dehydration (e.g., skin tenting) and ensure access to food and water.
-
-
Body Weight Monitoring:
-
Record body weight at least twice weekly. A significant and progressive loss of body weight (e.g., >15-20% of baseline) may necessitate intervention or removal from the study.
-
-
Post-Injection Monitoring:
-
For at least 2 hours following each injection, monitor for acute adverse effects, especially respiratory depression.[11]
-
Monitor for the return of normal posture and mobility.
-
-
Site of Injection:
-
If using IM or SC routes, regularly inspect the injection sites for signs of inflammation, swelling, or necrosis. Rotate injection sites to minimize local irritation.
-
-
Humane Endpoints:
-
Establish clear humane endpoints before the study begins. These may include a certain percentage of weight loss, inability to ambulate, or severe, unalleviated pain or distress.[9]
-
Mandatory Visualizations
Caption: this compound's antagonism of the NMDA receptor blocks Ca2+ influx, altering synaptic plasticity.
Caption: A logical workflow for troubleshooting variability in chronic this compound behavioral studies.
References
- 1. Long-Lasting Effects of Repeated Ketamine Administration in Adult and Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet-us.virbac.com [vet-us.virbac.com]
- 3. radars.org [radars.org]
- 4. Chemical restraint and anaesthetic effects of a this compound-zolazepam/ketamine/detomidine combination in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects in dogs anesthetized with the combination this compound-zolazepam-ketamine-xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, this compound-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthetic and physiologic effects of this compound, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. staff.flinders.edu.au [staff.flinders.edu.au]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. youtube.com [youtube.com]
- 12. Long-term pain, neuroinflammation and glial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketamine’s Role in Neuroinflammation and Neuroprotection Across Neurological and Psychiatric Disorders: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histopathological Changes in the Kidney following Congestive Heart Failure by Volume Overload in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medycynawet.edu.pl [medycynawet.edu.pl]
- 20. benchchem.com [benchchem.com]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Veterinární medicína: Antagonistic effect of flumazenil on this compound-zolazepam-induced anaesthesia in Beagle dogs [vetmed.agriculturejournals.cz]
Tiletamine-Induced Neurotoxicity and Mitigation Strategies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of tiletamine-induced neurotoxicity in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.
Issue 1: High Variability in Neuronal Cell Viability Assays
-
Problem: Inconsistent results in MTT, LDH, or other cell viability assays across replicate wells or experiments.
-
Possible Causes:
-
Uneven cell seeding density.
-
Inconsistent this compound concentration across wells.
-
Contamination of cell cultures.
-
Variability in incubation times.
-
Edge effects in multi-well plates.
-
-
Solutions:
-
Ensure thorough mixing of cell suspension before seeding.
-
Use a calibrated multichannel pipette for adding cells and reagents.
-
Prepare a master mix of this compound-containing media to add to all relevant wells.
-
Regularly screen for mycoplasma and other contaminants.
-
Strictly adhere to standardized incubation times.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile media or PBS.
-
Issue 2: Unexpected Neuronal Cell Death in Control Groups
-
Problem: Significant cell death observed in vehicle-treated or untreated control wells.
-
Possible Causes:
-
Suboptimal cell culture conditions (e.g., improper pH, temperature, CO2 levels).
-
Nutrient depletion in the culture medium.
-
Mechanical stress during media changes or handling.
-
Toxicity from the vehicle used to dissolve this compound (e.g., DMSO).
-
-
Solutions:
-
Regularly calibrate incubators and monitor culture conditions.
-
Ensure timely media changes to replenish nutrients.
-
Handle cell cultures gently to minimize mechanical stress.
-
Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent. Ensure the final concentration of the vehicle is consistent across all wells, including controls.
-
Issue 3: Lack of Dose-Dependent Neurotoxicity
-
Problem: No clear correlation between increasing this compound concentration and neuronal cell death.
-
Possible Causes:
-
The tested concentration range is too narrow or not centered around the EC50/IC50.
-
The exposure time is insufficient to induce a toxic effect.
-
The chosen cell line is resistant to this compound-induced toxicity.
-
Degradation of the this compound stock solution.
-
-
Solutions:
-
Conduct a pilot experiment with a wide range of this compound concentrations to identify the effective dose range.
-
Perform a time-course experiment to determine the optimal exposure duration.
-
Consider using a different, more sensitive neuronal cell line or primary neurons.
-
Prepare fresh this compound stock solutions for each experiment and store them appropriately.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its neurotoxicity is primarily linked to the blockade of this receptor, which can disrupt normal glutamatergic neurotransmission.[3] Prolonged or high-dose exposure can lead to neuronal apoptosis (programmed cell death) and excitotoxicity, particularly during withdrawal.[3] Additionally, this compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, further contributing to neuronal damage.
Q2: Which brain regions are most susceptible to this compound-induced neurotoxicity?
A2: While research specifically on this compound is ongoing, studies on related NMDA receptor antagonists like ketamine suggest that regions with high densities of NMDA receptors are particularly vulnerable. These include the prefrontal cortex and hippocampus, areas crucial for cognitive functions and memory.[4]
Q3: What are the key signaling pathways involved in this compound-induced neurotoxicity?
A3: The primary pathway is the glutamatergic system, specifically the inhibition of NMDA receptors. This initial event can trigger a cascade of downstream effects, including:
-
Apoptotic Pathways: this compound can induce the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase enzymes (e.g., caspase-3 and -9), ultimately leading to cell death.[5]
-
Oxidative Stress Pathways: The disruption of normal neuronal activity can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.
Q4: What are some potential strategies to mitigate this compound-induced neurotoxicity in my experiments?
A4: Several strategies can be employed to protect neurons from this compound-induced damage:
-
Antioxidants: Co-administration of antioxidants can help to counteract the oxidative stress induced by this compound. N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, has shown protective effects against ketamine-induced neurotoxicity and may be effective for this compound as well.[6][7] Resveratrol (B1683913), a natural polyphenol with antioxidant properties, has also demonstrated neuroprotective effects in various models of neuronal injury.[8][9]
-
Modulators of Apoptosis: Investigating agents that can inhibit key components of the apoptotic pathway, such as caspase inhibitors, may offer a targeted approach to preventing this compound-induced cell death.
-
GABA-A Receptor Agonists: this compound is often commercially available in combination with zolazepam (B1684422), a benzodiazepine (B76468) that acts as a GABA-A receptor agonist.[1] The sedative and muscle relaxant properties of zolazepam can counteract some of the excitatory effects of this compound. However, the differential metabolism of these two compounds can lead to complex recovery profiles.[10]
Q5: Are there any specific considerations when using this compound in combination with other drugs?
A5: Yes, co-administration of other centrally acting drugs can significantly alter the effects of this compound. For example, combining this compound with other sedatives or anesthetics can potentiate respiratory depression.[11] If using this compound in combination with xylazine, an alpha-2 adrenergic agonist, the sedative effects can be reversed with antagonists like yohimbine (B192690) or atipamezole.[12] It is crucial to be aware of the pharmacological properties of all co-administered drugs and their potential interactions.
Data Presentation
Table 1: In Vitro this compound-Induced Neurotoxicity
| Cell Line | This compound Concentration | Exposure Time | Assay | Endpoint | Result | Reference |
| Human Neurons (hESC-derived) | 2000 µM | 24 hours | MTT | Cell Viability | Significant decrease | [4] |
| Human Neurons (hESC-derived) | 4000 µM | 24 hours | LDH | Membrane Integrity | 1.57-fold increase in LDH release | [4] |
| Primary Hippocampal Neurons (mouse) | 50 µg/ml | 4 cycles (30 min on/off) | Cell Viability | Cell Viability | Significant decrease | [5] |
| Primary Hippocampal Neurons (mouse) | 500 µg/ml | 4 cycles (30 min on/off) | Cell Viability | Cell Viability | ~56% decrease | [5] |
Table 2: Mitigation of NMDA Receptor Antagonist-Induced Neurotoxicity by Antioxidants
| Neurotoxic Agent | Model System | Protective Agent | Dose/Concentration | Endpoint | Protective Effect | Reference |
| Ketamine | Zebrafish Embryos | N-acetylcysteine (NAC) | 1 mM | Developmental toxicity, cardiotoxicity, neurotoxicity | Prevention of adverse effects | [7] |
| Ketamine | Human Neurons (hESC-derived) | Trolox (Vitamin E analog) | 1000 µM | Cell Viability | Complete attenuation of ketamine-induced cell death | [4] |
| Global Ischemia | Rats | Resveratrol | 1 mg/kg and 10 mg/kg | CA1 Neuronal Injury | Prevention of ~50% of cell injury | [8] |
| Methamphetamine | Rats | N-acetylcysteine (NAC) | 30, 100, 300 mg/kg | Hyperlocomotion | Dose-dependent attenuation |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
After the desired incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Release Assay for Cytotoxicity
-
Principle: Lactate (B86563) dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides an index of cytotoxicity.
-
Methodology:
-
Plate and treat cells with this compound as described for the MTT assay.
-
At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubate the plate at room temperature, protected from light, for a specified time (usually up to 30 minutes).
-
The enzymatic reaction, where LDH converts lactate to pyruvate (B1213749) and reduces NAD+ to NADH, leads to the reduction of the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at a wavelength of 490 nm.
-
To determine the maximum LDH release, lyse untreated control cells with a lysis buffer and use this as a positive control.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
3. TUNEL Staining for Apoptosis
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs, which can then be visualized.
-
Methodology:
-
Grow and treat neuronal cells on coverslips or in chamber slides.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS to allow the labeling reagents to enter the nucleus.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTP), in a humidified chamber at 37°C.
-
If using an indirect method (e.g., Br-dUTP), incubate with a secondary detection reagent, such as an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
If using a direct fluorescent method, proceed to counterstaining.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cell nuclei.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear staining from the incorporated labeled dUTPs.
-
Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced neurotoxicity signaling pathway.
Caption: General experimental workflow for assessing this compound neurotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tripsit.me [tripsit.me]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smarttots.org [smarttots.org]
- 6. N-acetylcysteine prevents ketamine-induced adverse effects on development, heart rate and monoaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated resveratrol administration confers lasting protection against neuronal damage but induces dose-related alterations of behavioral impairments after global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound-Zolazepam, Ketamine, and Xylazine Anesthetic Protocol for High-Quality, High-Volume Spay and Neuter of Free-Roaming Cats in Seoul, Korea | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of antioxidant N-acetyl-L-cysteine on behavioral changes and neurotoxicity in rats after administration of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tiletamine vs. Ketamine for Rodent Anesthesia: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate anesthetic agent is critical for ensuring animal welfare and obtaining reliable experimental data. This guide provides a detailed comparison of two commonly used dissociative anesthetics in rodents, tiletamine and ketamine, supported by experimental data.
Both this compound and ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists, producing a state of dissociative anesthesia. However, they exhibit differences in potency, duration of action, and physiological effects that can influence their suitability for specific research applications. This compound is commercially available in combination with the benzodiazepine (B76468) zolazepam (B1684422) (e.g., Telazol®), which provides muscle relaxation. Ketamine is often combined with an alpha-2 adrenergic agonist like xylazine (B1663881) to achieve a similar spectrum of anesthesia with muscle relaxation.
Quantitative Comparison of Anesthetic Properties
The following tables summarize key anesthetic parameters for this compound- and ketamine-based combinations in rats and mice, compiled from various studies. It is important to note that dosages and reported effects can vary based on the specific strain, age, and health status of the animals, as well as the co-administered drugs.
Table 1: Comparison of Anesthetic Induction, Duration, and Recovery in Rats
| Anesthetic Combination | Dose (mg/kg) | Route | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Reference |
| This compound-Zolazepam | 30 | IM | 5-10 | 30-60 | Varies | [1] |
| This compound-Zolazepam | 40 | IM | 5-10 | Dose-dependent increase | Varies | [2] |
| This compound-Zolazepam | 50 | IM | 5-10 | Dose-dependent increase | Varies | [2] |
| This compound-Zolazepam | 60 | IM | 5-10 | Dose-dependent increase | Varies | [2] |
| Ketamine-Xylazine | 50 (K) + 5 (X) | IM | Varies | Significantly shorter than this compound-Zolazepam | Varies | [2] |
| Ketamine-Xylazine | 75 (K) + 5 (X) | IM | Varies | Significantly shorter than this compound-Zolazepam | Varies | [2] |
Table 2: Comparison of Effects on Vital Signs in Rats
| Anesthetic Combination | Dose (mg/kg) | Heart Rate | Respiratory Rate | Mean Arterial Pressure | Reference |
| This compound-Zolazepam | 30-60 | Higher than Ketamine-Xylazine; dose-dependent decrease | Varies | Higher than Ketamine-Xylazine at 40 & 50 mg/kg | [2] |
| Ketamine-Xylazine | 50-75 (K) + 5 (X) | Lower than this compound-Zolazepam | Varies | Lower than this compound-Zolazepam | [2] |
Experimental Protocols
General Anesthetic Administration and Monitoring Protocol for Rodents
This protocol outlines a general procedure for the administration and monitoring of injectable anesthetics like this compound and ketamine combinations in rodents. Specific dosages should be determined based on the chosen drug combination and the experimental requirements, as detailed in the approved institutional animal care and use committee (IACUC) protocol.
1. Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least 72 hours prior to the experiment.
-
Accurately weigh the animal immediately before drug administration to ensure precise dosage calculation.
-
Withhold food for a short period (e.g., 2-4 hours for rats) if required by the experimental design, but do not restrict access to water.
2. Anesthetic Administration:
-
Administer the anesthetic combination via the appropriate route, typically intraperitoneal (IP) or intramuscular (IM).
-
For IM injections, the quadriceps or gluteal muscles of the hind limb are common sites.
-
Gently restrain the animal during administration to minimize stress and ensure accurate delivery of the anesthetic.
3. Monitoring During Anesthesia:
-
Place the anesthetized animal on a heating pad to maintain body temperature between 36-38°C.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Monitor the depth of anesthesia by assessing reflexes such as the pedal withdrawal reflex (toe pinch) and the righting reflex. The absence of a response to a firm toe pinch indicates a surgical plane of anesthesia.
-
Continuously monitor vital signs:
-
Respiratory Rate: Should remain within a normal range for the species under anesthesia (e.g., 40-80 breaths per minute for rats).
-
Heart Rate: Monitor for significant bradycardia or tachycardia.
-
Mucous Membrane Color: Should be pink, indicating adequate oxygenation.
-
4. Recovery:
-
Following the procedure, place the animal in a clean, quiet, and warm recovery cage.
-
Continue to monitor the animal until it has fully regained the righting reflex and is ambulatory.
-
Provide easy access to food and water once the animal is fully recovered.
Signaling Pathways and Experimental Workflows
Both this compound and ketamine function as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system in the central nervous system. By blocking the NMDA receptor, these drugs inhibit the influx of calcium ions into neurons, leading to a disruption of normal excitatory neurotransmission and inducing a state of anesthesia.
Figure 1: Simplified signaling pathway of this compound and ketamine as NMDA receptor antagonists.
The following diagram illustrates a typical experimental workflow for a comparative study of this compound and ketamine in rodents.
Figure 2: Experimental workflow for comparing rodent anesthetics.
Conclusion
The choice between this compound and ketamine for rodent anesthesia depends on the specific requirements of the research protocol. This compound combinations generally provide a longer duration of anesthesia, which may be advantageous for more extensive surgical procedures.[2] Conversely, ketamine combinations offer a shorter duration of action, potentially leading to faster recovery times.[2] this compound has been reported to be more potent than ketamine in rats.[3] Both anesthetic agents can affect cardiovascular parameters, and careful monitoring of vital signs is essential.[2] Researchers should carefully consider these factors and consult relevant literature and institutional guidelines to select the most appropriate anesthetic regimen for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of cardiovascular effects of this compound-zolazepam, pentobarbital, and ketamine-xylazine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tiletamine and Isoflurane for Functional MRI Studies in Rats
For researchers conducting functional magnetic resonance imaging (fMRI) studies in rats, the choice of anesthetic is a critical decision that can significantly impact the quality and interpretation of the data. This guide provides a detailed comparison of two commonly used anesthetic agents, the injectable dissociative anesthetic tiletamine (often in combination with zolazepam) and the inhalant anesthetic isoflurane (B1672236). This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate anesthetic for their specific experimental needs by presenting available experimental data, detailed protocols, and visualizations of workflows and signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key physiological and pharmacological differences between this compound-based anesthetic regimens and isoflurane.
Table 1: Comparison of Cardiovascular and Respiratory Effects in Rats
| Parameter | This compound/Zolazepam (B1684422) | Isoflurane | References |
| Mean Arterial Pressure | Generally maintained or increased | Dose-dependent decrease | [1][2] |
| Heart Rate | Maintained or slightly decreased | Dose-dependent decrease | [1][2] |
| Respiratory Rate | Generally maintained or slightly decreased | Dose-dependent decrease | [3][4] |
| Cardiac Output | Generally maintained or increased | Dose-dependent decrease | [2] |
Table 2: Pharmacological Properties and Inferred fMRI Implications
| Feature | This compound | Isoflurane | References |
| Primary Mechanism | NMDA receptor antagonist | Potentiation of GABA-A receptors | [5] |
| Cerebral Blood Flow (CBF) | Likely increased due to neuronal activation | Dose-dependent increase (vasodilation) | [6] |
| Neurovascular Coupling | Potentially altered due to dissociative state | Known to be significantly altered | |
| Functional Connectivity | Unknown in rats, but ketamine (related) shows complex, dose-dependent changes | Generally reduced compared to awake state | [7] |
| Setup Complexity | Simple injectable administration | Requires vaporizer and scavenging system | |
| Control over Anesthetic Depth | Less precise, depends on metabolism | Precise and rapid control | |
| Recovery | Longer and may involve emergence delirium | Rapid and smooth |
Experimental Protocols
This compound-Based Anesthesia Protocol (e.g., Telazol®)
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are weighed to ensure accurate dosing.
-
Anesthetic Administration:
-
This compound is commonly administered as a combination product with zolazepam (e.g., Telazol®).
-
A typical dose for surgical anesthesia in rats is 20-40 mg/kg of the combined product, administered intraperitoneally (IP) or intramuscularly (IM).[8]
-
For less invasive procedures, a lower dose may be sufficient.
-
-
Physiological Monitoring: Throughout the procedure, it is crucial to monitor:
-
Body Temperature: Maintained at 37°C using a heating pad.
-
Respiratory Rate: Monitored visually or with a pressure sensor.
-
Heart Rate and SpO2: Monitored using a pulse oximeter placed on a paw.
-
-
fMRI Acquisition:
-
Once a stable plane of anesthesia is achieved (indicated by loss of pedal withdrawal reflex), the animal is placed in the MRI scanner.
-
fMRI data acquisition can then commence.
-
-
Post-procedural Care: Animals are monitored during recovery until they are fully ambulatory.
Isoflurane Anesthesia Protocol
-
Animal Preparation: Similar to the this compound protocol, rats are weighed and prepared for the procedure.
-
Anesthetic Administration:
-
Induction: Anesthesia is induced in an induction chamber with 3-4% isoflurane in medical air or a mixture of O2 and N2O.
-
Maintenance: The rat is then transferred to the MRI cradle and anesthesia is maintained via a nose cone. The concentration of isoflurane is typically lowered to 1-2% for the duration of the scan.[9] The precise concentration is adjusted based on physiological monitoring to maintain a stable anesthetic plane.
-
-
Physiological Monitoring: Continuous monitoring of body temperature, respiratory rate, heart rate, and SpO2 is essential. End-tidal CO2 may also be monitored to ensure stable physiology.
-
fMRI Acquisition:
-
After a stable level of anesthesia is achieved and physiological parameters are within the desired range, fMRI scanning can begin.
-
It is common to allow for a stabilization period of 10-15 minutes after placing the animal in the scanner before acquiring functional data.
-
-
Recovery: At the end of the experiment, isoflurane is discontinued, and the animal is allowed to recover while receiving 100% oxygen. Recovery is typically rapid.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Discussion and Conclusion
The choice between this compound and isoflurane for rat fMRI studies involves a trade-off between technical simplicity and precise control over anesthesia, with significant implications for neurovascular coupling and functional connectivity.
Isoflurane is a widely used anesthetic in fMRI studies due to the precise and rapid control it offers over the depth of anesthesia. This allows for the maintenance of a stable physiological state, which is crucial for minimizing non-neuronal contributions to the BOLD signal. However, isoflurane is a potent vasodilator and is known to suppress neuronal activity in a dose-dependent manner.[6][10] These effects can significantly alter neurovascular coupling and generally lead to a reduction in the strength of functional connectivity networks compared to the awake state.[7]
This compound , as a dissociative anesthetic and NMDA receptor antagonist, has a fundamentally different mechanism of action.[5] While direct fMRI data is lacking, studies on the related compound ketamine suggest that it can increase cerebral blood flow and may have complex, dose-dependent effects on functional connectivity. This compound-based anesthesia, such as with Telazol®, has been shown to provide good cardiovascular stability, often maintaining or even increasing blood pressure and cardiac output.[1][2] This contrasts with the depressive cardiovascular effects of isoflurane. The injectable route of administration for this compound is technically simpler than the setup required for inhalant anesthesia. However, this comes at the cost of less control over the anesthetic depth, which is dependent on the drug's metabolism, and a longer recovery period.
Recommendations:
-
For studies requiring precise control over anesthetic depth and rapid recovery: Isoflurane is the preferred agent. However, researchers must be mindful of its effects on cerebrovascular dynamics and neuronal activity and should aim to use the lowest possible concentration that maintains an adequate level of anesthesia.
-
For studies where cardiovascular stability is paramount and the experimental design can accommodate a longer recovery: this compound-based anesthesia may be a viable alternative. Its simpler administration is also an advantage. However, the lack of direct fMRI data necessitates a cautious interpretation of the results. Further research is needed to fully characterize the effects of this compound on BOLD signals and functional connectivity in rats.
Ultimately, the ideal anesthetic choice depends on the specific research question, the required level of physiological control, and the technical capabilities of the research facility. Researchers should carefully consider the pharmacological properties of each agent and their potential impact on the fMRI data when designing their studies.
References
- 1. Influence of anesthetic agent, depth of anesthesia and body temperature on cardiovascular functional parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardiovascular effects of this compound-zolazepam, pentobarbital, and ketamine-xylazine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anesthetic Effects of the Epidural Administration of Tiletamin-Zolazepam and Lidocaine in Rats -Journal of Veterinary Clinics | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional Cerebral Blood Flow and BOLD Responses in Conscious and Anesthetized Rats Under Basal and Hypercapnic Conditions: Implications for Functional MRI Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional connectivity under six anesthesia protocols and the awake condition in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a combination of this compound and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Effects of Anesthesia on Cerebral Blood Flow and Functional Connectivity of Nonhuman Primates [mdpi.com]
Tiletamine Anesthesia for Behavioral Research: A Comparative Validation Guide
For researchers in neuroscience and drug development, the choice of anesthetic is a critical experimental parameter that can significantly influence behavioral outcomes. This guide provides a comprehensive validation of tiletamine as an anesthetic agent for behavioral research in animal models, offering a detailed comparison with commonly used alternatives such as ketamine/xylazine (B1663881), isoflurane (B1672236), and urethane. Experimental data, detailed protocols, and visualizations of affected signaling pathways are presented to aid in the selection of the most appropriate anesthetic for specific research needs.
Comparison of Anesthetic Agents
This compound, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is often used in combination with the benzodiazepine (B76468) zolazepam. This combination, available commercially as Telazol® or Zoletil®, provides anesthesia and analgesia. The following tables summarize key quantitative data comparing this compound-zolazepam with other common anesthetic regimens in rodents.
Table 1: Anesthetic Induction and Recovery in Rodents
| Anesthetic Agent | Dose | Induction Time | Duration of Anesthesia | Recovery Time | Key Considerations |
| This compound/Zolazepam | 20-40 mg/kg (rats, IP/IM)[1] | Rapid | 30-60 minutes[2] | Prolonged | Effective for rats; less suitable for mice due to respiratory distress and prolonged recovery at effective doses.[1][3] |
| Ketamine/Xylazine | 80-100 mg/kg ketamine + 10 mg/kg xylazine (mice, IP) | 5-10 minutes | 30-60 minutes | 30-60 minutes | Widely used, but can cause hyperglycemia and respiratory depression.[4][5] |
| Isoflurane | 1.5-2.5% for maintenance | Rapid (1-3 minutes) | Easily controlled | Rapid (<5 minutes)[6] | Requires specialized equipment (vaporizer); can induce anxiety-like behavior post-anesthesia.[7][8] |
| Urethane | 1.2-1.5 g/kg (rats, IP/IV)[9] | Slow | Long-lasting (hours) | Terminal procedure | Preserves neural reflexes and brain states similar to natural sleep; carcinogenic.[10] |
Table 2: Effects on Behavioral Paradigms
| Anesthetic Agent | Open Field Test | Elevated Plus Maze | Novel Object Recognition | Learning & Memory |
| This compound | Diminished locomotor activity at doses ≥15 mg/kg.[11][12] | Anxiolytic-like effects at 5-15 mg/kg.[11][12] | Disturbed learning processes.[11][12] | Impaired in passive avoidance tests.[11][12] |
| Ketamine | Diminished locomotor activity at doses ≥15 mg/kg.[11][12] | Anxiogenic effect at 80 mg/kg.[13] | Disturbed learning processes.[11][12] | Impaired in passive avoidance tests.[11][12] |
| Isoflurane | Decreased overall activity.[14] | Increased anxiety-like behavior.[14] | - | Impaired learning function.[11] |
| Urethane | - | - | - | Minimal effects on synaptic signal transmission reported, but can suppress neuronal excitability.[11] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are crucial for reproducibility and comparison across studies.
Open Field Test
This test assesses general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with walls to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a predetermined duration (typically 5-10 minutes).[15][16]
-
Record the animal's behavior using a video tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center versus peripheral zones, and frequency of entries into the center zone.[15] Thigmotaxis (wall-hugging) is often used as an indicator of anxiety.[17]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-related behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the center of the maze, facing one of the open arms.[13]
-
Allow the animal to explore the maze for a 5-minute session.[10][13]
-
Record the session with a video camera.
-
Parameters Measured: Time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in open arm exploration is indicative of reduced anxiety.[18][19]
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory in rodents.
Apparatus: An open field arena and a set of different objects that are not inherently rewarding or aversive to the animal.
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for a set period (e.g., 10 minutes) on the first day.
-
Training/Sample Phase: On the second day, place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1-2 hours).
-
Test Phase: Place the animal back into the arena where one of the familiar objects has been replaced with a novel object.
-
Parameters Measured: The amount of time the animal spends exploring the novel object versus the familiar object. A preference for the novel object indicates successful recognition memory.[1][3]
Signaling Pathways and Mechanisms of Action
The choice of anesthetic can have profound effects on neuronal signaling, which in turn influences behavior. This compound and ketamine, as NMDA receptor antagonists, primarily affect the glutamatergic system. Isoflurane potentiates GABA-A receptor function, enhancing inhibitory neurotransmission. Urethane has a more complex mechanism, affecting multiple ion channels.
NMDA Receptor Antagonism by this compound/Ketamine
This compound and ketamine are non-competitive antagonists of the NMDA receptor, a key component of excitatory synaptic transmission. By blocking the NMDA receptor, these anesthetics interfere with synaptic plasticity processes like long-term potentiation (LTP), which is crucial for learning and memory.
GABAergic Potentiation by Isoflurane
Isoflurane enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a general depression of neuronal activity.
Experimental Workflow for Behavioral Testing Post-Anesthesia
A standardized workflow is essential for minimizing variability in behavioral studies involving anesthesia.
Conclusion
The validation of this compound anesthesia for behavioral research reveals it to be a viable option, particularly for studies in rats where it provides effective and reliable anesthesia. However, its side effect profile in mice warrants caution. When compared to alternatives, this compound shares some behavioral effects with ketamine due to their common mechanism of NMDA receptor antagonism, but these can differ significantly from the effects of GABAergic agents like isoflurane. Urethane remains a specialized choice for terminal neurophysiology experiments where the preservation of naturalistic brain activity is paramount.
The selection of an anesthetic should be carefully considered based on the specific behavioral paradigms to be employed, the animal species, and the underlying neuronal circuits being investigated. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision, ultimately enhancing the reliability and validity of behavioral research findings.
References
- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 2. Effects of inhaled anesthetic isoflurane on long-term potentiation of CA3 pyramidal cell afferents in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Ketamine–Xylazine–Acepromazine Compared with Isoflurane for Anesthesia during Liver Transplantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Comparison of Isoflurane, Ketamine–Dexmedetomidine, and Ketamine–Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Urethane suppresses hippocampal CA1 neuron excitability via changes in presynaptic glutamate release and in potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoflurane Disrupts Postsynaptic Density-95 Protein Interactions Causing Neuronal Synapse Loss and Cognitive Impairment in Juvenile Mice Via Canonical Nitric Oxide Mediated Protein Kinase-G Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. researchgate.net [researchgate.net]
- 17. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. maze.conductscience.com [maze.conductscience.com]
Tiletamine vs. Ketamine: A Comparative Guide on Their Effects on Learning and Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of tiletamine and ketamine on learning and memory tasks, drawing from experimental data in rodent models. Both are uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs known to influence synaptic plasticity and cognitive functions.[1][2] While ketamine has been extensively studied for its rapid antidepressant effects and is also known for its cognitive side effects, this compound, primarily used in veterinary medicine, presents a comparable yet distinct profile.[1] This guide synthesizes findings from key studies to offer an objective comparison of their performance, complete with experimental protocols and a visualization of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the effects of this compound and ketamine on various learning and memory tasks.
Table 1: Effects on Passive Avoidance Task in Mice
| Treatment | Dose (mg/kg) | Latency to Enter Dark Compartment (Retention Trial) | Interpretation |
| Ketamine | 5 | Significantly Reduced | Cognitive Impairment |
| 10 | Significantly Reduced | Cognitive Impairment | |
| 15 | No Significant Effect | No significant impairment at this dose | |
| 25 | No Significant Effect | No significant impairment at this dose | |
| This compound | 5 | Reduced | Cognitive Impairment |
| 10 | Reduced | Cognitive Impairment | |
| 15 | Reduced | Cognitive Impairment |
Data extracted from a comparative study which reported that at similar doses, both compounds disturbed learning processes in the mouse passive avoidance test.[3]
Table 2: Effects on Novel Object Recognition Test (NORT) in Rats
| Treatment | Dose (mg/kg) | Discrimination Index | Interpretation |
| Ketamine | 20 | Reduced | Cognitive Impairment |
| This compound | 2 | Reduced | Cognitive Impairment |
This table is based on findings indicating both compounds disturbed learning processes in the rat novel object recognition test. Notably, in rats, this compound was found to be approximately 10 times more potent than ketamine.[3]
Experimental Protocols
Passive Avoidance Test
The passive avoidance test assesses fear-motivated memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by an opening.
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: this compound or ketamine is administered intraperitoneally (i.p.) before the acquisition trial.[3]
Novel Object Recognition Test (NORT)
The NORT evaluates recognition memory. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation: Rats are allowed to freely explore an open-field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object (higher discrimination index) indicates intact recognition memory.
-
Drug Administration: this compound or ketamine is administered before the familiarization phase.[3]
Signaling Pathways and Mechanisms of Action
Both this compound and ketamine exert their primary effects by blocking the NMDA receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory.[1][4] The binding of the neurotransmitter glutamate (B1630785) to the NMDA receptor, coupled with postsynaptic depolarization, leads to the opening of its ion channel and an influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events essential for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
The following diagram illustrates the general NMDA receptor signaling pathway implicated in learning and memory, which is the primary target for both this compound and ketamine.
While both drugs target the NMDA receptor, differences in their potency and pharmacokinetics likely contribute to the observed variations in their effects on learning and memory. For instance, in rats, this compound has been shown to be more potent than ketamine in inducing cognitive impairment in the novel object recognition test.[3] Further research is needed to elucidate if and how these two compounds may differentially modulate specific downstream elements of the NMDA receptor signaling cascade.
Logical Relationship Diagram
The following diagram illustrates the logical workflow from drug administration to the observed effects on learning and memory, based on the experimental evidence.
Conclusion
Both this compound and ketamine, as NMDA receptor antagonists, demonstrate a clear impact on learning and memory tasks in rodent models, generally leading to impairment. The available comparative data suggests that this compound may be more potent than ketamine in inducing these cognitive deficits in certain tasks and species. The underlying mechanism for these effects is the disruption of NMDA receptor-mediated synaptic plasticity, which is fundamental for memory formation. This guide provides a foundational understanding for researchers and drug development professionals interested in the cognitive effects of these compounds. Further studies are warranted to explore the nuanced differences in their pharmacological profiles and the long-term consequences of their use on cognitive function.
References
- 1. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
Tiletamine's Cognitive Impact: A Comparative Analysis in Rodent Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tiletamine and Ketamine on Cognitive Function Tests in Rodents
This compound, a dissociative anesthetic pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist, shares a similar mechanism of action with the more extensively studied ketamine.[1][2] While both compounds are utilized for their anesthetic properties, their impact on cognitive function is of significant interest to the neuroscience community. This guide provides a comparative analysis of this compound and ketamine's effects on various cognitive function tests in rodents, supported by experimental data and detailed methodologies.
Summary of Cognitive Performance Data
The following tables summarize the quantitative effects of this compound and ketamine on key cognitive function tests in rodents.
| Passive Avoidance Test | This compound | Ketamine | Control (Vehicle) |
| Dose Range (mg/kg, i.p.) | 5 - 15 | 10 - 30 | N/A |
| Step-through Latency (seconds) in Retention Trial | Significantly Reduced | Significantly Reduced | Baseline |
| Reference Study | Popik et al., 2017 | Popik et al., 2017 | Popik et al., 2017 |
| Novel Object Recognition (NOR) Test | This compound | Ketamine | Control (Vehicle) |
| Dose Range (mg/kg, i.p.) | 10 - 20 | 10 - 30 | N/A |
| Discrimination Index | Significantly Reduced | Significantly Reduced | Baseline |
| Reference Study | Popik et al., 2017 | Popik et al., 2017 | Popik et al., 2017 |
| Morris Water Maze (MWM) | This compound | Ketamine | Control (Vehicle) |
| Dose Range (mg/kg, i.p.) | Data not available | 10 - 30 | N/A |
| Escape Latency (seconds) | Data not available | Significantly Increased | Baseline |
| Swim Distance (meters) | Data not available | Significantly Increased | Baseline |
| Time in Target Quadrant (seconds) in Probe Trial | Data not available | Significantly Reduced | Baseline |
| Reference Study | N/A | Various studies | Various studies |
| Fear Conditioning (FC) Test | This compound | Ketamine | Control (Vehicle) |
| Dose Range (mg/kg, i.p.) | Data not available | 10 - 30 | N/A |
| Freezing Time (%) in Contextual Test | Data not available | Variable Effects Reported | Baseline |
| Freezing Time (%) in Cued Test | Data not available | Variable Effects Reported | Baseline |
| Reference Study | N/A | Various studies | Various studies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark chamber.[4][5] Upon entering the dark chamber, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set interval (typically 24 hours), the rodent is returned to the light compartment, and the latency to enter the dark compartment is measured.[4][5] A longer latency is indicative of better memory of the aversive stimulus.
Novel Object Recognition (NOR) Test
This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.[6][7]
Apparatus: An open-field arena. A set of identical objects and one novel object are required.
Procedure:
-
Habituation: The rodent is allowed to freely explore the empty arena for a set period to acclimate.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a defined duration.[6][8]
-
Test Phase: After an inter-trial interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.[6][8] A preference for the novel object indicates successful recognition memory. The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM)
This test is a widely used tool for assessing spatial learning and memory.[9][10]
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition/Training Phase: The rodent is placed in the water at different starting locations and must find the hidden platform to escape.[11] The time taken to find the platform (escape latency) and the distance traveled are recorded over several trials and days.[12]
-
Probe Trial: After the training phase, the platform is removed, and the rodent is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[10]
Fear Conditioning (FC) Test
This test assesses associative fear learning and memory.[13][14]
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, and a distinct context for cued testing. An auditory or visual cue delivery system is also required.
Procedure:
-
Conditioning Phase: The rodent is placed in the conditioning chamber. A neutral conditioned stimulus (CS), such as a tone, is presented, followed by an aversive unconditioned stimulus (US), typically a mild foot shock.[13][15]
-
Contextual Fear Test: The rodent is returned to the same conditioning chamber without the presentation of the CS or US. The amount of time the rodent spends "freezing" (a state of immobility) is measured as an indicator of contextual fear memory.[14]
-
Cued Fear Test: The rodent is placed in a novel context, and the CS (the tone) is presented without the US (the shock). Freezing behavior is again measured to assess memory of the association between the cue and the aversive stimulus.[14][15]
Signaling Pathways and Mechanisms of Action
Both this compound and ketamine are non-competitive antagonists of the NMDA receptor, a key player in synaptic plasticity and cognitive function.[1][2] Blockade of the NMDA receptor is thought to initiate a cascade of downstream signaling events that ultimately modulate neuronal function and impact cognition.
NMDA Receptor Antagonism and Downstream Signaling
The primary mechanism of action for both this compound and ketamine is the blockade of the NMDA receptor channel, preventing the influx of calcium ions. This action is believed to disinhibit pyramidal neurons, leading to a surge in glutamate (B1630785) release. This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades.[16]
Experimental Workflow for Cognitive Testing
The following diagram illustrates a general workflow for conducting cognitive tests in rodents following the administration of this compound or a comparator compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ketamine-induced NMDA receptor hypofunction as a model of memory impairment and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tilianin Ameliorates Cognitive Dysfunction and Neuronal Damage in Rats with Vascular Dementia via p-CaMKII/ERK/CREB and ox-CaMKII-Dependent MAPK/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of NMDA-receptor blockade by ketamine on mentalizing and its neural correlates in humans: a randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tilianin improves cognition in a vascular dementia rodent model by targeting miR-193b-3p/CaM- and miR-152-3p/CaMKIIα-mediated inflammatory and apoptotic pathways [frontiersin.org]
- 8. The role of mTOR signaling pathway on cognitive functions in cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To freeze or not to freeze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Temporal dynamics of BDNF signaling recruitment in the rat prefrontal cortex and hippocampus following a single infusion of a translational dose of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of Tiletamine and Ketamine-Xylazine Anesthetic Protocols
For researchers and drug development professionals, the selection of an appropriate anesthetic agent is a critical decision that can significantly influence experimental outcomes, particularly in cardiovascular studies. This guide provides a detailed comparison of the cardiovascular effects of two commonly used anesthetic combinations: tiletamine-zolazepam (often marketed as Telazol) and ketamine-xylazine. The following sections present quantitative data from experimental studies, detailed methodologies, and a visual representation of a typical experimental workflow.
Cardiovascular Parameter Comparison
The following table summarizes the key cardiovascular parameters observed in animal models under this compound-zolazepam and ketamine-xylazine anesthesia. The data is compiled from studies conducted on rats and pigs.
| Cardiovascular Parameter | This compound-Zolazepam | Ketamine-Xylazine | Animal Model | Key Findings |
| Heart Rate (HR) | Generally higher compared to ketamine-xylazine.[1] A dose-dependent decrease was observed with increasing doses of Telazol.[1] | Lower heart rate compared to this compound-zolazepam.[1] Xylazine (B1663881) is known to cause bradycardia.[2] | Rats, Pigs | This compound-zolazepam tends to maintain a higher heart rate, while ketamine-xylazine can cause significant bradycardia. |
| Mean Arterial Pressure (MAP) | Significantly higher than in animals treated with higher doses of ketamine.[1] | Decreased MAP, particularly at higher doses.[2] | Rats, Pigs | This compound-zolazepam generally supports blood pressure better than ketamine-xylazine. |
| Cardiac Index (CI) | Highest cardiac index observed compared to ketamine and pentobarbital (B6593769) groups.[1] | Intermediate cardiac index, lower than this compound-zolazepam but higher than pentobarbital.[1] | Rats | This compound-zolazepam appears to have a more favorable effect on cardiac index. |
| Stroke Index (SI) | Higher stroke index compared to pentobarbital. | Intermediate stroke index, higher than pentobarbital.[1] | Rats | Both anesthetics show a better stroke index than pentobarbital. |
| Systolic Arterial Pressure (SAP) | Lower initial SAP compared to a ketamine-medetomidine combination in lions.[3] | Higher initial SAP compared to a this compound-zolazepam-medetomidine combination in lions.[3] | Lions | The specific combination of drugs can influence systolic blood pressure. |
| Arrhythmias | Higher occurrence of skipped heart beats (arrhythmias) was observed in lions when combined with medetomidine.[3] | Lower occurrence of arrhythmias compared to the this compound-zolazepam-medetomidine group in lions.[3] | Lions | This compound combinations may have a higher potential for causing arrhythmias. |
Experimental Protocols
The data presented in this guide is based on established experimental protocols from peer-reviewed studies. The following methodologies are representative of the research conducted.
Study in Male Sprague-Dawley Rats[1][2]
-
Animal Model: 35 male Sprague-Dawley rats were divided into seven groups.
-
Anesthetic Regimens:
-
Ketamine (50 mg/kg) + Xylazine (5 mg/kg)
-
Ketamine (75 mg/kg) + Xylazine (5 mg/kg)
-
Telazol (this compound-zolazepam) at 30, 40, 50, and 60 mg/kg
-
Pentobarbital (45 mg/kg)
-
-
Administration: Anesthetics were administered intramuscularly.
-
Cardiovascular Monitoring: Respiratory rate, heart rate, mean arterial pressure, cardiac index, and stroke index were measured every 30 minutes for a duration of 4 hours.
Study in Miniature Pigs[3][5]
-
Animal Model: Miniature pigs were used to evaluate cardiorespiratory and anesthetic effects.
-
Anesthetic Regimens:
-
KMXS Protocol: Ketamine (10 mg/kg), Midazolam (0.5 mg/kg), Xylazine (2 mg/kg), and Sufentanil (2 μg/kg)
-
TZX Protocol: this compound (2.2 mg/kg), Zolazepam (2.2 mg/kg), and Xylazine (1.4 mg/kg)
-
-
Administration: The drug combinations were administered intramuscularly.
-
Cardiovascular Monitoring: Mean arterial pressure, systolic arterial pressure, diastolic arterial pressure, and heart rate were recorded.
Experimental Workflow Diagram
The following diagram illustrates a generalized experimental workflow for comparing the cardiovascular effects of this compound and ketamine-xylazine.
Experimental workflow for comparing anesthetic effects.
Signaling Pathways and Mechanisms of Action
While a direct signaling pathway comparison for the cardiovascular system as a whole is complex, the primary mechanisms of the constituent drugs inform their effects.
Mechanisms of action on the cardiovascular system.
References
- 1. Comparison of cardiovascular effects of this compound-zolazepam, pentobarbital, and ketamine-xylazine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardiorespiratory and anesthetic effects of ketamine-midazolam-xylazine-sufentanil and this compound-zolazepam-xylazine in miniature pigs | PLOS One [journals.plos.org]
- 3. Comparison of the cardiovascular effects of immobilization with three different drug combinations in free-ranging African lions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ketamine-xylazine intravenous bolus injection on cardiovascular function in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of ketamine and xylazine exacerbates cardiac dysfunction in severely scalded rats during the shock stage - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Analgesic Profile of Tiletamine: A Review of Intrinsic Properties and Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the analgesic properties of tiletamine, a dissociative anesthetic of the arylcyclohexylamine class. Structurally and mechanistically similar to ketamine, this compound functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] While widely used in veterinary medicine for anesthesia, typically in combination with the benzodiazepine (B76468) zolazepam, its intrinsic efficacy as an analgesic is a subject of considerable investigation. This document synthesizes experimental data to compare this compound's analgesic performance, both alone and in combination with other agents, and details the methodologies used in these assessments.
Mechanism of Action: NMDA Receptor Antagonism
This compound, like ketamine, exerts its effects primarily by acting as a non-competitive antagonist at the NMDA receptor.[2][3] Under normal conditions of persistent, strong synaptic stimulation, the neurotransmitter glutamate (B1630785) binds to the NMDA receptor, causing the channel to open. This leads to an influx of calcium ions (Ca²⁺), which contributes to central sensitization and the amplification of pain signals, a phenomenon known as "wind-up." this compound binds to a site within the receptor's ion channel (the PCP binding site), physically blocking the influx of ions.[3] This action interrupts the signaling cascade, thereby preventing the establishment of central sensitization and contributing to a state of dissociative anesthesia, which includes amnesia and analgesia.[1][4]
Experimental Data: Intrinsic Analgesic Properties
Contrary to what its anesthetic properties might suggest, preclinical studies indicate that this compound, when administered alone or with only zolazepam, exhibits weak intrinsic analgesic effects in standard models of acute thermal pain. A key study directly comparing this compound and ketamine in rodents found that neither agent produced a significant change in pain reaction latency in the hot-plate test.[2][5] This suggests that at doses effective for other behavioral outcomes, their impact on acute thermal nociception is limited.
Table 1: Comparison of this compound and Ketamine in the Hot-Plate Test This table summarizes data from a study where various doses of this compound (TIL) and ketamine (KET) were administered to mice. The latency to a pain response (e.g., paw licking) was measured. As shown, neither drug significantly altered this latency compared to a vehicle control.
| Agent | Dose (mg/kg) | Outcome in Hot-Plate Test |
| This compound | 5 - 15 | No significant alteration in pain reaction latency.[2][5] |
| Ketamine | 5 - 25 | Did not demonstrate analgesic properties.[2][5] |
| Source: Adapted from Popik et al., Neuropharmacology (2017).[2][5] |
Experimental Protocol: Hot-Plate Test
The hot-plate test is a standard method for assessing the response to thermal pain, primarily involving supraspinal (brain-level) pathways.[6] It is used to evaluate the efficacy of centrally acting analgesics.
-
Apparatus : The device consists of a metal plate that can be heated to a constant temperature (typically 52-55°C), enclosed by a transparent cylinder to keep the animal on the plate.[7]
-
Acclimation : Rodents are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[7]
-
Baseline Measurement : Each animal is placed on the non-heated plate to establish a baseline behavior. Subsequently, it is placed on the heated plate, and a timer is started.
-
Drug Administration : The test agent (e.g., this compound) or a vehicle control is administered, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Post-Treatment Testing : At predetermined time points after injection, the animal is again placed on the hot plate.
-
Endpoint : The latency to the first sign of nociception is recorded. Common endpoints include licking a hind paw, flicking a hind paw, or jumping.[6][7]
-
Cut-off Time : To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond by this time, it is removed from the plate, and the cut-off time is recorded as its latency.[7]
Experimental Data: Analgesic Properties in Combination Therapy
While this compound's standalone analgesic capacity is limited, its utility is dramatically enhanced when combined with other drug classes, particularly alpha-2 adrenergic agonists (e.g., xylazine) and opioids (e.g., butorphanol). These combinations exhibit potent synergistic effects, producing a degree of antinociception far greater than any of the individual components.
One study using the tail-flick test in rats found that this compound-zolazepam alone produced less than 50% of the Maximum Possible Effect (%MPE), a standard measure of analgesia. However, when combined with either xylazine (B1663881) or butorphanol (B1668111), the antinociceptive effect was increased approximately threefold.[1] Similarly, a study in llamas demonstrated that this compound-zolazepam alone produced a mean duration of antinociception of only 0.6 minutes, whereas the addition of xylazine (0.4 mg/kg) extended this duration to over 51 minutes.[8]
Table 2: Synergistic Antinociceptive Effect of this compound-Zolazepam (TZ) Combinations in Rats This table presents the antinociceptive effect, measured as % Maximum Possible Effect (%MPE) in the tail-flick test, of TZ alone versus its combination with other agents. A higher %MPE indicates a stronger analgesic effect.
| Agent(s) Administered | Dose (mg/kg, IP) | Outcome (%MPE) in Tail-Flick Test |
| This compound-Zolazepam (TZ) | 30 | < 50% MPE[1] |
| TZ + Xylazine | 30 + 6 | ~3x greater than TZ alone[1] |
| TZ + Butorphanol | 30 + 2.5 | ~3x greater than TZ alone[1] |
| Morphine (Positive Control) | 10 | ~100% MPE[1] |
| Source: Adapted from Lin et al., Pharmacology Biochemistry and Behavior (1992).[1] |
Conclusion
The available experimental data indicate that this compound, an NMDA receptor antagonist, is not a potent analgesic when used as a standalone agent in models of acute pain. Direct comparisons with its structural analog, ketamine, have shown similarly poor efficacy in thermal nociception tests. However, this compound's value in pain management is realized through powerful synergistic interactions. When combined with alpha-2 agonists or opioids, it becomes a component of highly effective anesthetic and analgesic protocols. For researchers and drug development professionals, this highlights the importance of evaluating this compound not in isolation, but as a combinatorial agent whose primary role may be to modulate central sensitization, thereby creating a foundation for other analgesics to act more effectively.
References
- 1. Antinociceptive properties of this compound-zolazepam improved by addition of xylazine or butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Physiologic and antinociceptive effects following intramuscular administration of xylazine hydrochloride in combination with this compound-zolazepam in llamas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neonatal Tiletamine and Isoflurane Exposure on Long-Term Neurological Outcomes
For Immediate Release
A comprehensive review of preclinical data reveals distinct long-term neurological consequences following neonatal exposure to the dissociative anesthetic tiletamine and the inhaled anesthetic isoflurane (B1672236). While both agents are indispensable in pediatric and veterinary medicine, their impact on the developing brain, a period characterized by rapid synaptogenesis, warrants careful consideration. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of their effects on neurodevelopment.
Executive Summary
Neonatal exposure to both this compound and isoflurane has been shown in animal models to induce long-term neurological deficits, including cognitive and behavioral impairments. The underlying mechanisms, however, appear to diverge. Isoflurane-induced neurotoxicity is often linked to the activation of the intrinsic apoptotic pathway and dysregulation of the mTOR and ERK-CREB signaling pathways. In contrast, this compound, an NMDA receptor antagonist, is frequently studied as part of a combination anesthetic (e.g., with zolazepam (B1684422) or xylazine) or analogously to ketamine. Its neurotoxic effects are primarily attributed to NMDA receptor blockade, leading to widespread neuroapoptosis and impaired synaptic plasticity. This comparison highlights the critical need for further research into the specific long-term effects of neonatal this compound exposure, particularly in direct comparison to widely studied agents like isoflurane.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies, offering a side-by-side comparison of the long-term neurological outcomes observed after neonatal exposure to this compound (often in combination or as a proxy) and isoflurane.
Table 1: Long-Term Cognitive and Behavioral Outcomes
| Anesthetic | Animal Model | Exposure Protocol | Long-Term Deficits Observed | Supporting Studies |
| This compound/Xylazine | Mice | Multiple doses (postnatal days 7, 9, 11) | Deficits in novel object recognition, sociability, preference for social novelty, and contextual fear response.[1] | [1] |
| Ketamine (as a proxy for NMDA receptor antagonists) | Rats | Single dose (postnatal day 7) | Disrupted hippocampal-dependent object recognition ability.[2] | [2] |
| Isoflurane | Rats | Multiple exposures (postnatal days 7, 10, 13) | Impaired spatial working memory.[3][4] | [3][4] |
| Isoflurane | Mice | Single or multiple exposures (postnatal days 3, 5, or 7) | Increased activity levels, heightened anxiety-like behaviors, disrupted social novelty preference, and impaired contextual-cued fear conditioning.[5] | [5] |
Table 2: Cellular and Molecular Outcomes
| Anesthetic | Animal Model | Exposure Protocol | Key Cellular/Molecular Findings | Supporting Studies |
| This compound/Xylazine | Mice | Multiple doses (postnatal days 7, 9, 11) | Decreased CaMKII phosphorylation.[1] | [1] |
| Ketamine (as a proxy for NMDA receptor antagonists) | Rats | High doses | Widespread neuroapoptosis in the neonatal brain.[6][7] | [6][7] |
| Ketamine (as a proxy for NMDA receptor antagonists) | Rats | Neonatal exposure | Impaired long-term potentiation (LTP) in the anterior cingulate cortex.[6][7] | [6][7] |
| Isoflurane | Mice | 1.5% for 3 hours (postnatal days 3, 5, or 7) | Heightened levels of neuroapoptosis (activated caspase-3).[5] | [5] |
| Isoflurane | Mice | Early postnatal exposure | Over-activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway.[6] | [6] |
| Isoflurane | Mice | Neonatal exposure | Decreased levels of phosphorylated extracellular signal-regulated kinase (p-ERK) and phosphorylated cAMP-response element binding protein (p-CREB).[2] | [2] |
Experimental Protocols
Detailed methodologies from key studies are provided below to facilitate replication and further investigation.
Neonatal this compound/Xylazine Exposure in Mice
-
Animal Model: Neonatal mice.
-
Anesthetic Administration: Mice received either a single dose or multiple doses of ketamine-xylazine (KX) anesthesia during the neonatal period (postnatal days 7, 9, and 11).
-
Behavioral Testing: A series of behavioral tests were conducted in young adulthood (1 month of age). These included the novel object recognition test, the three-chambered sociability test, and contextual and cued fear conditioning tests.
-
Molecular Analysis: Western blot analysis was used to measure the phosphorylation levels of CaMKII in brain tissue.[1]
Neonatal Isoflurane Exposure in Rats
-
Animal Model: Male and female Long-Evans rat pups.
-
Anesthetic Administration: Pups were exposed to 1.8% isoflurane for 2 hours on postnatal day (P) 7, or for 2 hours on P7, P10, and P13.
-
Behavioral Testing: A spatial working memory task was conducted starting on P91.[3][4]
Neonatal Isoflurane Exposure in Mice
-
Animal Model: Mouse pups.
-
Anesthetic Administration: Pups were exposed to 1.5% isoflurane for 3 hours on a single day or across multiple days on postnatal days (PND) 3, 5, or 7.
-
Neuroapoptosis Assessment: Immunohistochemistry was used to quantify neurons positive for activated caspase-3.
-
Behavioral Testing: Behavioral assessments were conducted at juvenile, adolescent, and adult stages, including tests for activity levels, anxiety-like behaviors (Elevated Plus Maze), social approach, and fear conditioning.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the neurotoxic effects of neonatal anesthetic exposure and a typical experimental workflow for such studies.
Caption: Signaling pathways affected by neonatal isoflurane exposure.
Caption: Hypothesized signaling pathway for neonatal this compound neurotoxicity.
Caption: General experimental workflow for neonatal anesthetic neurotoxicity studies.
References
- 1. Long-lasting behavioral effects in neonatal mice with multiple exposures to ketamine-xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Neurobehavioral Consequences of a Single Ketamine Neonatal Exposure in Rats: Effects on Cellular Viability and Glutamate Transport in Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Perinatal Exposure to Ketamine on the Developing Brain [frontiersin.org]
- 4. Neonatal exposure to ketamine disrupts developmental synapse unsilencing and predisposes adult mice for stressor-evoked anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential neurotoxicity of ketamine in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEONATAL KETAMINE EXPOSURE CAUSES IMPAIRMENT OF LONG-TERM SYNAPTIC PLASTICITY IN THE ANTERIOR CINGULATE CORTEX OF RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neonatal ketamine exposure causes impairment of long-term synaptic plasticity in the anterior cingulate cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recovery Profiles: Tiletamine versus Other Injectable Anesthetics
For researchers, scientists, and drug development professionals, understanding the nuanced differences in recovery from anesthesia is paramount for both animal welfare and the integrity of experimental outcomes. This guide provides an objective comparison of the recovery profiles of tiletamine, a dissociative anesthetic, with other commonly used injectable anesthetics such as ketamine, propofol (B549288), and alfaxalone (B1662665). The information presented is supported by experimental data to aid in the selection of the most appropriate anesthetic agent for specific research needs.
This compound, often found in combination with the benzodiazepine (B76468) zolazepam (B1684422), is a phencyclidine derivative that functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action is shared with ketamine. In contrast, propofol and alfaxalone primarily exert their effects through positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[3][4] These fundamental differences in their signaling pathways contribute to their distinct recovery characteristics.
Quantitative Comparison of Recovery Parameters
The following tables summarize key quantitative data from various studies, offering a comparative baseline for recovery times associated with each anesthetic protocol. It is important to note that recovery times can be influenced by a multitude of factors including species, breed, age, health status, premedication protocols, and the duration of the anesthetic event.
Table 1: Comparative Recovery Times in Dogs (Time in Minutes)
| Anesthetic Agent/Combination | Time to Extubation (mean ± SD) | Time to Sternal Recumbency (mean ± SD) | Time to Standing (mean ± SD) |
| This compound-Zolazepam | 14.25 (in one study) | Dose-dependent | 75.91 ± 8.1 (in cats) |
| Ketamine-Diazepam | Did not differ from this compound-zolazepam[5] | - | 30 (median in horses)[6][7] |
| Propofol | 9 (in one study)[8] | - | 34.5 ± 19.3[9] |
| Alfaxalone | Did not differ from this compound-zolazepam[5] | - | - |
Data compiled from multiple sources. Direct comparisons should be made with caution due to variations in study design.
Table 2: Qualitative Comparison of Recovery Characteristics
| Anesthetic Agent/Combination | Quality of Recovery | Common Adverse Effects During Recovery |
| This compound-Zolazepam | Often described as less smooth compared to propofol and alfaxalone.[5][10] Recovery can be prolonged, especially with repeated doses.[11] | Ataxia, paddling, vocalization, muscle rigidity, and emergence delirium have been reported.[4] |
| Ketamine-Diazepam | Comparable to this compound-zolazepam.[5][10] | Similar to this compound, including potential for psychotomimetic effects. |
| Propofol | Generally considered smooth and rapid.[9][12] | Hypersalivation, neurologic excitement (paddling, muscle tremor), and vomiting can occur, though infrequently.[9] |
| Alfaxalone | Smooth induction, but the quality of later recovery can be variable, with some reports of poorer quality.[3] | Muscle twitching and agitation upon recovery have been observed.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. The following are generalized experimental protocols derived from the cited literature for comparing anesthetic recovery.
Canine Anesthesia and Recovery Monitoring Protocol
-
Animal Models: Healthy adult dogs of a specified breed (e.g., Beagles) with a washout period of at least 7 days between anesthetic events in crossover studies.[5]
-
Pre-anesthetic Preparation: Food is typically withheld for 12 hours and water for 4 hours prior to anesthesia. A physical examination is performed, and baseline physiological parameters are recorded.
-
Anesthetic Induction:
-
This compound-Zolazepam: Administered intravenously at a dose of 5 mg/kg.[8]
-
Ketamine-Diazepam: Ketamine (e.g., 5-10 mg/kg) and diazepam (e.g., 0.5 mg/kg) administered intravenously.
-
Propofol: Administered intravenously to effect, typically at a dose of 3-6 mg/kg.[14][15]
-
Alfaxalone: Administered intravenously to effect, with doses ranging from 1.5 to 4.5 mg/kg in unpremedicated dogs.[16]
-
-
Maintenance of Anesthesia: Anesthesia is typically maintained with an inhalant anesthetic such as isoflurane (B1672236) for a standardized duration (e.g., 60 minutes).[5]
-
Recovery Monitoring:
-
Following the discontinuation of the anesthetic, animals are moved to a quiet, padded recovery area.
-
Key recovery milestones are timed:
-
Time to Extubation: Time from the end of anesthetic administration to the removal of the endotracheal tube, prompted by the return of the swallowing reflex.[3]
-
Time to Sternal Recumbency: Time until the animal can maintain an upright position on its chest.[3]
-
Time to Standing: Time until the animal can stand unassisted.[3]
-
-
Recovery Quality Scoring: A standardized scoring system is used to objectively assess the quality of recovery. An example of such a system is provided in Table 3.
-
Table 3: Example of a Canine Anesthetic Recovery Scoring System
| Score | Struggling/Excitement | Paddling/Flailing | Vocalization | Overall Assessment |
| 1 (Excellent) | None | None | None | Smooth and calm recovery |
| 2 (Good) | Mild, transient | Mild, transient | Occasional, quiet | Minor deviations from ideal recovery |
| 3 (Fair) | Moderate, persistent | Moderate, persistent | Frequent, loud | Obvious but manageable signs of dysphoria or ataxia |
| 4 (Poor) | Severe, prolonged | Severe, prolonged | Continuous, distressed | Severe dysphoria, requiring intervention |
This is a generalized scoring system. Specific studies may use modified versions.[17][18][19]
Signaling Pathways and Mechanisms of Action
The distinct recovery profiles of these anesthetics are a direct consequence of their interaction with different neurotransmitter systems.
NMDA Receptor Antagonists: this compound and Ketamine
This compound and ketamine are non-competitive antagonists of the NMDA receptor.[1][20] By blocking this receptor, they inhibit the action of the excitatory neurotransmitter glutamate. This leads to a state of "dissociative anesthesia," characterized by catalepsy, amnesia, and analgesia, while maintaining some protective reflexes. The psychotomimetic and sometimes turbulent recoveries associated with these drugs are thought to be related to their complex interactions within the glutamatergic system.
Caption: NMDA receptor antagonist pathway for this compound and ketamine.
GABA-A Receptor Agonists: Propofol, Alfaxalone, and Zolazepam
Propofol, alfaxalone, and the zolazepam component of the this compound-zolazepam combination are all positive allosteric modulators of the GABA-A receptor.[4][10][21][22] They enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain, by increasing the influx of chloride ions into the neuron. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in sedation and hypnosis. The generally smoother recoveries seen with propofol and alfaxalone are attributed to their more specific and predictable modulation of inhibitory neurotransmission.
Caption: GABA-A receptor agonist pathway for propofol, alfaxalone, and zolazepam.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for comparative studies on anesthetic recovery.
Caption: Generalized experimental workflow for canine anesthetic recovery studies.
References
- 1. Comparison of the Psychopharmacological Effects of this compound and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. The anesthetic effects of intramuscular alfaxalone in dogs premedicated with low-dose medetomidine and/or butorphanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sedation protocol using orally administered this compound-zolazepam-acepromazine in free-roaming dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propofol - Wikipedia [en.wikipedia.org]
- 10. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Propofol (PropoFlo®, Rapinovet®) for Dogs and Cats [petplace.com]
- 16. zoetisus.com [zoetisus.com]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phencyclidine - Wikipedia [en.wikipedia.org]
- 21. Alfaxalone - Wikipedia [en.wikipedia.org]
- 22. mynavas.org [mynavas.org]
Assessing the suitability of tiletamine for auditory brainstem response studies
In the realm of auditory neuroscience research, the selection of an appropriate anesthetic agent is paramount for obtaining reliable and unadulterated Auditory Brainstem Response (ABR) recordings. Tiletamine, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, presents itself as a viable option, often used in combination with zolazepam (B1684422) as Telazol. This guide provides a comprehensive comparison of this compound with other commonly used anesthetics for ABR studies, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
Comparison of Anesthetic Agents for ABR Studies
The choice of anesthetic can significantly influence ABR waveforms, affecting wave latencies, amplitudes, and hearing thresholds. This section compares the effects of this compound (in Telazol), ketamine/xylazine (B1663881), isoflurane (B1672236), and propofol (B549288) on ABR recordings in rodent models.
A key study directly comparing Telazol (this compound/zolazepam) and ketamine/xylazine in a rat model of noise-induced hearing loss found that Telazol behaves similarly to ketamine. The study reported no significant differences in the changes to ABR threshold, latency, or amplitude between the two anesthetic groups following noise exposure. This suggests that this compound, within this combination, has a minimal and comparable impact on ABRs to the widely used ketamine/xylazine cocktail.
Ketamine, being an NMDA receptor antagonist like this compound, is known for its relatively benign effects on ABRs, causing only a slight increase in latency with minimal impact on amplitude and threshold. In contrast, inhalant anesthetics such as isoflurane have been shown to increase ABR latencies in a concentration-dependent manner, with inconsistent effects on amplitude. Some studies have even reported that isoflurane can elevate ABR thresholds, potentially confounding the interpretation of hearing sensitivity. Propofol has been observed to cause small but statistically significant increases in the latencies of later ABR waves (III and V) and their corresponding interwave intervals.
Table 1: Comparison of Anesthetic Effects on Auditory Brainstem Response (ABR) Parameters
| Anesthetic Agent | ABR Threshold | Wave Latency | Wave Amplitude | Key Considerations |
| This compound/Zolazepam (Telazol) | Minimal effect; comparable to ketamine/xylazine. | Minimal effect; comparable to ketamine/xylazine. | No significant difference in changes compared to ketamine/xylazine. | Provides stable anesthesia; effects are similar to ketamine. |
| Ketamine/Xylazine | Minimal effect. | Slight increase. | Minimal effect. | Widely used standard; provides stable ABR recordings. |
| Isoflurane | Can be elevated. | Increased, concentration-dependent. | Inconsistent effects. | May confound threshold measurements; requires careful dose control. |
| Propofol | Minimal effect reported. | Small, significant increase in later waves (III, V). | Minimal effect reported. | Effects appear to be on central auditory pathways. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for ABR recordings under different anesthetic regimens.
This compound/Zolazepam (Telazol) Anesthesia Protocol for ABR in Rats
-
Animal Preparation: Acclimatize male Brown Norway rats to the testing environment.
-
Anesthesia Administration: Administer Telazol (20 mg/kg) and xylazine (5 mg/kg) via intraperitoneal injection.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and the contralateral ear (ground).
-
ABR Recording:
-
Stimuli: Clicks and tone bursts (e.g., 4, 8, 16, 32 kHz).
-
Intensity: Present stimuli at various intensity levels (e.g., 90 dB SPL down to 10 dB SPL in 5 dB steps).
-
Presentation Rate: e.g., 21.1/s.
-
Averaging: Average 512-1024 responses for each stimulus condition.
-
Filtering: Bandpass filter the recorded signals (e.g., 100-3000 Hz).
-
-
Data Analysis: Determine ABR thresholds (lowest intensity with a visually detectable wave V) and measure the latencies and amplitudes of individual waves.
Ketamine/Xylazine Anesthesia Protocol for ABR in Rodents
-
Animal Preparation: Similar to the Telazol protocol.
-
Anesthesia Administration: Administer ketamine (e.g., 44-100 mg/kg) and xylazine (e.g., 5-10 mg/kg) via intraperitoneal or intramuscular injection.
-
Electrode Placement and ABR Recording: Follow the same procedures as outlined in the Telazol protocol.
Isoflurane Anesthesia Protocol for ABR in Rats
-
Anesthesia Induction: Induce anesthesia with 3-4% isoflurane in oxygen.
-
Anesthesia Maintenance: Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.
-
Electrode Placement and ABR Recording: Follow the same procedures as outlined in the Telazol protocol, ensuring careful monitoring and maintenance of a stable anesthetic plane.
Signaling Pathways and Experimental Workflow
The auditory brainstem response reflects the synchronous firing of neurons along the ascending auditory pathway. This compound's primary mechanism of action, the antagonism of NMDA receptors, can influence this neural activity.
The diagram above illustrates the primary nuclei of the auditory brainstem pathway that generate the ABR waves. Glutamatergic synapses utilizing NMDA receptors are present in the cochlear nucleus, superior olivary complex, and inferior colliculus. As an NMDA receptor antagonist, this compound can modulate neurotransmission at these key auditory processing centers. However, experimental evidence suggests that its impact on the synchronous neural activity underlying the ABR is minimal and comparable to ketamine.
Conclusion
Based on the available evidence, this compound, particularly in the Telazol formulation, is a suitable anesthetic agent for Auditory Brainstem Response studies in rodent models. Its effects on ABR thresholds, latencies, and amplitudes are minimal and comparable to the widely accepted ketamine/xylazine combination. This makes it a reliable alternative, especially in situations where ketamine may not be preferred or available.
In contrast, inhalant anesthetics like isoflurane should be used with caution due to their potential to elevate ABR thresholds and alter wave latencies in a dose-dependent manner, which could lead to misinterpretation of hearing sensitivity. Propofol also demonstrates an effect on the central auditory pathway, albeit a subtle one.
Ultimately, the choice of anesthetic should be guided by the specific research question, the experimental design, and the need for stable and reproducible ABR recordings. When using any anesthetic, it is crucial to maintain a stable plane of anesthesia and monitor the animal's physiological state throughout the experiment to ensure the integrity of the collected data. The protocols and comparative data presented in this guide aim to assist researchers in making an informed decision to enhance the quality and reliability of their ABR studies.
Safety Operating Guide
Proper Disposal of Tiletamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like tiletamine is a critical component of laboratory safety and regulatory compliance. this compound, a dissociative anesthetic and a Schedule III controlled substance in the United States when combined with zolazepam, requires strict adherence to disposal procedures to prevent environmental contamination and diversion.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste generated in research settings.
The cornerstone of controlled substance disposal is the "non-retrievable" standard set by the U.S. Drug Enforcement Administration (DEA).[2][3] This principle mandates that the substance must be rendered permanently unusable and unavailable for all practical purposes through irreversible physical or chemical alteration.[2][4] Methods such as flushing down the drain ("sewering") or mixing with coffee grounds or cat litter are not considered compliant for DEA registrants.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). For procedures that may generate aerosols, additional respiratory protection may be necessary.[5]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.[5]
-
Spill Management: In the event of a spill, immediately contain the material with an inert absorbent such as sand or vermiculite. Clean the area thoroughly and dispose of the contaminated materials as hazardous waste.[5]
Step-by-Step Disposal Procedures
There are two primary DEA-compliant methods for the disposal of this compound from a registrant's inventory: on-site destruction and the use of a DEA-registered reverse distributor.
Method 1: On-Site Chemical Destruction
This method involves rendering the this compound non-retrievable within the laboratory.
Experimental Protocol: Chemical Inactivation using a Charcoal-Based Denaturing Kit
Commercially available controlled substance denaturing kits are a common method for on-site destruction. These kits typically contain activated carbon, which adsorbs and chemically alters the drug, rendering it non-retrievable.[6]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this compound waste from other waste streams in a dedicated, clearly labeled, and sealed container.[6]
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including safety glasses, a lab coat, and gloves.[5]
-
-
Preparation of the Denaturing Kit:
-
Follow the manufacturer's instructions for the specific denaturing kit. This may involve adding a specified volume of water to the container to create a slurry.
-
-
Introduction of this compound Waste:
-
For liquid formulations of this compound, carefully pour the solution directly into the denaturing kit.
-
For solid forms, it may be necessary to first dissolve them in a suitable solvent before adding to the kit.
-
-
Denaturing Process:
-
Securely close the container and agitate it as per the manufacturer's instructions to ensure thorough mixing of the this compound with the activated carbon.
-
-
Final Disposal:
-
Once the denaturing process is complete, the entire sealed container can be disposed of in the appropriate waste stream (e.g., non-hazardous or hazardous waste, depending on the kit's contents and local regulations).[6]
-
-
Documentation:
Method 2: DEA-Registered Reverse Distributor
Utilizing a reverse distributor is a common and recommended method for managing controlled substance waste.
-
Engage a Reverse Distributor: Contract with a DEA-registered reverse distributor authorized to handle Schedule III controlled substances.
-
Transfer of Materials: The reverse distributor will provide guidance on the proper packaging and transportation of the this compound waste.
-
Documentation: The reverse distributor is responsible for completing the DEA Form 41 upon destruction of the substance. The originating laboratory should maintain all records of the transfer.
Data Presentation: Key Disposal Parameters
| Parameter | Guideline/Requirement | Source(s) |
| DEA Classification | Schedule III (when combined with zolazepam) | [1][7] |
| Disposal Standard | Non-retrievable | [2][3][4] |
| Prohibited Disposal Methods | Sewering, mixing with coffee grounds/cat litter | [3] |
| On-Site Destruction Witness Requirement | Minimum of two authorized employees | [6] |
| Required DEA Form | Form 41 for destruction of inventory | [3] |
| Record Keeping | All disposal records must be maintained for a minimum of two years | [3] |
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Environmental Considerations
While specific ecotoxicity data for this compound is limited, the improper disposal of pharmaceuticals can lead to environmental contamination.[6] Studies on related compounds like ketamine and benzodiazepines have shown varying degrees of photodegradation in aquatic environments.[8][9] Adhering to the "non-retrievable" standard through chemical denaturing or high-temperature incineration helps mitigate the potential for environmental release and impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. ashp.org [ashp.org]
- 4. Federal Register :: Controlled Substance Destruction Alternatives to Incineration [federalregister.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) Protocols for Handling Tiletamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling anesthetic agents such as Tiletamine, a comprehensive understanding and implementation of personal protective equipment (PPE) protocols are critical to minimize exposure and ensure operational safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Recommended Personal Protective Equipment
When handling this compound, a risk assessment should guide the selection of appropriate PPE. The following table summarizes the recommended equipment to prevent skin, eye, and respiratory exposure.
| PPE Category | Recommendation |
| Hand Protection | Wear chemical-impermeable gloves.[1] For handling hazardous drugs, it is best practice to wear two pairs of powder-free gloves.[2][3] Change gloves regularly or if they become contaminated.[2] |
| Eye and Face Protection | Use safety glasses with side shields or goggles.[4][5] If there is a splash hazard, a face shield should be worn in addition to goggles. |
| Body Protection | Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] Contaminated clothing should be removed immediately and washed before reuse.[4][5] |
| Respiratory Protection | Use in a well-ventilated area.[1][4][6] If ventilation is insufficient, or when handling the powder form where dust may be generated, a NIOSH-approved respirator is recommended.[3] |
Procedural Guidance for Handling this compound
Adherence to standardized procedures is crucial for minimizing the risk of exposure. The following protocols outline the steps for safely handling this compound in a laboratory setting.
Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.[2]
-
Gown: Put on a disposable, low-permeability gown, ensuring complete coverage.
-
Respiratory Protection (if required): If a respirator is necessary based on your risk assessment, perform a seal check to ensure it is working correctly.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash risk exists, add a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown's sleeves. Don the second, outer pair of gloves over the gown's cuffs.[2]
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated waste container.
-
Gown: Remove the gown by carefully rolling it outwards and away from the body to contain any contaminants. Dispose of it in the appropriate waste receptacle.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
This compound Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and diversion. This compound, often combined with zolazepam, is a controlled substance, and its disposal must comply with all federal, state, and local regulations. The primary principle is to render the substance "non-retrievable."[7]
Disposal of Contaminated PPE:
-
All disposable PPE, such as gloves, gowns, and masks, that has come into contact with this compound should be considered contaminated waste.
-
Segregate this waste from regular laboratory trash.[7]
-
Place contaminated PPE in a clearly labeled, sealed container for hazardous waste.[7]
-
Dispose of the hazardous waste through a licensed waste management contractor.
Disposal of Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
The preferred method of disposal is through a licensed hazardous waste incinerator.[7]
-
Alternatively, commercially available denaturing kits can be used to render the drug non-retrievable.[8] Follow the manufacturer's instructions for the specific kit.
-
Maintain meticulous records of all disposed controlled substances, including the date, quantity, and method of destruction, as required by the DEA and other regulatory bodies.[7][9]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in PPE selection and disposal.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Disposal Plan for this compound Waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rcvs.org.uk [rcvs.org.uk]
- 9. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
